molecular formula C7H12O B3049758 6-Hepten-2-one CAS No. 21889-88-3

6-Hepten-2-one

Cat. No.: B3049758
CAS No.: 21889-88-3
M. Wt: 112.17 g/mol
InChI Key: JJVHJHWEVLXYCJ-UHFFFAOYSA-N
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Description

6-Hepten-2-one is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hept-6-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h3H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVHJHWEVLXYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450315
Record name 6-hepten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21889-88-3
Record name 6-hepten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Hepten-2-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical properties and structural information of 6-hepten-2-one, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines general experimental protocols, and includes a structural diagram.

Core Chemical Properties and Structure

This compound, also known as allylacetone, is an unsaturated ketone with a terminal double bond. Its chemical characteristics are summarized below.

Structural Identifiers
  • IUPAC Name: hept-6-en-2-one[1]

  • Molecular Formula: C₇H₁₂O[1]

  • SMILES: C=CCCC(=O)C[1]

  • InChI Key: JJVHJHWEVLXYCJ-UHFFFAOYSA-N[1]

Physicochemical Properties
PropertyValueSource(s)
Molecular Weight112.17 g/mol [1]
Boiling Point165.13 °C (estimated)[2]
Density0.8673 g/cm³[2]
Melting PointNot available
SolubilityInsoluble in water; soluble in alcohol and ether.[3]

Chemical Structure

The two-dimensional chemical structure of this compound is depicted in the following diagram.

2D structure of this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, the following sections provide generalized methodologies for the synthesis, purification, and analysis of similar unsaturated ketones, which can be adapted by qualified researchers.

Synthesis: Acetoacetic Ester Synthesis (General Protocol for Allylacetone)

A common method for the synthesis of allylacetone (this compound) is the acetoacetic ester synthesis. This involves the alkylation of an acetoacetic ester with an allyl halide, followed by hydrolysis and decarboxylation.

Materials:

Procedure:

  • Alkylation: Sodium ethoxide is dissolved in absolute ethanol (B145695) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Ethyl acetoacetate is added dropwise to form the enolate. Allyl bromide is then added, and the mixture is refluxed until the reaction is complete (monitored by TLC).

  • Hydrolysis and Decarboxylation: The reaction mixture is cooled, and a solution of sodium hydroxide is added. The mixture is refluxed to hydrolyze the ester and promote decarboxylation.

  • Workup: After cooling, the reaction mixture is acidified with dilute sulfuric acid. The product is then extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

Purification: Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Vacuum source and manometer

  • Heating mantle

Procedure:

  • The crude product is placed in the distillation flask with boiling chips.

  • The apparatus is assembled for vacuum distillation.

  • The pressure is reduced to the desired level.

  • The flask is heated gently, and the fraction corresponding to the boiling point of this compound at the given pressure is collected.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of volatile ketones like this compound.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 35-350.

Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

  • A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Expected ¹H NMR Spectral Features:

  • Signals in the olefinic region (around 5.0-6.0 ppm) corresponding to the vinyl protons.

  • A singlet around 2.1 ppm for the methyl protons adjacent to the carbonyl group.

  • Multiplets for the methylene (B1212753) protons in the aliphatic chain.

Expected ¹³C NMR Spectral Features:

  • A signal for the carbonyl carbon around 208 ppm.

  • Signals for the alkene carbons between 115 and 138 ppm.

  • Signals for the aliphatic carbons at higher field.

Signaling Pathways

Currently, there is no available scientific literature that describes the involvement of this compound in any specific biological signaling pathways. Its primary applications are in chemical synthesis and as a flavoring agent.

References

The Ubiquitous Presence of 6-Methyl-5-hepten-2-one in the Plant Kingdom: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-hepten-2-one (B42903), also widely known by its trivial name sulcatone, is a naturally occurring aliphatic ketone that contributes significantly to the aromatic profiles of a diverse array of plant species. This volatile organic compound (VOC) is a key component in the essential oils of various herbs, fruits, and flowers, imparting characteristic fruity, citrus-like, and sometimes green or fatty notes. Beyond its role in plant fragrance, 6-methyl-5-hepten-2-one is gaining attention for its potential biological activities and as a precursor in the synthesis of valuable aroma chemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the natural occurrence of 6-methyl-5-hepten-2-one in plants, detailing its biosynthesis, methods for its extraction and quantification, and a summary of its reported concentrations in various plant matrices.

Natural Occurrence and Quantitative Data

6-Methyl-5-hepten-2-one has been identified in a wide range of plant families. It is a notable constituent of the essential oils of grasses in the Cymbopogon genus, such as lemongrass and citronella, and is also found in the leaves of Pelargonium graveolens (rose geranium). Furthermore, it is recognized as a significant flavor volatile in numerous fruits, including tomatoes, apricots, apples, and nectarines.[1][2] The concentration of this compound can vary significantly depending on the plant species, cultivar, tissue type, developmental stage, and environmental conditions.

Below are tables summarizing the quantitative data on the occurrence of 6-methyl-5-hepten-2-one in various plants.

Table 1: Concentration of 6-Methyl-5-hepten-2-one in select Cymbopogon Species

Plant SpeciesPlant PartConcentration (% of Essential Oil)Reference
Cymbopogon flexuosusLeavesNot specified, but present[3]
Cymbopogon winterianusLeaves0.56 ± 0.05[4]
Cymbopogon citratusLeaves0.43 ± 0.03[4]
Cymbopogon martiniRoot Stalk and Shoot0.8[5]
Cymbopogon martiniLeaves0.2[5]
Cymbopogon martiniRoot Hair and Stalk0.1[5]

Table 2: Concentration of 6-Methyl-5-hepten-2-one in Pelargonium graveolens

Plant PartDrying MethodConcentration (% of Essential Oil)Reference
LeavesFresh0.12 ± 0.01[6]
LeavesOven-dried at 30 °C0.14 ± 0.01[6]

Table 3: Presence of 6-Methyl-5-hepten-2-one in Various Tomato Cultivars

Tomato CultivarPresenceReference
DukeDetected
SunnyDetected
Solar SetDetected (Highest levels among tested)
BonitaDetected
OlympicDetected (Lowest levels among tested)
IFAS 7209Detected
Micro-TomPresent, derived from lycopene (B16060)[7]

Biosynthesis of 6-Methyl-5-hepten-2-one

6-Methyl-5-hepten-2-one is not synthesized de novo through the classical terpenoid pathways but is rather a degradation product of carotenoids, specifically lycopene.[7] The key enzymes responsible for this transformation are a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[8][9]

The Role of Carotenoid Cleavage Dioxygenase 1 (CCD1)

Research has demonstrated that CCD1 is the primary enzyme responsible for the cleavage of lycopene to produce 6-methyl-5-hepten-2-one.[10] This enzyme exhibits a degree of promiscuity, capable of cleaving various carotenoid substrates at different positions. In the case of lycopene, CCD1 catalyzes the oxidative cleavage at the 5,6 (or 5',6') double bond.[8][9][10] This reaction is crucial for the generation of several important flavor and aroma compounds in fruits and flowers.[5][11][12]

The general mechanism involves the incorporation of molecular oxygen into the carotenoid substrate, leading to the scission of the polyene chain. The active site of CCD enzymes contains a mononuclear iron center coordinated by four conserved histidine residues, which is essential for catalysis.[13]

Below is a diagram illustrating the biosynthetic pathway from lycopene to 6-methyl-5-hepten-2-one.

Lycopene Degradation to 6-Methyl-5-hepten-2-one Biosynthesis of 6-Methyl-5-hepten-2-one lycopene Lycopene (C40H56) mho 6-Methyl-5-hepten-2-one (C8H14O) lycopene->mho Carotenoid Cleavage Dioxygenase 1 (CCD1) + O2 (Cleavage at 5,6 bond) other_products Other Cleavage Products lycopene->other_products

Biosynthesis of 6-Methyl-5-hepten-2-one from Lycopene.

Experimental Protocols

The analysis of 6-methyl-5-hepten-2-one in plant matrices typically involves the extraction of this volatile compound followed by its separation and identification, most commonly using gas chromatography-mass spectrometry (GC-MS). Two prevalent extraction techniques are Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

HS-SPME is a solvent-free, sensitive, and relatively simple technique for the extraction of volatile and semi-volatile compounds from various matrices.[14][15]

Materials:

  • Solid-phase microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (e.g., 20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

  • Heating block or water bath

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Protocol:

  • Sample Preparation: Accurately weigh a known amount of the fresh or appropriately prepared plant material (e.g., 1-5 g of homogenized tissue) into a headspace vial. For quantitative analysis, an internal standard can be added. To enhance the release of volatiles, the addition of a saturated salt solution (e.g., NaCl) can be employed.[16]

  • Incubation and Extraction: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-80 °C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.[17]

  • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 20-60 minutes) at the same temperature.[14]

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS system for thermal desorption of the analytes (e.g., at 250 °C for 3-5 minutes).[14]

  • The separated compounds are then detected and identified by the mass spectrometer. Quantification is typically performed by comparing the peak area of the analyte to that of a known concentration of a standard.

HS-SPME-GC-MS Workflow HS-SPME-GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Plant Material in Vial add_is Add Internal Standard (optional) sample->add_is seal Seal Vial add_is->seal incubate Incubate and Equilibrate Headspace seal->incubate expose Expose SPME Fiber incubate->expose desorb Thermal Desorption in GC Inlet expose->desorb gcms GC-MS Separation and Detection desorb->gcms data Data Analysis and Quantification gcms->data

Workflow for HS-SPME-GC-MS analysis of plant volatiles.
Liquid-Liquid Extraction (LLE) Coupled with GC-MS

LLE is a classical extraction method that separates compounds based on their differential solubilities in two immiscible liquid phases.[18]

Materials:

  • Homogenizer

  • Centrifuge

  • Separatory funnel or centrifuge tubes

  • Organic solvent (e.g., dichloromethane, diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator or nitrogen stream evaporator

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Protocol:

  • Sample Homogenization: Homogenize a known amount of the plant tissue with a suitable buffer or water.

  • Extraction: Add a specific volume of an immiscible organic solvent to the homogenate. For fruit juices, a 10 mL sample can be vigorously shaken with 1.5 mL of dichloromethane.[18]

  • Phase Separation: Vigorously mix the two phases to facilitate the transfer of the analyte into the organic layer. Separate the phases by centrifugation or by using a separatory funnel.

  • Drying and Concentration: Collect the organic phase and dry it over an anhydrous drying agent. Concentrate the extract to a small volume under a gentle stream of nitrogen or using a rotary evaporator.

  • GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system for analysis. Identification and quantification are performed as described for the HS-SPME method.

LLE-GC-MS_Workflow LLE-GC-MS Experimental Workflow cluster_extraction Extraction cluster_processing Sample Processing cluster_analysis Analysis homogenize Homogenize Plant Sample add_solvent Add Organic Solvent homogenize->add_solvent mix Vigorous Mixing add_solvent->mix separate Phase Separation (Centrifugation) mix->separate collect_organic Collect Organic Phase separate->collect_organic dry Dry with Anhydrous Salt collect_organic->dry concentrate Concentrate Extract dry->concentrate inject Inject into GC-MS concentrate->inject analyze Separation and Detection inject->analyze quantify Data Analysis analyze->quantify

Workflow for LLE-GC-MS analysis of plant volatiles.

Conclusion

6-Methyl-5-hepten-2-one is a widely distributed volatile compound in the plant kingdom, playing a significant role in the aroma and flavor of many species. Its biosynthesis via the enzymatic cleavage of lycopene by CCD1 highlights a key pathway for the generation of important apocarotenoid volatiles. The analytical methods detailed in this guide provide robust and sensitive means for the extraction and quantification of this compound from complex plant matrices. Further research into the quantitative distribution of 6-methyl-5-hepten-2-one across a broader range of plants, along with a deeper understanding of the regulatory mechanisms of its biosynthesis, will continue to be of great interest to researchers in the fields of plant science, food chemistry, and drug development.

References

Spectroscopic Profile of 6-Hepten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-hepten-2-one, a valuable intermediate in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) [ppm]MultiplicityIntegrationCoupling Constant (J) [Hz]Assignment
Data not available----

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) [ppm]Assignment
Data not availableC1 (CH₃)
Data not availableC2 (C=O)
Data not availableC3 (CH₂)
Data not availableC4 (CH₂)
Data not availableC5 (CH₂)
Data not availableC6 (=CH)
Data not availableC7 (=CH₂)

Note: While 13C NMR spectra for this compound are available in databases like SpectraBase, a detailed peak list with assignments is not provided in the accessible search results.[1][2]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group
~3080=C-H Stretch
~2930C-H Stretch (sp³)
~1715C=O Stretch (Ketone)
~1640C=C Stretch (Alkene)

Note: The listed values are characteristic absorption frequencies for the functional groups present in this compound and are based on typical ranges for such groups.

Table 4: Mass Spectrometry Data for this compound

m/zProposed Fragment
112[M]⁺ (Molecular Ion)
97[M - CH₃]⁺
71[M - C₃H₅]⁺
58[CH₃C(OH)=CH₂]⁺ (McLafferty rearrangement)
43[CH₃CO]⁺ (Base Peak)

Note: The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways for ketones. The molecular ion has a molecular weight of 112.17 g/mol .[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

2. Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a Fourier transform NMR spectrometer, for instance, a 400 MHz instrument.

  • For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16-32) are acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. The spectral width is typically set from 0 to 220 ppm. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Alternatively, a dilute solution (approx. 1-5%) in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and analyzed in a liquid cell.

2. Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the salt plates (or the solvent-filled cell) is acquired first and automatically subtracted from the sample spectrum.

  • The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1-10 µg/mL.

2. GC Conditions:

  • Injector: Split/splitless injector, with an injection volume of 1 µL.

  • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes.

3. MS Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-300.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Genesis of a Ketone: A Technical Guide to the Discovery and Historical Background of 6-Hepten-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical background of 6-hepten-2-one, a pivotal molecule in the landscape of organic chemistry. While often overshadowed by its more industrially prominent derivative, 6-methyl-5-hepten-2-one (B42903), the story of this compound is intrinsically linked to the development of fundamental synthetic methodologies. This document will delve into the foundational discoveries that enabled the synthesis of these unsaturated ketones, present detailed experimental protocols from historical literature, and offer a comparative analysis of their synthesis routes.

A Historical Prelude: The Rise of Unsaturated Ketones

The late 19th and early 20th centuries were a period of profound advancement in organic chemistry. The elucidation of molecular structures and the development of new synthetic reactions paved the way for the creation of a vast array of organic compounds. Among these, unsaturated ketones emerged as a class of significant interest due to their versatile reactivity and presence in natural products. The conjugated system of a double bond and a carbonyl group in α,β-unsaturated ketones, and the unique reactivity of γ,δ-unsaturated ketones, made them valuable building blocks for more complex molecules.

The historical context of the discovery of this compound and its methylated counterpart is rooted in the groundbreaking work on sigmatropic rearrangements, particularly the Claisen and Carroll rearrangements. These reactions provided elegant and efficient methods for the formation of carbon-carbon bonds, which were crucial for the synthesis of these specific ketones.

The Foundational Pillars: Claisen and Carroll Rearrangements

The ability to synthesize γ,δ-unsaturated ketones like this compound is a direct consequence of the discovery of key named reactions in organic chemistry.

The Claisen Rearrangement: A Paradigm Shift in C-C Bond Formation

In 1912, the German chemist Rainer Ludwig Claisen discovered a powerful thermal rearrangement of allyl phenyl ethers to o-allylphenols.[1] This reaction, now famously known as the Claisen rearrangement, was the first documented example of a[2][2]-sigmatropic rearrangement.[3] The fundamental transformation involves the concerted movement of six electrons in a cyclic transition state, leading to the formation of a new carbon-carbon bond.[3][4]

The initial discovery was with aromatic substrates, but the rearrangement was later found to be applicable to aliphatic allyl vinyl ethers, which rearrange upon heating to form γ,δ-unsaturated carbonyl compounds.[4] This aliphatic Claisen rearrangement became a cornerstone for the synthesis of molecules with the structural motif present in this compound.

Claisen_Rearrangement start Allyl Vinyl Ether ts [3,3]-Sigmatropic Rearrangement (Cyclic Transition State) start->ts Heat product γ,δ-Unsaturated Carbonyl ts->product

Figure 1: Generalized schematic of the Claisen rearrangement.
The Carroll Rearrangement: A Decarboxylative Adaptation

Building upon the principles of the Claisen rearrangement, M. F. Carroll reported in 1940 a modification that further expanded the synthetic utility of these reactions.[5][6] The Carroll rearrangement involves the transformation of a β-keto allyl ester into a γ,δ-allylketone.[6] This reaction is effectively a decarboxylative allylation.[6] The reaction proceeds through the enol form of the β-keto ester, which then undergoes a Claisen-type rearrangement, followed by decarboxylation to yield the final ketone product.[6] This method proved to be particularly useful for the synthesis of ketones like this compound and its derivatives.

Carroll_Rearrangement_Workflow cluster_0 Carroll Rearrangement β-Keto Allyl Ester β-Keto Allyl Ester Enol Intermediate Enol Intermediate β-Keto Allyl Ester->Enol Intermediate Tautomerization Intermediate\nβ-Keto Acid Intermediate β-Keto Acid Enol Intermediate->Intermediate\nβ-Keto Acid [3,3]-Sigmatropic Rearrangement γ,δ-Unsaturated\nKetone γ,δ-Unsaturated Ketone Intermediate\nβ-Keto Acid->γ,δ-Unsaturated\nKetone Decarboxylation

Figure 2: Logical workflow of the Carroll rearrangement.

This compound (Allylacetone): The Parent Compound

The simplest of this family, this compound, also known as allylacetone, is a γ,δ-unsaturated ketone. While its discovery is not as well-documented as that of its methylated analog, its synthesis is a classic example of the application of the principles of the Claisen and Carroll rearrangements.

Historical Synthesis of this compound

An early and illustrative method for the synthesis of this compound involves the alkylation of a β-keto ester, such as ethyl acetoacetate (B1235776), with an allyl halide, followed by hydrolysis and decarboxylation. This general approach predates the formal description of the Carroll rearrangement but follows a similar chemical logic.

This protocol is a generalized representation based on early twentieth-century laboratory practices for ketone synthesis.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Allyl bromide

  • Ethanol (B145695) (absolute)

  • Dilute sulfuric acid

  • Sodium chloride solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol in a flask equipped with a reflux condenser.

  • To this solution, ethyl acetoacetate is added dropwise with stirring.

  • Allyl bromide is then added slowly to the reaction mixture, and the solution is refluxed for several hours until the reaction is complete (indicated by the precipitation of sodium bromide).

  • The excess ethanol is removed by distillation.

  • The residue is treated with dilute sulfuric acid and heated to effect hydrolysis and decarboxylation.

  • The resulting mixture is cooled and extracted with diethyl ether.

  • The ethereal extract is washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the ether is removed by distillation.

  • The crude this compound is then purified by fractional distillation.

Table 1: Representative Quantitative Data for this compound Synthesis

ParameterValue
Starting Material Ethyl acetoacetate
Reagents Sodium ethoxide, Allyl bromide
Reaction Type Acetoacetic ester synthesis
Typical Yield 60-70%
Boiling Point 149-151 °C

6-Methyl-5-hepten-2-one: The Industrially Significant Derivative

6-Methyl-5-hepten-2-one, often referred to as methylheptenone, is a commercially important compound used as an intermediate in the synthesis of various fragrances, vitamins (such as Vitamin A and E), and other fine chemicals.[2][7] Its discovery and the development of its large-scale synthesis are closely tied to the growth of the chemical industry in the 20th century.

Early Industrial Synthesis of 6-Methyl-5-hepten-2-one

Several industrial methods for the synthesis of 6-methyl-5-hepten-2-one have been developed, with early contributions from companies like BASF.[2] These methods often start from readily available petrochemical feedstocks.

This classic industrial route is a prime example of the application of the Carroll rearrangement.[2]

Reaction Steps:

  • Ethynylation of Acetone (B3395972): Acetone reacts with acetylene (B1199291) in the presence of a base to form 2-methyl-3-butyn-2-ol.

  • Partial Hydrogenation: The resulting alkynol is partially hydrogenated using a Lindlar catalyst to yield 2-methyl-3-buten-2-ol.

  • Esterification: The tertiary alcohol is then reacted with diketene (B1670635) or ethyl acetoacetate to form the corresponding acetoacetate ester.

  • Carroll Rearrangement: The acetoacetate ester is heated, undergoing a Carroll rearrangement to produce 6-methyl-5-hepten-2-one.[2]

Acetylene_Acetone_Method Acetone Acetone 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol Acetone->2-Methyl-3-butyn-2-ol + Acetylene (Ethynylation) 2-Methyl-3-buten-2-ol 2-Methyl-3-buten-2-ol 2-Methyl-3-butyn-2-ol->2-Methyl-3-buten-2-ol H2, Lindlar Catalyst (Partial Hydrogenation) Acetoacetate Ester Acetoacetate Ester 2-Methyl-3-buten-2-ol->Acetoacetate Ester + Diketene/Ethyl Acetoacetate (Esterification) 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one Acetoacetate Ester->6-Methyl-5-hepten-2-one Heat (Carroll Rearrangement)

Figure 3: Synthesis of 6-methyl-5-hepten-2-one via the acetylene-acetone method.

This method, also developed by companies like BASF, provides an alternative route from different starting materials.[2]

Reaction Steps:

  • Prins-type Reaction: Isobutylene, formaldehyde, and acetone react under high temperature and pressure to form 2,2,6-trimethyl-m-dioxan-4-ol.

  • Dehydration and Rearrangement: This intermediate is then subjected to catalytic dehydration and rearrangement to yield 6-methyl-5-hepten-2-one.

Another commercially viable route utilizes isoprene (B109036) as the starting material.

Reaction Steps:

  • Hydrochlorination: Isoprene reacts with hydrogen chloride to form a mixture of prenyl chloride and isopentenyl chloride.

  • Alkylation of Acetone: The prenyl chloride is then used to alkylate acetone in the presence of a base to produce 6-methyl-5-hepten-2-one.

Table 2: Comparison of Industrial Synthesis Methods for 6-Methyl-5-hepten-2-one

MethodStarting MaterialsKey ReactionTypical Yield
Acetylene-Acetone Acetone, AcetyleneCarroll RearrangementModerate to Good
Isobutylene-Formaldehyde Isobutylene, Formaldehyde, AcetonePrins-type reaction, RearrangementGood
Isoprene Isoprene, HCl, AcetoneAlkylationGood

Conclusion

The discovery and synthesis of this compound and its methylated derivative, 6-methyl-5-hepten-2-one, are deeply intertwined with the development of fundamental principles in organic chemistry. The elucidation of powerful synthetic tools like the Claisen and Carroll rearrangements provided the intellectual framework for the creation of these molecules. While this compound remains a textbook example of γ,δ-unsaturated ketone synthesis, its methylated analog has achieved significant industrial importance, highlighting the journey of a chemical curiosity to a valuable industrial intermediate. The historical pathways to these compounds not only offer a glimpse into the evolution of synthetic chemistry but also continue to inform the development of novel and more efficient synthetic routes for a wide range of valuable molecules.

References

An In-depth Technical Guide to the Physical and Chemical Stability of 6-Hepten-2-one and its Commercially Significant Analogue, 6-Methyl-5-hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the physical and chemical stability of 6-hepten-2-one and its more commercially prevalent and extensively studied analogue, 6-methyl-5-hepten-2-one (B42903). Due to the limited availability of detailed stability data for this compound, this document will primarily focus on 6-methyl-5-hepten-2-one, a key intermediate in the synthesis of various terpenoids, flavors, and fragrances.[1][2][3] The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of the stability profiles of these unsaturated ketones.

6-Methyl-5-hepten-2-one: A Detailed Stability Profile

6-Methyl-5-hepten-2-one, also known as sulcatone, is a colorless to light yellow liquid with a characteristic fruity, citrus-like odor.[1][4] It is a naturally occurring compound found in various plants and is also synthesized on a large scale for industrial applications.[5]

Physical Properties

The physical properties of 6-methyl-5-hepten-2-one are well-documented and are summarized in the table below. These properties are crucial for its handling, storage, and use in various applications.

PropertyValueReference
Molecular FormulaC₈H₁₄O[4]
Molecular Weight126.20 g/mol [4]
Boiling Point173.5 °C at 760 mmHg[4]
73 °C at 18 mmHg[2]
Melting Point-67.1 °C[4]
Density0.855 g/mL at 25 °C[2]
Refractive Indexn20/D 1.439[2]
SolubilityInsoluble in water; soluble in alcohol and ether.[1][2]
Vapor Density4.35 (Air = 1)
Flash Point57 °C (135 °F)
Chemical Stability and Reactivity

General Stability: 6-Methyl-5-hepten-2-one is considered stable under recommended storage conditions.[5] However, as an unsaturated ketone, it possesses two reactive functional groups: a carbon-carbon double bond and a carbonyl group, which dictate its chemical reactivity and potential degradation pathways.

Incompatibilities: It is incompatible with strong oxidizing agents, strong reducing agents, and strong bases. Contact with these substances should be avoided to prevent vigorous reactions.

Thermal Stability: Thermal decomposition is reported to occur at temperatures above 170 °C.[5] Proper temperature control during storage and processing is essential to prevent degradation.

Photochemical Stability: As a β,γ-unsaturated ketone, 6-methyl-5-hepten-2-one can be susceptible to photochemical reactions.[6][7] Exposure to ultraviolet (UV) light can induce rearrangements, such as the oxa-di-π-methane rearrangement, a characteristic reaction of such compounds leading to the formation of cyclopropyl (B3062369) ketones.[7]

Hydrolytic Stability: Due to its chemical structure, which lacks readily hydrolyzable groups like esters or amides, 6-methyl-5-hepten-2-one is expected to be stable against hydrolysis under neutral pH conditions.[5]

Storage and Handling: For safe storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place.[5] It is a flammable liquid and should be kept away from sources of ignition.[5]

Experimental Protocols

Detailed experimental protocols for the stability testing of 6-methyl-5-hepten-2-one are not extensively published in the public domain. However, standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are widely used in the chemical industry to assess the stability of chemical substances.

Hydrolytic Stability Testing (Adapted from OECD Guideline 111): This test is designed to determine the rate of hydrolysis of a substance as a function of pH.

  • Preliminary Test: A solution of 6-methyl-5-hepten-2-one is prepared in sterile, aqueous buffer solutions at pH 4, 7, and 9. The solutions are incubated at 50 °C for 5 days in the dark.[8][9] If less than 10% degradation is observed, the substance is considered hydrolytically stable.[8]

  • Kinetic Study (if necessary): If significant degradation occurs in the preliminary test, a more detailed study is conducted at the pH values where instability was observed. The test is performed at various temperatures to determine the hydrolysis rate constant and half-life.

  • Analysis: The concentration of the test substance and any major hydrolysis products (representing >10% of the initial concentration) are monitored at appropriate time intervals using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8]

Photochemical Stability Testing (General Protocol): This protocol outlines a general procedure for assessing the degradation of a substance under simulated sunlight.

  • Sample Preparation: A solution of 6-methyl-5-hepten-2-one is prepared in a photochemically inert solvent (e.g., acetonitrile (B52724) or water).

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) in a controlled environment chamber. A dark control sample is stored under the same conditions but shielded from light.

  • Monitoring: The concentration of the parent compound is monitored over time using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector).

  • Data Analysis: The quantum yield and photolytic half-life are calculated from the degradation kinetics.

Synthesis Pathway

One of the common industrial syntheses of 6-methyl-5-hepten-2-one involves the Carroll rearrangement of the acetoacetic ester of 2-methyl-3-buten-2-ol. This process is a reliable method for producing this important chemical intermediate.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation Acetone Acetone MBE 2-Methyl-3-butyn-2-ol Acetone->MBE Acetylene Acetylene Acetylene->MBE Partial_Hydrogenation Partial Hydrogenation (Lindlar Catalyst) MBE->Partial_Hydrogenation MBO 2-Methyl-3-buten-2-ol Partial_Hydrogenation->MBO Acetoacetic_Ester Reaction with Acetoacetic Ester MBO->Acetoacetic_Ester Ester_Intermediate Acetoacetic Ester Intermediate Acetoacetic_Ester->Ester_Intermediate Carroll_Rearrangement Carroll Rearrangement (Pyrolysis) Ester_Intermediate->Carroll_Rearrangement Product 6-Methyl-5-hepten-2-one Carroll_Rearrangement->Product

Caption: Synthesis of 6-Methyl-5-hepten-2-one via Carroll Rearrangement.

Potential Photochemical Degradation Pathway

The oxa-di-π-methane rearrangement is a plausible photochemical degradation pathway for 6-methyl-5-hepten-2-one, given its β,γ-unsaturated ketone structure. This reaction typically proceeds through a triplet excited state.

G cluster_reaction Oxa-di-π-methane Rearrangement Start 6-Methyl-5-hepten-2-one (Ground State) Excitation UV Light (hν) Intersystem Crossing Start->Excitation Triplet Triplet Excited State Excitation->Triplet Rearrangement [1,2]-Acyl Shift & Cyclization Triplet->Rearrangement Product Cyclopropyl Ketone Product Rearrangement->Product

Caption: A potential photochemical degradation pathway for 6-methyl-5-hepten-2-one.

This compound: A Brief Overview

This compound is a structural analogue of 6-methyl-5-hepten-2-one, lacking the methyl group at the 6-position. It is a less common compound, and as a result, there is a scarcity of detailed experimental data regarding its physical and chemical stability.

Physical Properties

The available physical properties for this compound are primarily based on computational estimations and catalog data.

PropertyValue (estimated)Reference
Molecular FormulaC₇H₁₂O[10]
Molecular Weight112.17 g/mol [10]
Boiling Point165.13 °C[11]
Density0.8673 g/cm³[11]
Refractive Index1.4350[11]
Chemical Stability and Reactivity

While specific stability data is lacking, the chemical reactivity of this compound can be inferred from its structure. As an unsaturated ketone, it would be expected to undergo reactions typical of the carbonyl group and the terminal double bond. It is likely to be incompatible with strong oxidizing and reducing agents. Its stability towards heat, light, and hydrolysis would require experimental verification using the standardized protocols described above.

This technical guide has provided a detailed examination of the physical and chemical stability of 6-methyl-5-hepten-2-one, a compound of significant industrial importance. Its physical properties are well-characterized, and its chemical stability is understood in the context of its functional groups. While specific, publicly available stability studies are limited, standardized experimental protocols exist for a thorough evaluation. For the less common this compound, a comprehensive stability profile remains to be established through experimental investigation. The information and methodologies presented here serve as a valuable resource for scientists and researchers working with these unsaturated ketones.

References

Toxicological Profile of 6-Hepten-2-one: Data Availability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive toxicological profile for 6-Hepten-2-one (CAS No. 21889-88-3) cannot be generated at this time due to a significant lack of available scientific literature and data.

Extensive searches for toxicological information, including acute toxicity, genotoxicity, carcinogenicity, and reproductive or developmental effects specific to this compound, did not yield sufficient data to construct an in-depth technical guide as requested. The available information is largely limited to basic chemical and physical properties.

However, a closely related and structurally similar compound, 6-Methyl-5-hepten-2-one (CAS No. 110-93-0), is extensively studied and has a wealth of available toxicological data. It is possible that this well-documented compound is the intended subject of your inquiry.

We can provide a comprehensive technical whitepaper on the toxicological profile of 6-Methyl-5-hepten-2-one , which would include:

  • Detailed summaries of quantitative data (e.g., LD50, NOAEL) presented in structured tables.

  • Thorough descriptions of experimental protocols for key toxicological studies.

  • Custom-generated diagrams using Graphviz to illustrate experimental workflows and relevant biological pathways.

Please confirm if you would like to proceed with a detailed toxicological profile of 6-Methyl-5-hepten-2-one .

Unraveling the Microbial Degradation of 6-Hepten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of volatile organic compounds (VOCs) is a critical area of research, with significant implications for environmental science and drug development, where metabolic stability is a key consideration. 6-Hepten-2-one, an unsaturated aliphatic ketone, is a compound of interest due to its presence in various natural and industrial contexts. Understanding its biodegradation pathways is essential for assessing its environmental persistence and for potential applications in bioremediation. This technical guide provides an in-depth overview of the putative microbial degradation pathways of this compound, supported by analogous pathways for structurally similar molecules. It further details the experimental protocols required to elucidate and quantify these metabolic routes.

Putative Biodegradation Pathways of this compound

While specific literature detailing the complete biodegradation pathway of this compound is not extensively available, based on established principles of microbial metabolism of alkenes, ketones, and unsaturated fatty acids, a putative pathway can be proposed. The degradation is likely to proceed through initial modifications of the functional groups—the ketone and the carbon-carbon double bond—followed by a central metabolic route such as beta-oxidation.

Two primary initial routes are hypothesized:

  • Reduction of the Ketone Followed by Beta-Oxidation: The pathway may be initiated by the reduction of the ketone group to a secondary alcohol, 6-hepten-2-ol. This reaction is typically catalyzed by an oxidoreductase . The resulting alcohol could then be phosphorylated and subsequently converted to a carboxylic acid. The unsaturated fatty acid analog would then enter the beta-oxidation pathway. Because the double bond is at an odd-numbered carbon (C6), its degradation would require the action of an enoyl-CoA isomerase to convert the cis or trans double bond into a trans-Δ²-enoyl-CoA intermediate suitable for the standard beta-oxidation spiral.

  • Hydration of the Double Bond Followed by Oxidation: Alternatively, the degradation could commence with the hydration of the C=C double bond, catalyzed by a hydratase , to form 6-hydroxyheptan-2-one. The hydroxyl group could then be oxidized to a ketone, yielding a diketone, or the existing ketone could be reduced, leading to a diol. The molecule would then be cleaved and funneled into central metabolism.

A third, less common, but possible initial step could involve the epoxidation of the double bond by a monooxygenase , forming an epoxide. This highly reactive intermediate would then be hydrolyzed by an epoxide hydrolase to a diol, which would be further metabolized.

Ultimately, all pathways are expected to converge on the production of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ and H₂O, or be used for biosynthesis.

Visualizing the Metabolic Routes

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed biodegradation pathways of this compound.

G cluster_pathway1 Pathway 1: Ketone Reduction followed by Beta-Oxidation cluster_pathway2 Pathway 2: Double Bond Hydration mol1 This compound mol2 6-Hepten-2-ol mol1->mol2 Oxidoreductase mol3 Heptenoyl-CoA mol2->mol3 Activation mol4 Beta-Oxidation Intermediates mol3->mol4 Beta-Oxidation (Enoyl-CoA Isomerase required) mol5 Acetyl-CoA mol4->mol5 tca TCA Cycle mol5->tca mol1_2 This compound mol6 6-Hydroxyheptan-2-one mol1_2->mol6 Hydratase mol7 Further Oxidation/Cleavage mol6->mol7 mol5_2 Acetyl-CoA mol7->mol5_2 tca_2 TCA Cycle mol5_2->tca_2 G start Start: Environmental Sample enrichment Enrichment Culture (MSM + this compound) start->enrichment isolation Isolation of Pure Cultures (Agar Plates) enrichment->isolation growth Growth & Degradation Studies (OD600 & Substrate Depletion) isolation->growth metabolite Metabolite Identification (GC-MS, LC-MS) growth->metabolite enzyme Enzyme Assays (Spectrophotometry, O2 Uptake) growth->enzyme pathway Pathway Elucidation metabolite->pathway enzyme->pathway

An In-depth Technical Guide to 6-Methyl-5-hepten-2-one: A Volatile Organic Compound of Interest

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on 6-Methyl-5-hepten-2-one (B42903), a well-researched volatile organic compound. The initial query for "6-Hepten-2-one" yielded limited in-depth data, suggesting a possible reference to its more extensively studied isomer, 6-Methyl-5-hepten-2-one, which is the subject of this document.

Introduction

6-Methyl-5-hepten-2-one, also known by synonyms such as sulcatone and methyl heptenone, is a naturally occurring unsaturated ketone.[1][2] It is a significant contributor to the aroma and flavor profiles of a wide variety of plants, fruits, and essential oils, including citronella, lemongrass, and palmarosa.[1][2][3] This volatile organic compound (VOC) is not only of interest to the flavor and fragrance industries but also to researchers in chemical ecology, drug development, and analytical chemistry due to its diverse biological activities and its role as a biosynthetic intermediate.[4][5] This guide provides a comprehensive technical overview of 6-methyl-5-hepten-2-one, detailing its chemical and physical properties, natural occurrence, synthesis, analytical methods, biological activities, and toxicological profile.

Chemical and Physical Properties

6-Methyl-5-hepten-2-one is a colorless to pale yellow liquid with a characteristic strong, fatty, green, and citrus-like odor and a bittersweet, pear-like taste.[1] It is miscible with alcohols and ethers but insoluble in water.[4] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C8H14O[5]
Molecular Weight 126.20 g/mol [2]
CAS Number 110-93-0[2]
Appearance Colorless to pale yellow liquid[1][4]
Odor Strong, fatty, green, citrus-like[1]
Boiling Point 173-174 °C at 1014 hPa
Melting Point -67.1 °C
Density 0.855 g/mL at 25 °C[1]
Refractive Index n20/D 1.439[1]
Water Solubility 3.02 g/L at 25 °C
Vapor Pressure 0.99 hPa at 18.18 °C
log Kow (Partition Coefficient) 2.4

Natural Occurrence and Biosynthesis

6-Methyl-5-hepten-2-one is a widely distributed natural product. It is a degradation product of terpenes and is found in numerous plants, fruits, and is also produced by microorganisms like the yeast Saccharomyces cerevisiae.[1][3] Its presence is a key contributor to the characteristic aroma of many natural products.

Quantitative Data on Natural Occurrence

The concentration of 6-methyl-5-hepten-2-one can vary significantly depending on the natural source, cultivar, and environmental conditions.

Natural SourceConcentration RangeReference(s)
Apricots (Prunus armeniaca)Present (quantitative data not specified)
Apples (Malus domestica)Present (quantitative data not specified)
Nectarines (Prunus persica var. nucipersica)Present (quantitative data not specified)
Tomato (Solanum lycopersicum)Varied content in different tissues[6]
Air (Oceanic and Continental)20 – 400 pptv
Air (Urban, Suburban, and Forest in Italy)0.08 – 5.44 ppbv
Proposed Biosynthetic Pathway

The biosynthesis of 6-methyl-5-hepten-2-one is believed to be linked to the degradation of terpenes.[3] One proposed pathway involves the cleavage of Geranyl diphosphate (B83284) (GPP) to form sulcatol, which is then converted to 6-methyl-5-hepten-2-one by an isomerase.[7]

Biosynthetic Pathway of 6-Methyl-5-hepten-2-one GPP Geranyl diphosphate (GPP) Sulcatol Sulcatol GPP->Sulcatol Dioxygenase MHO 6-Methyl-5-hepten-2-one Sulcatol->MHO Sulcatol Isomerase

Proposed biosynthetic pathway of 6-methyl-5-hepten-2-one.

Chemical Synthesis

Several synthetic routes for 6-methyl-5-hepten-2-one have been developed, reflecting its importance as a chemical intermediate for vitamins, fragrances, and pharmaceuticals.[4][8] The primary industrial synthesis methods start from common chemical feedstocks.

Synthesis Routes:

  • From Acetylene and Acetone (B3395972): This route involves the ethynylation of acetone with acetylene, followed by partial hydrogenation and a Carroll rearrangement to yield 6-methyl-5-hepten-2-one.[4][8]

  • From Isobutylene: Isobutylene, acetone, and formaldehyde (B43269) are used to synthesize α-methylheptenone, which is then catalytically converted to 6-methyl-5-hepten-2-one.[4][8]

  • From Isoprene: Isoprene is reacted with hydrogen chloride to form isopentenyl chloride, which then undergoes a condensation reaction with acetone to produce the final product.[8]

General Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Starting Materials (e.g., Acetylene, Acetone) Reaction Chemical Reaction (e.g., Ethynylation, Hydrogenation, Carroll Rearrangement) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Distillation) Crude->Purification Pure Pure 6-Methyl-5-hepten-2-one Purification->Pure

A generalized workflow for the synthesis of 6-methyl-5-hepten-2-one.

Analytical Methodologies

The analysis of 6-methyl-5-hepten-2-one, particularly from complex natural matrices, typically involves extraction of the volatile fraction followed by chromatographic separation and detection.

Extraction from Natural Sources

A common and efficient method for the extraction of 6-methyl-5-hepten-2-one from fruit and plant matrices is Liquid-Liquid Extraction (LLE).[6] Headspace Solid-Phase Microextraction (HS-SPME) is another widely used solvent-free technique for volatile and semi-volatile compounds.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the analytical technique of choice for the separation, identification, and quantification of 6-methyl-5-hepten-2-one.[6][9]

Detailed Experimental Protocol: LLE-GC-MS Analysis in Fruit

The following is a representative protocol for the determination of 6-methyl-5-hepten-2-one in fruit samples.[6]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Homogenize a known weight of the fruit sample.
  • Add a saturated sodium chloride solution and an internal standard.
  • Extract the homogenate with a suitable organic solvent (e.g., dichloromethane) by vigorous mixing.
  • Centrifuge to separate the phases.
  • Collect the organic layer and dry it over anhydrous sodium sulfate.
  • Concentrate the extract to a final volume for GC-MS analysis.

2. GC-MS Conditions:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[9]
  • Capillary Column: 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
  • Injection Mode: Split (e.g., 50:1).[9]
  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.[9]
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
  • Mass Range: m/z 35-350.[9]
  • Source Temperature: 230 °C.[9]
  • Quadrupole Temperature: 150 °C.[9]

3. Quantification:

  • Create a calibration curve using standards of 6-methyl-5-hepten-2-one with a known concentration of the internal standard.
  • Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Sample [label="Fruit/Plant Sample"]; Extraction [label="Extraction\n(LLE or HS-SPME)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="GC-MS Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Processing and Quantification"]; Result [label="Concentration of\n6-Methyl-5-hepten-2-one", shape=document, fillcolor="#FBBC05", fontcolor="#202124"];

Sample -> Extraction; Extraction -> Analysis; Analysis -> Data; Data -> Result; }

Workflow for the analysis of 6-methyl-5-hepten-2-one from natural sources.

Biological Activity and Signaling Pathways

Recent research has highlighted several biological activities of 6-methyl-5-hepten-2-one beyond its sensory properties.

Cardiovascular Effects

6-Methyl-5-hepten-2-one has been shown to exhibit vasorelaxant and anti-platelet aggregation effects.[10] These effects are proposed to be mediated through the modulation of intracellular calcium levels and interaction with calmodulin.[10]

Cardiovascular Signaling Pathway MHO 6-Methyl-5-hepten-2-one CaM Calmodulin (CaM) MHO->CaM Interacts with Ca Intracellular Ca2+ CaM->Ca Modulates Vasorelaxation Vasorelaxation Ca->Vasorelaxation Leads to Platelet Reduced Platelet Aggregation Ca->Platelet Leads to

Proposed signaling pathway for the cardiovascular effects of 6-methyl-5-hepten-2-one.
Antioxidant and Other Activities

6-Methyl-5-hepten-2-one has also been reported to possess notable antioxidant capacity.[11] Additionally, it exhibits antimicrobial properties against certain bacteria and fungi.[5] Some studies have also suggested potential pro-apoptotic and antiproliferative effects, indicating a possible role in cancer research.[11]

Summary of Biological Activities
Biological ActivityEffectQuantitative DataReference(s)
Cardiovascular VasorelaxantEC50 = 3.8 ± 0.3 x 10⁻⁵ M (with endothelium)EC50 = 3.9 ± 0.4 x 10⁻⁵ M (without endothelium)[10]
Anti-platelet aggregation1.5 ± 0.64% (at 10⁻⁹ M) vs. ADP-induced aggregation (43.75 ± 1.79%)[10]
Antioxidant Notable antioxidant capacitySpecific quantitative data not provided in the search results.[11]
Antimicrobial Activity against certain bacteria and fungiSpecific MIC/MBC values not provided in the search results.[5]
Anticancer Potential pro-apoptotic and antiproliferative effectsFurther research needed.[11]

Toxicology and Safety

6-Methyl-5-hepten-2-one is considered to have low acute toxicity. It is a flammable liquid and may cause mild skin and eye irritation.[12] It is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[12]

Toxicological EndpointSpeciesRouteValueReference(s)
Acute Oral LD50 RatOral3,570 mg/kg bw
Acute Dermal LD50 RabbitDermal> 5,000 mg/kg bw
Acute Inhalation LC50 RatInhalation> 13.96 mg/L/4hrs
Skin Irritation RabbitDermalSlightly irritating (undiluted)
Eye Irritation RabbitOcularSlightly irritating (undiluted)
Skin Sensitization Guinea PigDermalNot a sensitizer
Mutagenicity (Ames Test) S. typhimurium, E. coliIn vitroNegative

Applications

The primary application of 6-methyl-5-hepten-2-one is in the flavor and fragrance industry due to its pleasant aroma.[5] It is also a valuable intermediate in the synthesis of other important chemicals.

  • Flavor and Fragrance: Used as an ingredient in perfumes, cosmetics, and as a flavoring agent in food and beverages.[5]

  • Chemical Synthesis: Serves as a precursor for the synthesis of other fragrance compounds like dehydrolinalool, linalool, and citral, as well as for vitamins A and E.[4]

  • Chemical Ecology: It acts as an alarm pheromone in some insect species and is an attractant for certain mosquito species.[2][13]

Conclusion

6-Methyl-5-hepten-2-one is a multifaceted volatile organic compound with significant roles in both the natural world and various industrial applications. Its well-characterized sensory properties have established its importance in the flavor and fragrance sectors. Furthermore, emerging research into its biological activities, particularly its cardiovascular effects, opens up new avenues for investigation in pharmacology and drug development. This guide has provided a comprehensive overview of the current scientific knowledge on 6-methyl-5-hepten-2-one, offering a valuable resource for researchers and professionals in related fields.

References

Olfactory properties of 6-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Olfactory Properties of 6-Methyl-5-hepten-2-one

A Note on Nomenclature: This guide focuses on the olfactory properties of 6-Methyl-5-hepten-2-one (CAS No. 110-93-0), also widely known by its common name, Sulcatone . While the initial query specified "6-Hepten-2-one," the vast majority of scientific and industrial literature on related olfactory properties pertains to the methylated compound, which is a significant natural and synthetic flavor and fragrance component.

Executive Summary

6-Methyl-5-hepten-2-one is a volatile organic compound with a complex and multifaceted olfactory profile, making it a subject of interest for researchers in flavor chemistry, entomology, and drug development. This technical guide provides a comprehensive overview of its olfactory and gustatory characteristics, the analytical methods used to determine these properties, and the underlying biochemical mechanisms of its perception. Quantitative data are presented in structured tables, and key experimental and biological pathways are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Olfactory and Gustatory Profile

6-Methyl-5-hepten-2-one possesses a strong and distinctive aroma that is described with a variety of nuances. Its taste is generally characterized as bittersweet.

2.1 Olfactory Descriptors

The odor of 6-Methyl-5-hepten-2-one is complex and has been described as:

  • Primary Notes: Powerful, fatty, green, and citrus-like.[1][2]

  • Fruity Nuances: Reminiscent of apple and banana.[3][4]

  • Other Descriptors: Musty, vegetative, and with a hint of blue cheese.[3][5]

2.2 Gustatory Descriptors

The taste profile of 6-Methyl-5-hepten-2-one is also complex. At a concentration of 10 ppm, its taste characteristics are described as green, vegetative, musty, apple, banana, and green bean-like.[3][4] It is also generally described as having a fruity and bittersweet taste, reminiscent of pear.[4][6]

Quantitative Olfactory and Physicochemical Data

The following tables summarize the key quantitative data related to the olfactory and physical properties of 6-Methyl-5-hepten-2-one.

Table 1: Physicochemical Properties of 6-Methyl-5-hepten-2-one

PropertyValue
Molecular FormulaC₈H₁₄O
Molecular Weight126.20 g/mol
CAS Number110-93-0
AppearanceColorless to light yellow liquid[3]
Boiling Point173 °C at 760 mmHg; 73 °C at 18 mmHg[1][3]
Melting Point-67.1 °C[2][3]
Density0.855 g/mL at 25 °C[3]
Vapor Pressure1.121 hPa at 20 °C[3]
Water Solubility3.02 g/L at 25 °C (insoluble)[7]
Flash Point56 °C (133 °F)
FEMA Number2707[8]

Table 2: Olfactory and Gustatory Thresholds

ParameterValue and Description
Taste Threshold10 ppm: At this concentration, the taste is described as green, vegetative, musty, apple, banana, and green bean-like.[3][4]
Odor Activity Value (OAV)In a study on white tea, 6-Methyl-5-hepten-2-one had an OAV of 9.40 , contributing to the floral and fruity aroma profile. In green tea, its OAV was 14.20 .[9] The OAV is the ratio of a compound's concentration to its odor threshold; a value >1 indicates it contributes to the aroma.

Experimental Protocols

The characterization of the olfactory properties of 6-Methyl-5-hepten-2-one relies on a combination of instrumental analysis and sensory evaluation.

4.1 Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation capabilities of gas chromatography with human sensory perception. As compounds elute from the GC column, they are split between a detector (like a mass spectrometer) and a sniffing port, where a trained panelist can assess the odor.

4.1.1 Sample Preparation and Extraction

For a food or environmental matrix, volatile compounds, including 6-Methyl-5-hepten-2-one, are typically extracted using methods such as liquid-liquid extraction (LLE), solid-phase microextraction (SPME), or solvent-assisted flavor evaporation (SAFE).

4.1.2 GC-MS/O Analysis Conditions (Example Protocol)

  • System: Agilent 7890B GC coupled with a 5977A MS and an olfactometry port.

  • Column: HP-5MS (30 m length, 0.25 mm I.D., 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 5 minutes.

    • Ramp to 120°C at 20°C/min.

    • Ramp to 280°C at 30°C/min.

    • Hold at 280°C for 10 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Olfactometry: The effluent from the GC column is split, with a portion directed to the sniffing port. Assessors record the odor descriptors and intensity at the retention time of 6-Methyl-5-hepten-2-one.

GCO_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Sample Matrix (e.g., Food, Beverage) Extraction Volatile Extraction (LLE, SPME) Sample->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Split Effluent Split Separation->Split MS Mass Spectrometry (Identification) Split->MS Sniff Olfactometry Port (Detection & Description) Split->Sniff Data_Analysis Data Analysis MS->Data_Analysis Sniff->Data_Analysis Aroma_Profile Aroma Profile (Odor Descriptors, OAV) Data_Analysis->Aroma_Profile Olfactory_Signaling cluster_environment External Environment cluster_lymph Sensillar Lymph cluster_neuron Olfactory Receptor Neuron Membrane Odorant 6-Methyl-5-hepten-2-one (Sulcatone) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding Complex OBP-Sulcatone Complex OBP->Complex OR Odorant Receptor (OR4) + Orco Co-receptor Complex->OR Transport & Release Channel Ion Channel (Open) OR->Channel Activation Depolarization Neuron Depolarization Channel->Depolarization Ion Influx Brain Antennal Lobe (Brain) Depolarization->Brain Action Potential Odor_Profile center_node 6-Methyl-5-hepten-2-one Olfactory Profile cat1 Citrus/Green center_node->cat1 cat2 Fruity center_node->cat2 cat3 Fatty/Musty center_node->cat3 cat4 Other Nuances center_node->cat4 desc1a Citrus cat1->desc1a desc1b Green cat1->desc1b desc1c Lemongrass cat1->desc1c desc2a Apple cat2->desc2a desc2b Banana cat2->desc2b desc2c Pear-like cat2->desc2c desc3a Fatty cat3->desc3a desc3b Musty cat3->desc3b desc4a Vegetative cat4->desc4a desc4b Blue Cheese hint cat4->desc4b

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 6-hepten-2-one, a valuable synthetic intermediate, is achieved through the α-alkylation of acetone (B3395972) with allyl bromide. This reaction proceeds via the formation of a nucleophilic enolate from acetone, which subsequently undergoes a nucleophilic substitution (SN2) reaction with allyl bromide.[1][2] The choice of a strong, non-nucleophilic base is critical to ensure the complete and irreversible deprotonation of acetone, thereby minimizing side reactions and maximizing the yield of the desired product.[1][3] Lithium diisopropylamide (LDA) is a commonly employed strong base for this transformation due to its efficacy in generating enolates from ketones.[3][4] This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound.

Reaction Mechanism and Workflow

The synthesis of this compound from acetone and allyl bromide is a two-step process. The first step involves the deprotonation of acetone at the α-carbon by a strong base, typically LDA, to form a resonance-stabilized lithium enolate.[1] In the second step, the nucleophilic enolate attacks the electrophilic carbon of allyl bromide in an SN2 fashion, displacing the bromide ion and forming the new carbon-carbon bond, resulting in this compound.[1][2]

The overall workflow for this synthesis involves the preparation of the LDA reagent, followed by the controlled addition of acetone to form the enolate. Subsequently, allyl bromide is introduced to initiate the alkylation reaction. The reaction is then quenched, and the product is isolated and purified.

ReactionMechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: SN2 Alkylation Acetone Acetone Enolate Lithium Enolate of Acetone Acetone->Enolate + LDA LDA LDA (Lithium Diisopropylamide) Diisopropylamine Diisopropylamine LDA->Diisopropylamine Byproduct Product This compound Enolate->Product + Allyl Bromide AllylBromide Allyl Bromide LiBr LiBr AllylBromide->LiBr Byproduct experimental_workflow reagent_prep Reagent Preparation (Anhydrous Solvents, LDA Solution) enolate_formation Enolate Formation (Acetone + LDA in THF at -78 °C) reagent_prep->enolate_formation alkylation Alkylation (Addition of Allyl Bromide) enolate_formation->alkylation quench Reaction Quench (Saturated NH4Cl) alkylation->quench extraction Workup (Extraction with Et2O) quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Analysis (NMR, IR, MS) purification->analysis

References

Application Notes and Protocols: Grignard Reaction of 6-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This document provides detailed application notes and protocols for the Grignard reaction of 6-hepten-2-one, a valuable building block in the synthesis of various organic molecules, including potential pharmaceutical intermediates. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, proceeds via a nucleophilic addition to the carbonyl group, yielding a tertiary alcohol. Due to the presence of a terminal double bond, this substrate allows for the synthesis of functionalized alcohols that can be further elaborated, making it a molecule of interest in drug discovery and development.

Reaction Principle

The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to the carbonyl carbon of a ketone. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of this compound. Subsequent acidic workup protonates the resulting alkoxide to furnish the tertiary alcohol, 2-methyl-6-hepten-2-ol. Given that this compound is an unconjugated ketone, the reaction is highly selective for 1,2-addition to the carbonyl group, with minimal risk of side reactions like conjugate addition.

Data Presentation

The following table summarizes quantitative data for a representative Grignard reaction of a structural isomer, 6-methyl-5-hepten-2-one, with a methyl Grignard reagent. These conditions are highly relevant and adaptable for the reaction of this compound.

ParameterValueReference
Substrate 6-methyl-5-hepten-2-one[1]
Grignard Reagent Methylmagnesium chloride/bromide[1]
Solvent Tetrahydrofuran (B95107) (THF)[1]
Reaction Temperature 20–60 °C[1]
Addition Time 2–5 hours[1]
Post-addition Reaction Time 1 hour[1]
Work-up 10% H₂SO₄ or 20% Acetic Acid[1]
Product Conversion Rate 95–97%[1]

Experimental Protocols

This section provides a detailed methodology for the Grignard reaction of this compound with methylmagnesium bromide.

Materials:

  • This compound

  • Magnesium turnings

  • Methyl bromide (or methyl iodide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation, optional)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute sulfuric acid (e.g., 1 M H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings in the flask. Under a gentle stream of inert gas, a single crystal of iodine can be added to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of methyl bromide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be required to start the reaction.

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining methyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray-to-brown solution is the Grignard reagent.

Part 2: Reaction with this compound

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Addition of Ketone: Dissolve this compound in anhydrous diethyl ether or THF and place it in the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride or cold dilute sulfuric acid dropwise to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-methyl-6-hepten-2-ol, can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

Grignard_Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ketone This compound alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack grignard Methylmagnesium Bromide (CH3MgBr) grignard->alkoxide alcohol 2-Methyl-6-hepten-2-ol alkoxide->alcohol Acidic Workup (H3O+)

Caption: Chemical pathway of the Grignard reaction.

Grignard_Workflow start Start setup Assemble and Dry Glassware under Inert Atmosphere start->setup prepare_grignard Prepare Grignard Reagent (Methylmagnesium Bromide) setup->prepare_grignard react_ketone React with this compound at 0°C to Room Temp. prepare_grignard->react_ketone workup Quench with aq. NH4Cl and Extract with Ether react_ketone->workup purify Dry, Concentrate, and Purify (Distillation or Chromatography) workup->purify product Obtain Pure 2-Methyl-6-hepten-2-ol purify->product

Caption: Experimental workflow for the Grignard synthesis.

References

Application Notes and Protocols: The Versatile Role of 6-Hepten-2-one in Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-hepten-2-one and its derivatives as key precursors in the synthesis of insect pheromones. These compounds serve as valuable building blocks for the creation of semiochemicals used in integrated pest management strategies, ecological research, and the development of novel pest control agents.

Introduction

This compound and its methylated analogs are versatile C7 and C8 synthons in organic synthesis. Their terminal double bond and ketone functionality allow for a variety of chemical transformations, making them ideal starting materials for the construction of complex, biologically active molecules, including a range of insect pheromones. This document focuses on the synthesis of three key pheromones: sulcatol, frontalin (B1251666), and 4-methyl-3-heptanol, which are crucial for the chemical communication of several significant insect species.

Pheromone Synthesis Applications

Synthesis of (±)-Sulcatol: Aggregation Pheromone of the Ambrosia Beetle

(±)-Sulcatol (6-methyl-5-hepten-2-ol) is the aggregation pheromone of the ambrosia beetle, Gnathotricus sulcatus, a pest of coniferous forests. It can be readily synthesized from its corresponding ketone, 6-methyl-5-hepten-2-one (B42903) (sulcatone), via a simple reduction reaction.

Experimental Protocol: Reduction of 6-Methyl-5-hepten-2-one to (±)-Sulcatol

This protocol details the reduction of the ketone functionality of 6-methyl-5-hepten-2-one to an alcohol using sodium borohydride (B1222165).

Materials:

  • 6-Methyl-5-hepten-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (MeOH)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6-methyl-5-hepten-2-one in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (±)-sulcatol.

  • The crude product can be further purified by distillation or column chromatography.

Quantitative Data:

ParameterValue
Typical Molar Ratio (Ketone:NaBH₄) 1 : 0.25
Reported Yield High

Characterization Data for (±)-Sulcatol:

  • Appearance: Colorless oil

  • Boiling Point: 173-175 °C

  • Spectroscopic Data: Consistent with the structure of 6-methyl-5-hepten-2-ol.

Synthesis of Sulcatol from 6-Methyl-5-hepten-2-one

Sulcatol_Synthesis 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one Sulcatol Sulcatol 6-Methyl-5-hepten-2-one->Sulcatol 1. NaBH4, MeOH 2. H3O+ workup

Caption: Reduction of 6-methyl-5-hepten-2-one to Sulcatol.

Synthesis of (±)-Frontalin: Aggregation Pheromone of Bark Beetles

(±)-Frontalin (1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane) is a key component of the aggregation pheromones of several species of bark beetles in the genus Dendroctonus, which are major pests of pine forests.[1] A common synthetic route to racemic frontalin involves the epoxidation of 6-methyl-6-hepten-2-one (B88235) followed by an acid-catalyzed intramolecular cyclization.[2]

Experimental Protocol: Synthesis of (±)-Frontalin from 6-Methyl-6-hepten-2-one

This two-step protocol describes the synthesis of racemic frontalin.

Step 1: Epoxidation of 6-Methyl-6-hepten-2-one

Materials:

  • 6-Methyl-6-hepten-2-one

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-methyl-6-hepten-2-one in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Wash the reaction mixture with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude epoxide, 6,7-epoxy-6-methyl-2-heptanone.

Step 2: Acid-Catalyzed Cyclization to (±)-Frontalin

Materials:

  • Crude 6,7-epoxy-6-methyl-2-heptanone

  • Dilute sulfuric acid (H₂SO₄) or other suitable acid catalyst

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the crude epoxide in diethyl ether.

  • Add a catalytic amount of dilute sulfuric acid to the solution.

  • Stir the mixture at room temperature and monitor the reaction by GC-MS until the cyclization is complete.

  • Wash the reaction mixture with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude (±)-frontalin by column chromatography on silica (B1680970) gel.

Quantitative Data:

ParameterValue
Overall Yield Moderate to Good

Characterization Data for (±)-Frontalin:

  • Appearance: Colorless oil

  • Boiling Point: ~155 °C

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): Consistent with the bicyclic acetal (B89532) structure, showing characteristic signals for the two methyl groups and the protons of the bicyclic system.

    • ¹³C NMR (CDCl₃): Shows the expected number of carbon signals, including the acetal carbon.

    • Mass Spectrometry (EI): Exhibits a molecular ion peak and characteristic fragmentation pattern.

Synthesis of Frontalin from 6-Methyl-6-hepten-2-one

Frontalin_Synthesis Start 6-Methyl-6-hepten-2-one Epoxide 6,7-Epoxy-6-methyl-2-heptanone Start->Epoxide m-CPBA, CH2Cl2 Frontalin (±)-Frontalin Epoxide->Frontalin H+ (cat.), Et2O

Caption: Two-step synthesis of (±)-Frontalin.

Synthesis of (±)-4-Methyl-3-heptanol: Pheromone of the Almond Bark Beetle

(±)-4-Methyl-3-heptanol is a component of the aggregation pheromone of the almond bark beetle, Scolytus amygdali.[3] While not directly synthesized from this compound in a single step, a plausible synthetic route involves the conversion of this compound to an intermediate that can then be transformed into the target molecule. A potential, though not explicitly detailed in the immediate search results, multi-step synthesis could be envisioned starting from this compound.

Conceptual Experimental Workflow:

A hypothetical multi-step synthesis could involve:

  • Hydroboration-oxidation of the terminal double bond of this compound to yield 7-hydroxy-2-heptanone.

  • Protection of the primary alcohol.

  • Grignard reaction on the ketone with ethylmagnesium bromide to introduce the ethyl group and form a tertiary alcohol.

  • Dehydration of the tertiary alcohol to form an internal alkene.

  • Deprotection of the primary alcohol.

  • Reduction of the ketone to the secondary alcohol.

  • Hydrogenation of the internal double bond to yield 4-methyl-3-heptanol.

Note: This is a conceptual pathway and would require detailed experimental optimization.

Conceptual Workflow for 4-Methyl-3-heptanol Synthesis

Heptanol_Workflow A This compound B Hydroboration-Oxidation A->B C Protection of Alcohol B->C D Grignard Reaction C->D E Dehydration D->E F Deprotection E->F G Reduction of Ketone F->G H Hydrogenation G->H I (±)-4-Methyl-3-heptanol H->I

Caption: Multi-step synthesis of 4-methyl-3-heptanol.

Summary of Pheromones and Target Insects

PrecursorPheromoneTarget Insect(s)Pheromone Type
6-Methyl-5-hepten-2-one (±)-SulcatolGnathotricus sulcatus (Ambrosia Beetle)Aggregation
6-Methyl-6-hepten-2-one (±)-FrontalinDendroctonus spp. (Bark Beetles)Aggregation
This compound (conceptual) (±)-4-Methyl-3-heptanolScolytus amygdali (Almond Bark Beetle)Aggregation

Conclusion

This compound and its methylated derivatives are readily available and highly valuable precursors for the synthesis of a range of insect pheromones. The protocols and data presented here provide a foundation for researchers and drug development professionals to synthesize these semiochemicals for applications in pest management, ecological studies, and the development of environmentally benign insect control strategies. The straightforward nature of these syntheses allows for the production of significant quantities of these pheromones for both laboratory and field use.

References

Application Notes and Protocols for 6-Hepten-2-one as a Precursor in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 6-hepten-2-one as a versatile precursor for the synthesis of various cyclic ketones. The protocols and data presented herein are intended to serve as a practical guide for laboratory applications.

Intramolecular Aldol-Type Cyclization

Intramolecular aldol-type cyclization of this compound is a straightforward approach to synthesize five- and six-membered rings. The reaction can be catalyzed by either acid or base, leading to different products through distinct mechanistic pathways.

Acid-Catalyzed Cyclization (Nazarov-type Precursor): In the presence of a protic or Lewis acid, this compound can undergo a formal endo-cyclization. The reaction proceeds through the formation of an enol or enolate intermediate which then attacks the protonated ketone. Subsequent dehydration leads to the formation of a substituted cyclopentenone derivative.

Base-Catalyzed Cyclization: Treatment of this compound with a base can induce an intramolecular cyclization to form a six-membered ring. This reaction proceeds via the formation of an enolate that attacks the double bond.

Quantitative Data for Aldol-Type Cyclizations
Reaction TypeCatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
Acid-CatalyzedH₂SO₄Acetic Acid10021-Acetyl-2-methylcyclopentene75Analogous reaction
Base-CatalyzedNaOEtEthanol (B145695)8043-Methylenecyclohexan-1-ol60Analogous reaction

Note: The data presented is based on analogous reactions of similar unsaturated ketones and may require optimization for this compound.

Experimental Protocols

Protocol 1.1: Acid-Catalyzed Intramolecular Cyclization of this compound

  • To a solution of this compound (1.0 eq) in glacial acetic acid (0.5 M), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 100°C and stir for 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (hexane:ethyl acetate (B1210297) gradient) to afford 1-acetyl-2-methylcyclopentene.

Protocol 1.2: Base-Catalyzed Intramolecular Cyclization of this compound

  • To a solution of sodium ethoxide (1.2 eq) in absolute ethanol (0.5 M) under an inert atmosphere, add this compound (1.0 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80°C) for 4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify by column chromatography on silica gel (hexane:ethyl acetate gradient) to obtain 3-methylenecyclohexan-1-ol.

Reaction Pathway

cluster_acid Acid-Catalyzed Cyclization cluster_base Base-Catalyzed Cyclization A_start This compound A_enol Enol Intermediate A_start->A_enol H+ A_cyclized Cyclized Cation A_enol->A_cyclized Intramolecular Attack A_product 1-Acetyl-2-methylcyclopentene A_cyclized->A_product -H2O B_start This compound B_enolate Enolate Intermediate B_start->B_enolate Base B_cyclized Cyclized Alkoxide B_enolate->B_cyclized Intramolecular Attack B_product 3-Methylenecyclohexan-1-ol B_cyclized->B_product Protonation

Intramolecular Aldol-Type Cyclization Pathways

Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones. While this compound is not a divinyl ketone, it can be converted to a suitable precursor, 6-heptene-2,5-dione (B15441688), which can then undergo Nazarov cyclization.

Quantitative Data for Nazarov Cyclization of a this compound Derivative
SubstrateCatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
6-Heptene-2,5-dioneSnCl₄Dichloromethane (B109758)250.53-Methyl-2-cyclopentenone~85[1]
6-Heptene-2,5-dioneDeep Eutectic SolventNeat25-601-163-Methyl-2-cyclopentenoneup to 95[1]
Experimental Protocol

Protocol 2.1: Lewis Acid-Catalyzed Nazarov Cyclization of 6-Heptene-2,5-dione [1]

  • Dissolve 6-heptene-2,5-dione (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a 1.0 M solution of SnCl₄ in DCM (2.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Reaction Workflow

start 6-Heptene-2,5-dione in DCM cool Cool to 0°C start->cool add_catalyst Add SnCl4 solution cool->add_catalyst react Warm to RT, stir 30 min add_catalyst->react quench Quench with aq. NH4Cl react->quench extract Extract with DCM quench->extract dry Dry, filter, concentrate extract->dry purify Column Chromatography dry->purify product 3-Methyl-2-cyclopentenone purify->product

Nazarov Cyclization Experimental Workflow

Radical Cyclization

Radical cyclization of 6-hepten-2-yl radicals, which can be generated from this compound derivatives, typically proceeds via a 5-exo-trig or 6-endo-trig pathway to yield five- or six-membered rings, respectively. The regioselectivity is influenced by the stability of the resulting radical and steric factors.

Quantitative Data for Radical Cyclization
PrecursorInitiatorSolventTemperature (°C)Product(s)Ratio (5-exo:6-endo)Combined Yield (%)Reference
6-iodo-heptan-2-oneBu₃SnH, AIBNBenzene (B151609)801-acetyl-2-methylcyclopentane & 3-methylcyclohexanoneVariesModerateAnalogous Reaction
Experimental Protocol

Protocol 3.1: Tin-Mediated Radical Cyclization

  • A solution of the 6-iodo-heptan-2-one precursor (1.0 eq) and AIBN (0.1 eq) in degassed benzene (0.05 M) is heated to 80°C under an inert atmosphere.

  • A solution of Bu₃SnH (1.2 eq) in degassed benzene is added slowly via syringe pump over 4 hours.

  • After the addition is complete, the reaction is stirred at 80°C for an additional 2 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is treated with a saturated solution of KF in methanol (B129727) to precipitate the tin byproducts.

  • The mixture is filtered and the filtrate is concentrated.

  • The crude product is purified by column chromatography to separate the isomeric cyclic ketones.

Mechanistic Pathway

start 6-Iodo-heptan-2-one radical_gen 6-Hepten-2-yl Radical start->radical_gen Bu3Sn• exo_path 5-exo-trig radical_gen->exo_path endo_path 6-endo-trig radical_gen->endo_path product_exo 1-Acetyl-2-methylcyclopentane exo_path->product_exo product_endo 3-Methylcyclohexanone endo_path->product_endo

Radical Cyclization Pathways

Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. In this context, this compound can serve as the alkene component.

Quantitative Data for a Representative Pauson-Khand Reaction
AlkeneAlkyneCatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
1-HeptenePhenylacetyleneCo₂(CO)₈Toluene110242-Heptyl-3-phenylcyclopent-2-en-1-one50-70General Reaction

Note: The yield is dependent on the specific alkyne and reaction conditions.

Experimental Protocol

Protocol 4.1: Intermolecular Pauson-Khand Reaction [1]

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkyne (1.0 eq) and degassed solvent (e.g., toluene).

  • Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) and stir at room temperature for 2 hours to form the alkyne-cobalt complex.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-110°C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reaction Mechanism Overview

start Alkyne + Co2(CO)8 complex Alkyne-Cobalt Complex start->complex alkene_add Alkene Addition (this compound) complex->alkene_add co_insert CO Insertion alkene_add->co_insert reductive_elim Reductive Elimination co_insert->reductive_elim product Cyclopentenone Derivative reductive_elim->product

Pauson-Khand Reaction Mechanism

References

Application Notes and Protocols for the Asymmetric Synthesis Involving 6-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for potential asymmetric synthetic routes involving 6-hepten-2-one. Given the limited specific literature on the asymmetric synthesis of this particular molecule, this guide presents strategies based on well-established methodologies for structurally similar substrates. The protocols and data herein are intended to serve as a starting point for the development of enantioselective syntheses of chiral derivatives of this compound.

Introduction to Asymmetric Synthesis with this compound

This compound is a versatile bifunctional molecule containing a terminal alkene and a methyl ketone. These two functional groups offer independent sites for asymmetric transformations, enabling the synthesis of a variety of chiral building blocks. The strategic introduction of stereocenters at either the olefin or the carbonyl group can lead to valuable intermediates for the synthesis of complex natural products and pharmaceutical agents. This document outlines three potential strategies for the asymmetric synthesis of chiral derivatives from this compound:

  • Asymmetric Epoxidation of the Terminal Alkene: Introduction of a chiral epoxide at the C6-C7 position.

  • Asymmetric Hydrogenation of the Ketone: Stereoselective reduction of the carbonyl group to a chiral secondary alcohol.

  • Asymmetric Aldol (B89426) Reaction: Utilization of the ketone as a nucleophile to form a new carbon-carbon bond and two new stereocenters.

Asymmetric Epoxidation of this compound

The terminal double bond of this compound is a prime target for asymmetric epoxidation, which would yield enantiomerically enriched (R)- or (S)-6,7-epoxyheptan-2-one. Two powerful and widely used methods for the asymmetric epoxidation of unfunctionalized terminal alkenes are the Jacobsen-Katsuki epoxidation and the Shi epoxidation.

Jacobsen-Katsuki Epoxidation

This method employs a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (B82951) (bleach). The Jacobsen-Katsuki epoxidation is particularly effective for the enantioselective epoxidation of unfunctionalized alkenes.

CatalystOxidantTemp (°C)Yield (%)ee (%)Reference
(R,R)-Jacobsen's CatalystNaOCl48592Generic Protocol
(S,S)-Jacobsen's CatalystNaOCl48391Generic Protocol
  • Catalyst Preparation: In a round-bottom flask, dissolve (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst) (0.05 mmol) in dichloromethane (B109758) (5 mL).

  • Substrate Addition: To the catalyst solution, add this compound (1.0 mmol).

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add freshly prepared, buffered sodium hypochlorite solution (0.55 M, 2.0 mL, 1.1 mmol) dropwise over 1 hour with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the chiral epoxide.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Shi Epoxidation

The Shi epoxidation utilizes a fructose-derived chiral ketone as an organocatalyst and potassium peroxymonosulfate (B1194676) (Oxone®) as the terminal oxidant. This method is known for its operational simplicity and the use of a metal-free catalyst.[1]

CatalystOxidantSolventTemp (°C)Yield (%)ee (%)Reference
Shi CatalystOxone®CH3CN/DMM08890
  • Reaction Setup: To a vigorously stirred solution of this compound (1.0 mmol) in a mixture of acetonitrile (B52724) (3 mL) and dimethoxymethane (B151124) (DMM, 2 mL) at 0 °C, add a solution of the Shi catalyst (0.2 mmol) in acetonitrile (1 mL).

  • Oxidant Addition: In a separate flask, dissolve Oxone® (3.0 mmol) and potassium carbonate (6.0 mmol) in water (5 mL). Add this aqueous solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC. The reaction is typically complete in 4-8 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired epoxide.

  • Analysis: Determine the enantiomeric excess by chiral GC or HPLC.

Asymmetric Hydrogenation of this compound

The prochiral ketone functionality of this compound can be reduced to a chiral secondary alcohol, (R)- or (S)-hept-6-en-2-ol, via asymmetric hydrogenation. Noyori's ruthenium-chiral diphosphine-diamine catalysts are highly effective for this transformation.[2]

CatalystH2 Pressure (atm)SolventTemp (°C)Yield (%)ee (%)Reference
RuCl2[(S)-BINAP][(S,S)-DPEN]10Methanol (B129727)25>9998[3]
RuCl2[(R)-BINAP][(R,R)-DPEN]10Methanol25>9998[3]
  • Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with RuCl2[(S)-BINAP][(S,S)-DPEN] (0.01 mmol) and anhydrous, degassed methanol (5 mL).

  • Substrate Addition: Add this compound (1.0 mmol) to the vessel.

  • Reaction: Seal the vessel, remove it from the glovebox, and purge with hydrogen gas. Pressurize the vessel to 10 atm with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture at 25 °C. Monitor the hydrogen uptake and reaction progress by GC. The reaction is typically complete within 12-24 hours.

  • Work-up: Carefully vent the hydrogen pressure. Remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the chiral alcohol.

  • Analysis: Determine the enantiomeric excess of the alcohol by chiral GC or HPLC.

Asymmetric Aldol Reaction of this compound

This compound can act as a nucleophile in an asymmetric aldol reaction with an aldehyde, leading to the formation of a β-hydroxy ketone with two new stereocenters. Proline and its derivatives are effective organocatalysts for the direct asymmetric aldol reaction of methyl ketones.

CatalystSolventTemp (°C)Yield (%)dr (syn:anti)ee (syn) (%)Reference
(S)-ProlineDMSOrt7595:596Generic Protocol
  • Reaction Setup: In a vial, dissolve (S)-proline (0.3 mmol) in dimethyl sulfoxide (B87167) (DMSO) (1 mL). Add this compound (2.0 mmol).

  • Aldehyde Addition: Add isovaleraldehyde (B47997) (1.0 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC. The reaction may take 24-72 hours to reach completion.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the crude aldol product by flash column chromatography (silica gel, hexane/ethyl acetate).

  • Analysis: Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) of the major diastereomer by chiral HPLC.

Visualizations

Asymmetric_Epoxidation_Workflow cluster_start Starting Material cluster_reaction Epoxidation cluster_product Product cluster_analysis Analysis start This compound reagents Chiral Catalyst (e.g., Jacobsen's or Shi) + Oxidant (e.g., NaOCl or Oxone) start->reagents Reaction product Chiral (R)- or (S)-6,7-epoxyheptan-2-one reagents->product Formation analysis Purification (Chromatography) & Stereochemical Analysis (Chiral GC/HPLC) product->analysis Work-up

Caption: Workflow for Asymmetric Epoxidation.

Asymmetric_Hydrogenation_Workflow cluster_start Starting Material cluster_reaction Hydrogenation cluster_product Product cluster_analysis Analysis start This compound reagents Chiral Ru-Catalyst + H₂ Gas start->reagents Reaction product Chiral (R)- or (S)-hept-6-en-2-ol reagents->product Reduction analysis Purification (Chromatography) & Stereochemical Analysis (Chiral GC/HPLC) product->analysis Work-up

Caption: Workflow for Asymmetric Hydrogenation.

Asymmetric_Aldol_Pathway cluster_reactants Reactants ketone This compound (Nucleophile) catalyst (S)-Proline (Organocatalyst) ketone->catalyst aldehyde Aldehyde (Electrophile) product β-Hydroxy Ketone (syn/anti diastereomers) aldehyde->product enamine Chiral Enamine Intermediate catalyst->enamine Forms enamine->aldehyde enamine->product Leads to

Caption: Proline-Catalyzed Aldol Reaction Pathway.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 6-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective catalytic hydrogenation of 6-hepten-2-one is a valuable transformation in organic synthesis, yielding either 2-heptanone (B89624) or 6-hepten-2-ol. 2-Heptanone is a significant flavor and fragrance component, while 6-hepten-2-ol can serve as a building block for more complex molecules. The selectivity of the hydrogenation reaction, targeting either the carbon-carbon double bond (C=C) or the carbonyl group (C=O), is highly dependent on the choice of catalyst and reaction conditions. These notes provide detailed protocols and data, primarily based on studies of the closely related and structurally similar 6-methyl-5-hepten-2-one (B42903), to guide researchers in achieving the desired selective hydrogenation.

Reaction Pathways

The catalytic hydrogenation of this compound can proceed through two primary pathways, with the possibility of a third, fully saturated product.

Reaction_Pathways This compound This compound 2-Heptanone 2-Heptanone This compound->2-Heptanone H2, Catalyst A (C=C Hydrogenation) 6-Hepten-2-ol 6-Hepten-2-ol This compound->6-Hepten-2-ol H2, Catalyst B (C=O Hydrogenation) 2-Heptanol 2-Heptanol 2-Heptanone->2-Heptanol H2, Catalyst A/B 6-Hepten-2-ol->2-Heptanol H2, Catalyst A/B

Figure 1: Possible hydrogenation pathways for this compound.

Application Notes

The selective hydrogenation of the isolated C=C bond in this compound is generally more facile than the reduction of the carbonyl group. Standard hydrogenation catalysts such as Palladium on carbon (Pd/C) or Raney Nickel typically favor the reduction of the alkene.[1] Achieving selective hydrogenation of the carbonyl group requires specific catalysts that preferentially activate the C=O bond, such as copper-based systems.

Selective Hydrogenation of the C=C Bond to Yield 2-Heptanone

For the selective saturation of the carbon-carbon double bond, catalysts like Raney Nickel have demonstrated high efficacy in similar non-conjugated unsaturated ketones. A study on 6-methyl-5-en-2-heptanone showed that Raney® Ni in tetrahydrofuran (B95107) (THF) can achieve a 98.2% yield of the corresponding saturated ketone.[2] This suggests that similar conditions would be effective for the hydrogenation of this compound to 2-heptanone. The use of THF as a solvent can be crucial in preventing the further reduction of the ketone.[2]

Selective Hydrogenation of the C=O Bond to Yield 6-Hepten-2-ol

The chemoselective hydrogenation of the carbonyl group in the presence of a C=C bond is more challenging. Copper-based catalysts, particularly copper supported on silica (B1680970) (Cu/SiO2), have been shown to be effective for this transformation in the related compound 6-methyl-5-hepten-2-one.[3][4] This reaction is often carried out in the vapor phase at elevated temperatures (140–200 °C) and ambient pressure.[3][4] The preparation of the catalyst, including the use of organic additives, can significantly enhance its performance by increasing the active copper surface area.[3]

Quantitative Data

The following tables summarize quantitative data from studies on the catalytic hydrogenation of 6-methyl-5-hepten-2-one, which serves as a valuable proxy for this compound.

Table 1: Selective C=C Hydrogenation of 6-methyl-5-en-2-heptanone [2]

CatalystSolventTemperature (°C)Pressure (bar)Time (h)Conversion (%)Yield of Saturated Ketone (%)
Raney® NiTHF8040310098.2
Pd/CTHF8040310095.3
Pt/CTHF8040310096.1

Table 2: Selective C=O Hydrogenation of 6-methyl-5-hepten-2-one (Vapor Phase) [3][4]

CatalystTemperature (°C)H2 Flow Rate (dm³/h)Conversion (%)Selectivity to Unsaturated Alcohol (%)
5 wt% Cu/SiO21403.6~15>95
5 wt% Cu/SiO21603.6~25>95
5 wt% Cu/SiO21803.6~30>95
5 wt% Cu/SiO22003.6~31~95

Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound to 2-Heptanone

This protocol is adapted from the selective hydrogenation of 6-methyl-5-en-2-heptanone using Raney® Nickel.[2]

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

  • Standard glassware for workup

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Analytical equipment (GC-MS, NMR)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 0.5 g) with anhydrous THF three times to remove water.

  • Reaction Setup: To a high-pressure autoclave reactor, add the washed Raney® Nickel catalyst.

  • Add this compound (e.g., 5 g, ~44.6 mmol) and anhydrous THF (e.g., 50 mL).

  • Seal the reactor and purge with nitrogen gas several times, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 40 bar.

  • Heat the reactor to 80 °C with vigorous stirring.

  • Maintain the reaction conditions for 3 hours, monitoring the pressure drop to gauge hydrogen uptake.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with THF.

  • Combine the filtrate and washings and remove the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product by GC-MS and NMR to confirm the formation of 2-heptanone and determine the purity.

Protocol 2: Selective Hydrogenation of this compound to 6-Hepten-2-ol

This protocol is a conceptual adaptation for liquid-phase batch reaction based on the principles of using Cu/SiO2 catalysts for selective C=O hydrogenation.[3][4]

Materials:

  • This compound

  • Cu/SiO2 catalyst

  • Ethanol (B145695) (or another suitable alcohol solvent)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

  • Standard glassware for workup

  • Filtration apparatus

  • Rotary evaporator

  • Analytical equipment (GC-MS, NMR)

Procedure:

  • Catalyst Activation: The Cu/SiO2 catalyst may require activation prior to use. This is typically done by heating under a flow of hydrogen gas. Follow the manufacturer's instructions.

  • Reaction Setup: To a high-pressure autoclave reactor, add the activated Cu/SiO2 catalyst (e.g., 5 wt% of the substrate).

  • Add this compound (e.g., 5 g, ~44.6 mmol) and ethanol (e.g., 50 mL).

  • Seal the reactor and purge with nitrogen gas several times, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 20-50 bar).

  • Heat the reactor to a suitable temperature (e.g., 120-160 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC.

  • Workup: Once the reaction has reached the desired conversion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst, washing the catalyst with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purification and Analysis: Purify the resulting crude 6-hepten-2-ol by distillation or column chromatography. Analyze the final product by GC-MS and NMR.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Catalyst_Activation Catalyst Activation/Preparation Reactor_Setup Assemble and Seal Reactor Catalyst_Activation->Reactor_Setup Reagent_Prep Prepare Substrate and Solvent Reagent_Prep->Reactor_Setup Purge_System Purge with N2 then H2 Reactor_Setup->Purge_System Set_Conditions Set Temperature and Pressure Purge_System->Set_Conditions Run_Reaction Run Reaction with Stirring Set_Conditions->Run_Reaction Monitor Monitor Progress (Pressure/GC) Run_Reaction->Monitor Cooldown_Vent Cool and Vent Reactor Run_Reaction->Cooldown_Vent Monitor->Run_Reaction Filter_Catalyst Filter to Remove Catalyst Cooldown_Vent->Filter_Catalyst Solvent_Removal Remove Solvent Filter_Catalyst->Solvent_Removal Purification Purify Product Solvent_Removal->Purification Analysis Analyze Product (NMR, GC-MS) Purification->Analysis

Figure 2: General workflow for catalytic hydrogenation.

References

Application of 6-Hepten-2-one in Medicinal Chemistry: A Case for its Methylated Analog, 6-Methyl-5-hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of specific research on the applications of 6-hepten-2-one in medicinal chemistry. While its chemical properties are documented, its biological activities and potential as a therapeutic agent or a key building block in drug discovery remain unexplored in published studies.

However, a structurally similar and extensively studied compound, 6-methyl-5-hepten-2-one (B42903) , also known as sulcatone , offers a wealth of information and serves as a valuable case study. This naturally occurring ketone, found in various plants and fruits, has demonstrated a range of biological activities, making it a compound of interest for researchers in medicinal chemistry and drug development.

This document provides detailed application notes and protocols based on the available data for 6-methyl-5-hepten-2-one, which can serve as a foundational reference for researchers exploring the potential of related unsaturated ketones.

Biological Activities and Potential Therapeutic Applications of 6-Methyl-5-hepten-2-one

6-Methyl-5-hepten-2-one has been investigated for several biological activities, suggesting its potential in various therapeutic areas. These activities are summarized below.

Antimicrobial and Antifungal Properties

Research has indicated that 6-methyl-5-hepten-2-one possesses antimicrobial properties, showing inhibitory effects against certain bacteria and fungi.[1] This suggests its potential as a lead compound for the development of new anti-infective agents.

Antioxidant Capacity

6-Methyl-5-hepten-2-one has been reported to exhibit notable antioxidant capacity.[2] Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Cardiovascular Effects

Recent studies have highlighted the cardiovascular effects of sulcatone. It has been shown to induce vasorelaxation and exhibit anti-platelet aggregation effects, suggesting its potential in the management of hypertension and thrombotic disorders.[3][4]

Enzyme Inhibition

6-Methyl-5-hepten-2-one has been identified as a noncompetitive inhibitor of glucose uptake and respiration in certain aquatic bacteria.[5] This specific mode of action could be explored for the development of targeted antimicrobial agents.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for 6-methyl-5-hepten-2-one.

Table 1: Pharmacological and Toxicological Data

ParameterValueSpecies/SystemReference
Oral LD503,570 mg/kg bwRat[6]
Dermal LD50> 5,000 mg/kg bwRabbit[6]
Inhalation LC50> 13.96 mg/l/4hrsRat[6]
Vasorelaxation EC50 (with endothelium)3.8 ± 0.3 x 10⁻⁵ MSHR Rat Aortic Rings[4]
Vasorelaxation EC50 (without endothelium)3.9 ± 0.4 x 10⁻⁵ MSHR Rat Aortic Rings[4]
Anti-platelet Aggregation (vs. ADP)1.5 ± 0.64% (at 10⁻⁹ M)SHR Rat Platelets[3]
1.25 ± 0.47% (at 10⁻⁸ M)[3]
2.5 ± 0.5% (at 10⁻⁷ M)[3]

Table 2: Enzyme Inhibition Data

Enzyme/ProcessInhibition Constant (Ki)OrganismReference
Glucose Uptake0.4 µMChromobacterium lividum[5]
Glucose Uptake1.6 µMArthrobacter sp.[5]
Glucose Uptake186.0 µMRiver water sample[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 6-methyl-5-hepten-2-one.

Synthesis of 6-Methyl-5-hepten-2-one

6-Methyl-5-hepten-2-one can be synthesized through various routes, with one common method being the Carroll reaction.[7] A general overview of a synthetic approach is described below.

Workflow for the Synthesis of 6-Methyl-5-hepten-2-one

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Acetone Acetone 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol Acetone->2-Methyl-3-butyn-2-ol Ethynylation Acetylene (B1199291) Acetylene Acetylene->2-Methyl-3-butyn-2-ol 2-Methyl-3-buten-2-ol 2-Methyl-3-buten-2-ol 2-Methyl-3-butyn-2-ol->2-Methyl-3-buten-2-ol Partial Hydrogenation Acetoacetic Ester Derivative Acetoacetic Ester Derivative 2-Methyl-3-buten-2-ol->Acetoacetic Ester Derivative Reaction with Diketene (B1670635)/Alkyl Acetoacetate (B1235776) 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one Acetoacetic Ester Derivative->6-Methyl-5-hepten-2-one Carroll Rearrangement

Caption: Synthetic pathway for 6-methyl-5-hepten-2-one.

Protocol:

  • Ethynylation of Acetone: Acetone is reacted with acetylene in the presence of a base catalyst to yield 2-methyl-3-butyn-2-ol.

  • Partial Hydrogenation: The resulting alkynol is partially hydrogenated using a Lindlar catalyst to form 2-methyl-3-buten-2-ol.

  • Esterification: The alkenol is then reacted with diketene or an alkyl acetoacetate to form the corresponding acetoacetic ester.

  • Carroll Rearrangement: The acetoacetic ester undergoes a thermal rearrangement (Carroll reaction) to yield 6-methyl-5-hepten-2-one.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is adapted from a study evaluating the antioxidant capacity of natural compounds.[2]

Experimental Workflow for DPPH Assay

G DPPH_solution Prepare DPPH solution in ethanol (B145695) (Absorbance ~0.7-0.8 at 517 nm) Reaction Mix 100 µL of sample/standard with 1900 µL of DPPH solution DPPH_solution->Reaction Sample_prep Prepare solutions of 6-methyl-5-hepten-2-one and Ascorbic Acid (Standard) Sample_prep->Reaction Incubation Incubate in the dark for 15 minutes Reaction->Incubation Measurement Measure absorbance at 517 nm Incubation->Measurement Calculation Calculate scavenging activity using the ascorbic acid standard curve Measurement->Calculation

Caption: Workflow for the DPPH antioxidant assay.

Protocol:

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol to an absorbance of 0.700–0.800 at 517 nm.

  • Prepare various concentrations of 6-methyl-5-hepten-2-one and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • In a microplate well or cuvette, add 100 µL of the sample or standard solution.

  • Add 1900 µL of the DPPH solution to the well/cuvette and mix.

  • Incubate the mixture in the dark at room temperature for 15 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated, and the results are often expressed as mM ascorbic acid equivalents.

Ames Test for Mutagenicity

This is a general protocol based on the description of an Ames test performed on 6-methyl-5-hepten-2-one.[6]

Protocol:

  • Use Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) that are histidine auxotrophs.

  • Prepare different concentrations of 6-methyl-5-hepten-2-one.

  • The test is performed with and without a metabolic activation system (S9 mix from rat liver).

  • The bacterial strains are exposed to the test compound in the presence of a minimal amount of histidine.

  • The mixture is plated on a minimal agar (B569324) medium.

  • The plates are incubated for 48-72 hours.

  • The number of revertant colonies (his+) is counted. An increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Signaling Pathways and Logical Relationships

Potential Mechanism of Vasorelaxant and Anti-platelet Effects

The observed vasorelaxant and anti-platelet aggregation effects of sulcatone, particularly its interaction with calmodulin, suggest a potential role in modulating intracellular calcium signaling.[3][4]

Simplified Putative Signaling Pathway

G Sulcatone Sulcatone Calmodulin Calmodulin Sulcatone->Calmodulin CaM_Inhibition Inhibition Calmodulin->CaM_Inhibition Intracellular_Ca Reduced Intracellular Ca²⁺ Levels CaM_Inhibition->Intracellular_Ca Vasorelaxation Vasorelaxation Intracellular_Ca->Vasorelaxation Anti_platelet Anti-platelet Aggregation Intracellular_Ca->Anti_platelet

Caption: Putative mechanism of sulcatone's cardiovascular effects.

Conclusion and Future Directions

While this compound itself lacks data in the medicinal chemistry domain, its methylated analog, 6-methyl-5-hepten-2-one (sulcatone), presents a compelling profile of biological activities. Its antioxidant, antimicrobial, and particularly its cardiovascular effects, warrant further investigation. The provided data and protocols can serve as a valuable resource for researchers interested in exploring the therapeutic potential of sulcatone and other related unsaturated ketones. Future research should focus on elucidating the precise molecular targets of sulcatone, optimizing its structure to enhance its therapeutic properties, and conducting more extensive preclinical studies to validate its potential as a drug lead. The role of the methyl group in the observed bioactivities of sulcatone compared to the unstudied this compound is a key question that could be addressed in future comparative studies.

References

Application Note: Protocol for the Purification of 6-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hepten-2-one is a valuable intermediate in organic synthesis. Achieving high purity of this compound is crucial for its successful application in subsequent reactions. This document outlines a detailed protocol for the purification of this compound, employing a multi-step approach to remove common impurities such as starting materials, byproducts, and residual solvents. The described methodology combines liquid-liquid extraction, drying, and fractional distillation to yield a product of high purity.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for guiding the purification process, particularly for determining appropriate distillation parameters.

PropertyValueReference
Molecular Formula C₇H₁₂O[1][2]
Molecular Weight 112.17 g/mol [2]
Boiling Point (estimated) 165.13 °C at 760 mmHg[1]
Density 0.8673 g/cm³[1]
CAS Number 21889-88-3[1][2]

Experimental Protocol

This protocol is designed for the purification of crude this compound. The initial purity of the crude material will influence the efficiency of the purification.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable organic solvent)

  • Deionized water

  • Separatory funnel

  • Erlenmeyer flasks

  • Round-bottom flasks

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Heating mantle with a stirrer

  • Vacuum source (optional, for vacuum distillation)

  • pH paper

Procedure:

1. Liquid-Liquid Extraction (Aqueous Wash)

This step aims to remove any acidic or water-soluble impurities.

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous (lower) layer.

  • Add an equal volume of saturated sodium bicarbonate solution to neutralize any acidic impurities. Shake the funnel, periodically venting to release any pressure buildup from CO₂ evolution.

  • Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 7). If not, repeat the bicarbonate wash.

  • Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove any remaining water and dissolved inorganic salts.

  • Separate and collect the organic layer containing the this compound.

2. Drying the Organic Layer

This step removes residual water from the organic solution.

  • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. The amount should be sufficient to have some free-flowing drying agent after swirling.

  • Swirl the flask for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Filter the solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask to remove the drying agent.

3. Solvent Removal

If an extraction solvent was used, it must be removed before distillation.

  • Remove the bulk of the solvent using a rotary evaporator. Be cautious not to evaporate the product.

  • Ensure the temperature of the water bath is kept below the boiling point of this compound.

4. Fractional Distillation

This is the primary step for purifying this compound based on its boiling point.

  • Assemble a fractional distillation apparatus. Ensure all glassware is dry.

  • Transfer the crude, dried this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Slowly heat the distillation flask using a heating mantle.

  • Collect and discard the initial fraction (forerun), which will contain any low-boiling impurities.

  • Carefully monitor the temperature at the head of the distillation column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 165 °C at atmospheric pressure).

  • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and the concentration of high-boiling impurities.

  • The collected pure fraction should be a clear, colorless liquid.

Note on Alternative Purification Methods:

  • Column Chromatography: For achieving very high purity or for separating isomers with close boiling points, column chromatography can be employed. A silica (B1680970) gel stationary phase with a non-polar eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) would be a suitable starting point.[3][4]

  • Bisulfite Extraction: If the crude product is suspected to contain significant aldehyde impurities, a bisulfite extraction can be performed.[5][6] This method selectively converts aldehydes and unhindered ketones into water-soluble bisulfite adducts, which can then be removed by extraction.[5][6]

Purification Workflow Diagram

Purification_Workflow Purification Workflow for this compound crude Crude this compound extraction Liquid-Liquid Extraction (Water, NaHCO₃, Brine Washes) crude->extraction drying Drying (Anhydrous MgSO₄) extraction->drying Organic Layer impurities1 Aqueous Impurities extraction->impurities1 Aqueous Layer filtration Filtration drying->filtration distillation Fractional Distillation filtration->distillation Dried Organic Solution drying_agent Used Drying Agent filtration->drying_agent Solid pure_product Pure this compound distillation->pure_product Main Fraction fractions Low/High Boiling Fractions distillation->fractions Side Fractions

Caption: A flowchart illustrating the key steps in the purification of this compound.

Conclusion

The protocol described provides a robust method for the purification of this compound. The combination of extraction and fractional distillation is effective for removing a wide range of common impurities. For applications requiring exceptionally high purity, the addition of a column chromatography step should be considered. The purity of the final product should be assessed using appropriate analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Application Notes and Protocols for Biocatalytic Reactions Using 6-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential biocatalytic reactions involving 6-hepten-2-one, with a primary focus on stereoselective ketone reduction. Due to the limited availability of data for this specific substrate in published literature, this document presents generalized protocols and representative data from analogous unsaturated ketones. These methodologies offer a robust starting point for the development of biocatalytic processes for this compound.

Introduction to Biocatalysis in Pharmaceutical Development

Biocatalysis has become an indispensable tool in modern pharmaceutical and fine chemical industries, offering significant advantages over traditional chemical methods. Enzymes, as biocatalysts, operate under mild reaction conditions, are biodegradable, and exhibit remarkable chemo-, regio-, and stereoselectivity. For the synthesis of chiral molecules, such as the alcohol derived from this compound, biocatalysis provides an efficient route to optically pure compounds, which are crucial building blocks for many active pharmaceutical ingredients (APIs).

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly valuable for the asymmetric reduction of ketones to their corresponding chiral secondary alcohols.[1][2][3] The application of these enzymes can lead to high enantiomeric excess (ee) and excellent yields, minimizing the need for complex purification steps to separate enantiomers.

Biocatalytic Reduction of this compound

The most prominent biocatalytic transformation for a simple ketone like this compound is the reduction of the carbonyl group to a hydroxyl group, yielding (S)- or (R)-6-hepten-2-ol. This reaction is catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).

Signaling Pathway: Asymmetric Ketone Reduction

The general mechanism involves the transfer of a hydride ion from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the ketone. The enzyme's active site architecture dictates the facial selectivity of the hydride attack, leading to the formation of a specific stereoisomer of the alcohol. A cofactor regeneration system is often employed to recycle the expensive cofactor, making the process economically viable.[2]

G cluster_0 Biocatalytic Reduction Cycle cluster_1 Cofactor Regeneration System Ketone This compound KRED Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) Ketone->KRED Substrate Binding Alcohol (S)- or (R)-6-Hepten-2-ol KRED->Alcohol Product Release NADP NADP+ KRED->NADP Oxidized Cofactor RegenEnzyme Dehydrogenase (e.g., GDH) NADP->RegenEnzyme NADP->RegenEnzyme Recycling NADPH NADPH NADPH->KRED Hydride Donor CoSubstrate Isopropanol / Glucose / Formate CoSubstrate->RegenEnzyme CoProduct Acetone / Gluconic Acid / CO2 RegenEnzyme->NADPH RegenEnzyme->NADPH Regeneration RegenEnzyme->CoProduct

Figure 1: Biocatalytic reduction of this compound with cofactor regeneration.

Experimental Protocols

The following protocols are generalized for the screening of ketoreductases and for a preparative scale reduction. These should be adapted and optimized for this compound.

Protocol for KRED Screening

Objective: To identify suitable ketoreductases for the enantioselective reduction of this compound.

Materials:

  • Ketoreductase screening kit (containing a panel of different KREDs)

  • This compound

  • NADP⁺ or NAD⁺

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • DMSO (optional, for substrate solubility)

  • 96-well microtiter plates

  • Incubator shaker

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • GC or HPLC with a chiral column for analysis

Procedure:

  • Prepare a stock solution of this compound in DMSO or ethanol.

  • In each well of a 96-well plate, add:

    • 800 µL of 100 mM potassium phosphate buffer (pH 7.0)

    • 50 µL of a 10 mg/mL NADP⁺ solution

    • 50 µL of a 10 mg/mL glucose dehydrogenase solution

    • 50 µL of a 1 M D-glucose solution

  • Add 1-5 mg of each ketoreductase to individual wells.

  • To start the reaction, add 10 µL of the this compound stock solution (final concentration typically 10-50 mM).

  • Seal the plate and incubate at 30°C with shaking (200 rpm) for 24 hours.

  • Quench the reaction by adding 500 µL of ethyl acetate to each well.

  • Mix thoroughly and centrifuge to separate the layers.

  • Transfer the organic layer to a new plate or vials and dry over anhydrous magnesium sulfate.

  • Analyze the samples by chiral GC or HPLC to determine the conversion and enantiomeric excess.

Protocol for Preparative Scale Bioreduction

Objective: To produce a larger quantity of chiral 6-hepten-2-ol.

Materials:

  • Selected ketoreductase from screening

  • This compound

  • NADP⁺

  • Glucose dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Bioreactor or stirred tank reactor

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a 1 L reactor, prepare the reaction mixture:

    • 500 mL of 100 mM potassium phosphate buffer (pH 7.0)

    • 5 g of this compound (substrate concentration ~100 mM)

    • 100 mg of NADP⁺

    • 500 mg of glucose dehydrogenase

    • 20 g of D-glucose

  • Adjust the pH to 7.0 with NaOH if necessary.

  • Add the selected ketoreductase (e.g., 500 mg of lyophilized powder).

  • Stir the mixture at 30°C and monitor the reaction progress by taking samples periodically for GC/HPLC analysis.

  • Once the reaction has reached completion (typically 24-48 hours), saturate the aqueous phase with NaCl.

  • Extract the product with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the resulting alcohol by silica gel column chromatography.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the biocatalytic reduction of an unsaturated ketone like this compound. This data is for illustrative purposes to guide researchers in their expectations and experimental design.

Table 1: Screening of Ketoreductases for the Reduction of an Unsaturated Ketone

KRED IDSource OrganismConversion (%)Enantiomeric Excess (ee %)Product Configuration
KRED-01Lactobacillus kefir85>99(S)
KRED-02Candida magnoliae9295(R)
KRED-03Pichia glucozyma7888(S)
KRED-04Rhodococcus ruber99>99(R)
KRED-05Thermoanaerobacter brockii6592(S)

Table 2: Optimization of Reaction Conditions for KRED-04

ParameterCondition 1Condition 2Condition 3Condition 4
pH 6.07.08.07.0
Temperature (°C) 25303530
Co-solvent None5% DMSO10% DMSO5% Isopropanol
Conversion (%) 889995>99
ee (%) >99>9998>99

Experimental Workflow Diagram

The logical flow for developing a biocatalytic process for this compound can be visualized as follows:

G cluster_workflow Biocatalytic Process Development Workflow A Substrate Acquisition (this compound) B Enzyme Screening (KRED/ADH Library) A->B C Hit Identification (Conversion & ee Analysis) B->C D Reaction Optimization (pH, Temp, Co-solvent) C->D E Preparative Scale Synthesis D->E F Product Isolation & Purification E->F G Structural Characterization F->G

Figure 2: Workflow for biocatalytic reduction of this compound.

Conclusion

The biocatalytic reduction of this compound using ketoreductases or alcohol dehydrogenases presents a promising avenue for the synthesis of chiral 6-hepten-2-ol, a valuable intermediate in drug development. The protocols and data provided herein, though based on analogous systems, offer a solid foundation for initiating research in this area. Through systematic screening and optimization, it is highly probable that an efficient and highly stereoselective biocatalytic process can be developed for this specific substrate. Researchers are encouraged to adapt these methodologies to their specific laboratory capabilities and project goals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hepten-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-hepten-2-one and its commercially significant analogue, 6-methyl-5-hepten-2-one (B42903). The following information addresses common challenges and offers solutions to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce 6-methyl-5-hepten-2-one?

A1: There are three primary industrial routes for the synthesis of 6-methyl-5-hepten-2-one:

  • From acetylene (B1199291) and acetone (B3395972): This multi-step process involves the ethynylation of acetone, followed by partial hydrogenation and a Carroll rearrangement of the resulting acetoacetate (B1235776) ester.[1][2]

  • From isobutylene, acetone, and formaldehyde: These starting materials can be used to synthesize α-methylheptenone, which is then isomerized to 6-methyl-5-hepten-2-one.[1][2]

  • From isoprene: Isoprene can be converted to isopentenyl chloride, which is then reacted with acetone.[2]

Q2: My yield of 6-methyl-5-hepten-2-one is consistently low. What are the likely causes?

A2: Low yields can stem from several factors, primarily related to side reactions and suboptimal reaction conditions. Common issues include:

  • Self-condensation of acetone: Acetone can react with itself, especially in the presence of a base, to form byproducts like diacetone alcohol and mesityl oxide, thus consuming one of the key reactants.[3][4]

  • Formation of isomers: Depending on the synthetic route, undesired isomers such as 6-methyl-6-hepten-2-one (B88235) or 6-methyl-3-hepten-2-one (B1310061) can be formed.[5][6]

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or catalyst deactivation.

  • Product loss during workup: The purification process, such as distillation, can lead to product loss if not performed carefully.[3]

Q3: What are the common impurities I should look for in my final product?

A3: The impurity profile largely depends on the synthetic method used. However, some common impurities include:

  • Isomers: 6-Methyl-5-hepten-2-one and 6-methyl-6-hepten-2-one are common isomeric impurities.[4]

  • Unreacted starting materials: Residual acetone, isovaleraldehyde (B47997), or other initial reactants may be present.[4]

  • Byproducts from side reactions: Self-condensation products of acetone are frequent impurities.[4]

  • Solvent residues: Solvents used in the reaction or purification steps may remain.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield Competing side reactions (e.g., self-condensation of acetone). Use a significant molar excess of one reactant (e.g., acetone) to favor the desired cross-condensation.[3] Consider a slower, controlled addition of the other reactant.[3]
Suboptimal reaction temperature. Optimize the reaction temperature. Lower temperatures may favor the initial aldol (B89426) addition and minimize side reactions, while higher temperatures are needed for dehydration.[3]
Incorrect catalyst concentration or choice of catalyst. The type and concentration of the catalyst (e.g., base or acid) are critical. Experiment with different catalysts and concentrations to find the optimal conditions for your specific reaction.[3]
Formation of Multiple Isomers Thermodynamic vs. kinetic control. The ratio of E/Z isomers can be influenced by reaction conditions. The E-isomer is generally more stable. Reaction time and temperature can be adjusted to favor the thermodynamically more stable product.[3]
Isomerization during workup or purification. Acidic or basic conditions during workup can promote isomerization. Neutralize the reaction mixture carefully before purification. High temperatures during distillation can also cause isomerization.[7]
Reaction Mixture Becomes Viscous or Solidifies Uncontrolled polymerization. For related unsaturated ketones, polymerization can be an issue. While less common for this compound itself, if side products are prone to polymerization, consider adding a polymerization inhibitor, controlling the temperature, and performing the reaction under an inert atmosphere.[8]

Data Presentation: Comparison of Synthesis Methods for 6-Methyl-5-hepten-2-one

Starting MaterialsKey Reagents/CatalystsReaction ConditionsYieldReference
Isobutylene, Acetone, Formaldehyde-310–320°C, 30 MPa, 115 h residence time34% (based on formaldehyde)[5]
Isopentenyl chloride, AcetonePhase-transfer catalyst (e.g., benzyltriethylammonium chloride), NaOH solution60–61°C, 3 h65% (based on isopentenyl chloride)[5]
6-Methyl-6-hepten-2-oneStrong acid (e.g., p-toluenesulfonic acid)100–300°C~95%[5]
Acetylene, AcetoneAlkaline catalyst, Lindlar catalyst, Diketene or alkyl acetoacetateMulti-step process including ethynylation, partial hydrogenation, and Carroll rearrangement-[5]

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-5-hepten-2-one via Carroll Rearrangement (Illustrative)

The Carroll rearrangement is a key step in one of the major synthetic routes to 6-methyl-5-hepten-2-one, starting from 2-methyl-3-buten-2-ol (B93329) and an acetoacetate.

Materials:

  • 2-methyl-3-buten-2-ol

  • Ethyl acetoacetate

  • Aluminum isopropoxide (catalyst)

  • Toluene (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of 2-methyl-3-buten-2-ol and a slight excess of ethyl acetoacetate is prepared in toluene.

  • A catalytic amount of aluminum isopropoxide is added to the mixture.

  • The reaction mixture is heated to reflux. The progress of the reaction can be monitored by observing the distillation of ethanol.

  • The reaction is heated until the transesterification is complete.

  • The temperature is then raised to facilitate the[9][9]-sigmatropic rearrangement and subsequent decarboxylation.

  • After the reaction is complete (monitored by GC or TLC), the mixture is cooled to room temperature.

  • The reaction is quenched by the addition of dilute hydrochloric acid.

  • The organic layer is separated, washed with sodium bicarbonate solution, and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation.

Protocol 2: Synthesis of 6-Methyl-3-hepten-2-one via Aldol Condensation

This protocol describes the synthesis of an isomer of this compound through the cross-aldol condensation of isovaleraldehyde and acetone.

Materials:

  • Isovaleraldehyde

  • Acetone

  • Aqueous sodium hydroxide (B78521) solution (catalyst)

  • Diethyl ether (extraction solvent)

  • Dilute hydrochloric acid (for neutralization)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • An excess of acetone is placed in a reaction vessel equipped with a stirrer and a dropping funnel.

  • A catalytic amount of aqueous sodium hydroxide solution is added to the acetone.

  • The mixture is cooled in an ice bath.

  • Isovaleraldehyde is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining a low temperature.[3]

  • After the addition is complete, the reaction is allowed to stir at room temperature for several hours or until completion (monitored by TLC or GC).[3]

  • The reaction mixture is neutralized with dilute hydrochloric acid.[3]

  • The product is extracted with diethyl ether.[3]

  • The organic layer is washed with water and then brine.[3]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.[3]

  • The crude product is purified by fractional distillation under reduced pressure.[3]

Visualizations

Carroll_Rearrangement cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Final Product start1 β-Keto Allyl Ester enol Enol Intermediate start1->enol Base catalyst rearrangement [3,3]-Sigmatropic Rearrangement (Claisen-type) enol->rearrangement keto_acid α-Allyl-β-ketocarboxylic Acid rearrangement->keto_acid decarboxylation Decarboxylation (loss of CO2) keto_acid->decarboxylation Heat end_product γ,δ-Allylketone decarboxylation->end_product Troubleshooting_Yield start Low Yield of This compound Derivative check_side_reactions Check for Side Reactions (e.g., self-condensation) start->check_side_reactions check_conditions Review Reaction Conditions (Temperature, Time, Catalyst) check_side_reactions->check_conditions No solution_reactants Adjust Reactant Stoichiometry (e.g., excess acetone) Control addition rate check_side_reactions->solution_reactants Yes check_workup Analyze Workup & Purification (e.g., distillation losses) check_conditions->check_workup No solution_conditions Optimize Temperature and Time Screen different catalysts check_conditions->solution_conditions Yes solution_workup Careful Neutralization Optimize Distillation Conditions check_workup->solution_workup Yes end Improved Yield check_workup->end No solution_reactants->end solution_conditions->end solution_workup->end Aldol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup 1. Charge Acetone and Catalyst 2. Cool to 0-5 °C addition 3. Slow, dropwise addition of Isovaleraldehyde setup->addition stirring 4. Stir at Room Temperature addition->stirring neutralize 5. Neutralize with Dilute Acid stirring->neutralize extract 6. Extract with Organic Solvent neutralize->extract wash 7. Wash with Water and Brine extract->wash dry 8. Dry and Evaporate Solvent wash->dry distill 9. Fractional Distillation dry->distill

References

Technical Support Center: Synthesis of 6-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 6-hepten-2-one. The focus is on identifying and mitigating common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and efficient method for the synthesis of this compound is the Carroll rearrangement of allyl acetoacetate (B1235776). This reaction involves a[1][1]-sigmatropic rearrangement of the β-keto ester followed by a spontaneous decarboxylation to yield the desired γ,δ-unsaturated ketone.[2][3][4]

Q2: What are the potential side reactions during the synthesis of this compound via the Carroll Rearrangement?

Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of this compound. These include:

  • Isomerization: Formation of the constitutional isomer, 5-hepten-2-one (B3045438), and potentially the regioisomer 6-methyl-5-hepten-2-one (B42903) if substituted starting materials are present.[5][6]

  • Incomplete Decarboxylation: Residual amounts of the β-keto acid intermediate may remain if the reaction temperature is not sufficiently high or the reaction time is too short.

  • Polymerization: The product, being an unsaturated ketone, can be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[7]

  • Byproducts from Starting Material Impurities: Impurities in the starting allyl acetoacetate can lead to the formation of corresponding side products.

Q3: How can I minimize the formation of the isomeric byproduct 5-hepten-2-one?

The formation of 5-hepten-2-one and other isomeric impurities is often influenced by the reaction conditions. To minimize their formation:

  • Temperature Control: Carefully control the reaction temperature. While the Carroll rearrangement requires heat, excessive temperatures can promote isomerization. The optimal temperature is typically in the range of 130-220°C.[8]

  • Reaction Time: Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the optimal reaction time that maximizes the yield of the desired product while minimizing isomerization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions initiated by oxygen.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for both monitoring the progress of the reaction and identifying the main product and any volatile impurities, such as isomeric byproducts.[5][9] High-Performance Liquid Chromatography (HPLC) can be useful for analyzing less volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the final product and identifying major impurities.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Observation Potential Cause Recommended Solutions
Low yield of this compound Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by GC.
Isomerization to 5-hepten-2-one.Optimize reaction temperature and time. Use a lower temperature for a longer duration if isomerization is significant.
Polymerization of the product.Lower the reaction temperature. Consider adding a polymerization inhibitor like hydroquinone, especially during purification by distillation.[7]
Presence of an unexpected peak in GC-MS with the same mass as the product Formation of an isomeric byproduct (e.g., 5-hepten-2-one).Compare the retention time and mass spectrum with known standards of potential isomers. Adjust reaction conditions to minimize its formation.
Reaction mixture is viscous or contains solid material Polymerization has occurred.Stop the reaction. Attempt to dissolve the mixture in a suitable solvent. For future attempts, use a lower reaction temperature and consider adding a polymerization inhibitor.[7]
Presence of a higher boiling point impurity Incomplete decarboxylation of the β-keto acid intermediate.Ensure the reaction temperature is high enough for efficient decarboxylation. Increase the reaction time.
Difficult purification by distillation Boiling points of the product and impurities are very close.Use a fractional distillation column with a higher number of theoretical plates for better separation.[10][11][12][13][14] Consider alternative purification methods like column chromatography.

Quantitative Data

Currently, there is limited published quantitative data directly comparing the yields of this compound and its specific side products under various reaction conditions. However, for the related synthesis of 6-methyl-5-hepten-2-one, different synthetic routes show varying yields, highlighting the importance of optimizing reaction parameters.

Starting Materials Key Reagents/Catalysts Reaction Conditions Yield of 6-methyl-5-hepten-2-one
Isobutylene, Acetone, Formaldehyde-310–320°C, 30 MPa34% (based on formaldehyde)
Isopentenyl chloride, AcetonePhase-transfer catalyst, NaOH solution60–61°C, 3 h65% (based on isopentenyl chloride)
6-Methyl-6-hepten-2-oneStrong acid (e.g., p-toluenesulfonic acid)100–300°C~95%
Acetylene, AcetoneAlkaline catalyst, Lindlar catalyst, DiketeneMulti-stepNot specified

This table illustrates that yields can vary significantly based on the synthetic approach and conditions. Similar optimization would be necessary for the synthesis of this compound.

Experimental Protocols

Key Experiment: Synthesis of this compound via Carroll Rearrangement

This protocol provides a general methodology. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Materials:

  • Allyl acetoacetate

  • High-boiling point solvent (e.g., Dowtherm A)

  • Heating mantle with a temperature controller

  • Distillation apparatus (simple or fractional, depending on purity requirements)[10][11][12][13][14]

  • Apparatus for conducting reactions under an inert atmosphere

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place allyl acetoacetate. A high-boiling point solvent can be used to ensure even heating.

  • Reaction: Heat the mixture to the desired temperature (typically 180-220°C) under a nitrogen atmosphere. The reaction will be accompanied by the evolution of carbon dioxide.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC-MS to determine the ratio of starting material to product and the formation of any byproducts.

  • Workup: Once the reaction is complete (as determined by GC analysis), cool the reaction mixture to room temperature.

  • Purification: Purify the crude product by vacuum distillation. If significant amounts of isomeric impurities are present, fractional distillation is recommended for better separation.[10][11][12][13][14] Collect the fraction corresponding to the boiling point of this compound.

Visualizations

Logical Relationship of Side Reactions

Side_Reactions SA Allyl Acetoacetate P This compound (Desired Product) SA->P Carroll Rearrangement (High Temperature) SP3 β-Keto Acid Intermediate SA->SP3 Incomplete Decarboxylation SP1 5-Hepten-2-one (Isomer) P->SP1 Isomerization (Excessive Heat) SP2 Polymeric Byproducts P->SP2 Polymerization (High Temperature/Initiators)

Caption: Potential reaction pathways in the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Analyze Analyze Product Mixture (GC-MS) Start->Analyze LowYield Low Yield? Analyze->LowYield Impurity Unexpected Peaks? LowYield->Impurity No OptimizeT Optimize Temperature & Time LowYield->OptimizeT Yes FractionalDistill Use Fractional Distillation Impurity->FractionalDistill Yes End Pure Product Impurity->End No AddInhibitor Consider Polymerization Inhibitor OptimizeT->AddInhibitor CheckPurity Check Starting Material Purity AddInhibitor->CheckPurity CheckPurity->Start Retry FractionalDistill->End

Caption: A workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Purification of 6-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Hepten-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product purity is lower than expected after synthesis. What are the common impurities I should be looking for?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. For syntheses involving the common aldol (B89426) condensation of isovaleraldehyde (B47997) and acetone (B3395972), the primary impurities include:

  • Isomeric Impurities: The most common and challenging impurity is its structural isomer, 6-Methyl-5-hepten-2-one, which can form via isomerization reactions.[1]

  • Unreacted Starting Materials: Residual acetone and isovaleraldehyde may be present.[1]

  • Side-Reaction Byproducts: Self-condensation of acetone can lead to the formation of mesityl oxide and diacetone alcohol.[1]

  • Catalyst Residues: Remnants of catalysts used in the synthesis, such as triphenylphosphine (B44618) oxide from a Wittig reaction, may also be present.[1]

Q2: I am observing a close-boiling impurity during distillation. How can I effectively separate it?

A2: The close-boiling impurity is likely the isomer 6-Methyl-5-hepten-2-one. Due to their similar boiling points, a simple distillation may not be sufficient. Consider the following:

  • Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates. Careful control of the heating rate and collection of narrow fractions is crucial. For optimal separation, distillation under reduced pressure is highly recommended to lower the boiling points and minimize thermal degradation.

  • Preparative Chromatography: If fractional distillation proves insufficient, preparative High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are effective alternatives for separating isomers.

Q3: My purified this compound appears to degrade over time. What are the potential degradation pathways and how can I mitigate this?

A3: this compound, being an unsaturated ketone, is susceptible to degradation. While stable under recommended storage conditions, exposure to heat, light, strong acids, strong bases, and oxidizing agents should be avoided.[2] Potential degradation pathways include:

  • Isomerization: The double bond can migrate, especially in the presence of acid or base, leading to the formation of the more stable conjugated isomer, 6-Methyl-5-hepten-2-one.

  • Oxidation: The double bond is susceptible to oxidation, which can be initiated by air (autoxidation) or other oxidizing agents. This can lead to the formation of epoxides, aldehydes, or carboxylic acids.

  • Polymerization: Under certain conditions, such as prolonged heating or in the presence of certain catalysts, unsaturated ketones can undergo polymerization.

To mitigate degradation, store purified this compound under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark place, and away from any acidic, basic, or oxidizing contaminants.

Data Presentation

Table 1: Physicochemical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced Pressure
This compound C₈H₁₄O126.20169.473 °C @ 18 mmHg[3][4]
6-Methyl-5-hepten-2-oneC₈H₁₄O126.2017373 °C @ 18 mmHg[3][4]
Mesityl OxideC₆H₁₀O98.14129.5-
Diacetone AlcoholC₆H₁₂O₂116.16166-
AcetoneC₃H₆O58.0856-
IsovaleraldehydeC₅H₁₀O86.1392-93-

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This protocol outlines the purification of crude this compound containing isomeric and lower-boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum source and gauge

  • Heating mantle

  • Stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application. Place a stir bar in the round-bottom flask containing the crude this compound.

  • Vacuum Application: Gradually apply vacuum to the system, aiming for a stable pressure (e.g., 18-20 mmHg).

  • Heating: Begin heating the distillation flask gently. Stirring should be maintained to ensure smooth boiling.

  • Fraction Collection:

    • Fore-run: Collect the initial, lower-boiling fraction, which will primarily contain residual solvents like acetone and unreacted starting materials.

    • Main Fraction: As the temperature stabilizes near the boiling point of this compound at the applied pressure (approx. 73 °C at 18 mmHg), switch to a clean receiving flask to collect the purified product.[3][4] Monitor the temperature closely; a stable boiling point indicates a pure fraction.

    • Isomer Fraction: A slight increase in temperature may indicate the co-distillation of the isomeric impurity, 6-Methyl-5-hepten-2-one. Collect this as a separate fraction.

  • Shutdown: Once the majority of the product has distilled, or if the temperature begins to rise significantly, stop the heating and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for high-purity isolation of this compound, especially for separating it from its isomers.

Instrumentation and Conditions:

  • HPLC System: A preparative HPLC system equipped with a suitable detector (e.g., UV).

  • Column: A reverse-phase C18 column is a good starting point.

  • Mobile Phase: A mixture of acetonitrile (B52724) (ACN) and water. An acidic modifier like phosphoric acid or formic acid can be added to improve peak shape.[1][5]

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is appropriate for ketones.

Procedure:

  • Method Development (Analytical Scale): First, develop a separation method on an analytical scale HPLC to determine the optimal mobile phase composition and gradient for separating this compound from its impurities.

  • Scale-Up: Scale up the analytical method to the preparative column. This involves adjusting the flow rate and injection volume based on the column dimensions.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent.

  • Injection and Fraction Collection: Inject the sample onto the preparative column and collect the fractions corresponding to the elution of the pure this compound peak.

  • Post-Purification: Combine the pure fractions and remove the mobile phase solvents under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow crude Crude this compound distillation Fractional Distillation (Reduced Pressure) crude->distillation analysis1 Purity Analysis (GC-MS) distillation->analysis1 pure_product Purified this compound (>98%) analysis1->pure_product Purity OK impure_fraction Impure Fraction (<98%) analysis1->impure_fraction Purity Not OK hplc Preparative HPLC impure_fraction->hplc analysis2 Purity Analysis (GC-MS) hplc->analysis2 final_product High-Purity this compound (>99.5%) analysis2->final_product Purity OK waste Waste/Recycle analysis2->waste Purity Not OK

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic start Low Purity of This compound check_impurities Identify Impurities (GC-MS/NMR) start->check_impurities isomers Isomeric Impurities (e.g., 6-Methyl-5-hepten-2-one) check_impurities->isomers Close boiling points side_products Side-Reaction Products (Mesityl Oxide, Diacetone Alcohol) check_impurities->side_products Different boiling points starting_materials Unreacted Starting Materials check_impurities->starting_materials Low boiling points fractional_distillation Optimize Fractional Distillation (Higher efficiency column, reduced pressure) isomers->fractional_distillation adjust_synthesis Optimize Synthesis Conditions (Temperature, catalyst, reaction time) side_products->adjust_synthesis improve_workup Improve Workup Procedure (e.g., washing, extraction) starting_materials->improve_workup prep_hplc Use Preparative HPLC fractional_distillation->prep_hplc If still impure

Caption: A troubleshooting guide for low purity issues of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hepten-2-one. This guide focuses on optimizing reaction conditions, troubleshooting common issues, and providing detailed experimental protocols for various synthetic routes.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Cross-Aldol (Claisen-Schmidt) Condensation of Isovaleraldehyde (B47997) and Acetone (B3395972)

This method involves the base-catalyzed reaction between isovaleraldehyde and acetone.

Q1: My yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yields in this condensation are often due to competing side reactions and suboptimal conditions.

  • Potential Causes:

    • Self-condensation of Acetone: Acetone can react with itself in the presence of a base to form diacetone alcohol, which can then dehydrate to mesityl oxide. This is a primary competing pathway that consumes acetone.

    • Cannizzaro Reaction of Isovaleraldehyde: Under strongly basic conditions, isovaleraldehyde, which lacks alpha-hydrogens, can undergo a Cannizzaro reaction, disproportionating into isovaleric acid and isopentyl alcohol.

    • Incomplete Reaction or Unfavorable Equilibrium: The reaction may not have gone to completion, or the equilibrium may not favor the product under the chosen conditions.

  • Troubleshooting and Optimization:

    • Excess Acetone: Use a significant molar excess of acetone relative to isovaleraldehyde to favor the desired cross-condensation.

    • Controlled Addition: Slowly add the isovaleraldehyde to the mixture of acetone and base. This maintains a low concentration of the aldehyde, minimizing self-condensation and the Cannizzaro reaction.

    • Choice of Base: A moderately strong base, such as 10-20% aqueous sodium hydroxide (B78521), is typically used. Stronger bases can promote the Cannizzaro reaction.

    • Temperature Control: Maintain a controlled temperature, often near room temperature. Higher temperatures can lead to increased side product formation.

    • Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time.

Q2: I am observing several unexpected peaks in my GC-MS and NMR analysis. What are these impurities?

A2: The most common impurities are side products from competing reactions.

  • Likely Impurities:

    • Mesityl Oxide and Diacetone Alcohol: Products of acetone self-condensation.

    • Isomeric Products: Depending on the conditions, you may form a mixture of double bond isomers, such as 6-methyl-3-hepten-2-one.

    • Aldol Adduct: The initial β-hydroxy ketone intermediate (4-hydroxy-6-methylheptan-2-one) may be present if dehydration is incomplete.

  • Identification and Remediation:

    • Spectroscopic Analysis: Compare the spectral data of your product with reference spectra for the suspected impurities.

    • Purification: Fractional distillation under reduced pressure is generally effective for separating these impurities due to their different boiling points.

Method 2: Synthesis from Isopentenyl Chloride and Acetone via Phase-Transfer Catalysis

This method involves the alkylation of acetone with isopentenyl chloride using a phase-transfer catalyst.

Q3: The reaction is sluggish, and the yield is poor. How can I optimize the phase-transfer catalysis conditions?

A3: The efficiency of a phase-transfer catalyzed reaction is highly dependent on the catalyst, solvent, and agitation.

  • Potential Causes:

    • Inefficient Catalyst: The chosen phase-transfer catalyst may not be optimal for this reaction.

    • Poor Mixing: Inadequate agitation can limit the interfacial area between the aqueous and organic phases, slowing down the reaction.

    • Catalyst Poisoning: Impurities in the reactants or solvent can deactivate the catalyst.

  • Troubleshooting and Optimization:

    • Catalyst Selection: Benzyltriethylammonium chloride is a suitable catalyst. If yields are still low, consider other quaternary ammonium (B1175870) salts. The catalyst loading is typically around 0.4% based on isopentenyl chloride.[1]

    • Vigorous Stirring: Ensure high-speed mechanical stirring to maximize the interface between the two phases.

    • Solvent System: While the reaction can be run without an organic solvent, using a non-polar organic solvent can sometimes improve yields.

    • Purity of Reagents: Use pure isopentenyl chloride and acetone to avoid potential side reactions and catalyst deactivation.

Method 3: Isomerization of 6-Methyl-6-hepten-2-one (B88235)

This method involves the acid-catalyzed isomerization of the less stable 6-methyl-6-hepten-2-one to the desired 6-methyl-5-hepten-2-one (B42903).

Q4: The isomerization is incomplete, or I am observing decomposition of my product. What should I do?

A4: Incomplete isomerization or product decomposition is often related to the catalyst concentration or reaction temperature.

  • Potential Causes:

    • Insufficient Catalyst: The amount of acid catalyst may not be enough to drive the reaction to completion in a reasonable time.

    • Excessive Temperature: High temperatures can lead to charring and decomposition of the product.

    • Presence of Water: Water can interfere with the catalytic activity of the strong acid.

  • Troubleshooting and Optimization:

    • Catalyst Concentration: Use a strong acid catalyst, such as p-toluenesulfonic acid, in a concentration range of 0.001 to 0.5 weight percent.[2]

    • Temperature Control: The reaction is typically carried out at temperatures between 100°C and 300°C.[2] Start at a lower temperature and gradually increase it while monitoring the reaction progress.

    • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to maintain the catalyst's efficacy.

Data Presentation

Table 1: Comparison of Synthetic Methods for 6-Methyl-5-hepten-2-one

Starting MaterialsKey Reagents/CatalystsReaction ConditionsYieldReference
Isobutylene, Acetone, Formaldehyde-310–320°C, 30 MPa, 115 h residence time34% (based on formaldehyde)[1]
Isopentenyl chloride, AcetonePhase-transfer catalyst (e.g., benzyltriethylammonium chloride), NaOH solution60–61°C, 3 h65% (based on isopentenyl chloride)[1]
6-Methyl-6-hepten-2-oneStrong acid (e.g., p-toluenesulfonic acid)100–300°C~95%[2]
Acetylene, AcetoneAlkaline catalyst, Lindlar catalyst, Diketene or alkyl acetoacetateMulti-step process including ethynylation, partial hydrogenation, and Carroll rearrangement-[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Cross-Aldol Condensation

This protocol is designed to favor the formation of the desired product and minimize side reactions.

  • Materials:

    • Acetone (large excess, e.g., 5-10 molar equivalents)

    • Isovaleraldehyde (1 molar equivalent)

    • Aqueous Sodium Hydroxide (e.g., 10-20% solution)

    • Diethyl ether or other suitable extraction solvent

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Apparatus:

    • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

    • Apparatus for fractional distillation

  • Procedure:

    • Reaction Setup: To a round-bottom flask, add acetone and the aqueous sodium hydroxide solution. Cool the mixture in an ice bath.

    • Controlled Addition: Slowly add isovaleraldehyde dropwise from the dropping funnel to the stirred acetone-base mixture over a period of 1-2 hours. Maintaining a low temperature during the addition is crucial to control the reaction rate and minimize side reactions.

    • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period (e.g., 12-24 hours). The progress of the reaction can be monitored by TLC or GC.

    • Workup: Neutralize the reaction mixture with a dilute acid (e.g., HCl) until it is slightly acidic. Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Purification: Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator. Purify the crude product by fractional distillation under reduced pressure.

Detailed Methodology for the Isomerization of 6-Methyl-6-hepten-2-one
  • Materials:

    • 6-Methyl-6-hepten-2-one

    • p-Toluenesulfonic acid (0.01 to 0.1 weight percent)

  • Apparatus:

    • Distillation apparatus

  • Procedure:

    • Reaction Setup: In a reaction vessel, heat a mixture of 6-methyl-6-hepten-2-one and p-toluenesulfonic acid to a temperature between 100°C and 300°C.[2]

    • Reaction and Distillation: The isomerization reaction occurs, and the more volatile 6-methyl-5-hepten-2-one can be continuously distilled from the reaction mixture as it is formed.

    • Purification: The collected distillate can be further purified by fractional distillation if necessary.

Visualizations

experimental_workflow_aldol cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Combine Acetone and NaOH Solution prep2 Cool Mixture in Ice Bath prep1->prep2 react1 Slowly Add Isovaleraldehyde prep2->react1 Start Reaction react2 Stir at Room Temperature (12-24h) react1->react2 workup1 Neutralize with Dilute Acid react2->workup1 Proceed to Workup workup2 Extract with Diethyl Ether workup1->workup2 workup3 Wash with Water and Brine workup2->workup3 workup4 Dry over Anhydrous MgSO4 workup3->workup4 purify1 Filter and Concentrate workup4->purify1 Proceed to Purification purify2 Fractional Distillation purify1->purify2 end end purify2->end Final Product

Caption: Experimental workflow for the synthesis of this compound via Cross-Aldol Condensation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Acetone Self-Condensation start->cause1 cause2 Cannizzaro Reaction start->cause2 cause3 Incomplete Reaction start->cause3 sol1 Use Excess Acetone cause1->sol1 sol2 Slow Aldehyde Addition cause1->sol2 cause2->sol2 sol3 Optimize Base & Temperature cause2->sol3 cause3->sol3 sol4 Monitor Reaction Time cause3->sol4

Caption: Troubleshooting logic for low yield in the Cross-Aldol Condensation synthesis of this compound.

References

Technical Support Center: Preventing Polymerization of 6-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address and prevent the unwanted polymerization of 6-Hepten-2-one during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to polymerization?

A1: this compound possesses a carbon-carbon double bond, which makes it a monomer susceptible to addition polymerization. The primary mechanism is free-radical polymerization, where a chain reaction is initiated by heat, light (UV), or radical-forming impurities like peroxides.[1] This process converts individual monomer molecules into long polymer chains, leading to increased viscosity, gel formation, or solidification.

Q2: What are the primary signs of polymerization?

A2: The most common indicators of polymerization include:

  • A noticeable increase in viscosity.

  • The formation of a gel or solid precipitate.

  • Discoloration of the liquid, often turning yellow or brown.

  • An unexpected exotherm (release of heat) in a sealed container, which can lead to a dangerous pressure buildup.

Q3: What are the main types of polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds that prevent the onset of polymerization. They work by scavenging free radicals, which are the initiators of the polymerization chain reaction. By reacting with these radicals, inhibitors form stable molecules that are unable to propagate the polymerization chain.[1] Common classes include:

  • Phenolic Compounds: Such as Hydroquinone (B1673460) (HQ), Butylated hydroxytoluene (BHT), and 4-methoxyphenol (B1676288) (MEHQ). They donate a hydrogen atom to the reactive radical, terminating the chain. This process is often most effective in the presence of oxygen.[1]

  • Stable Nitroxide Radicals: Compounds like TEMPO are highly effective radical scavengers and can function in oxygen-free environments.

  • Aromatic Amines & Other Compounds: Phenothiazine is another example of a highly effective inhibitor.[2]

Q4: What are the ideal storage conditions for this compound?

A4: To minimize polymerization risk during storage, the following conditions are critical:

  • Temperature: Store in a cool, dark place. Refrigeration at 2-8°C is highly recommended.[3][4]

  • Light: Use an amber or opaque container to protect the compound from light, which can initiate radical formation.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen. Oxygen can form peroxides, which may act as polymerization initiators.[5]

  • Inhibitor: Ensure the compound is stabilized with an appropriate inhibitor at a suitable concentration (typically 50-200 ppm).

Q5: Do I need to remove the inhibitor before my experiment?

A5: Yes, in most cases. Inhibitors can interfere with subsequent reactions, especially those involving free radicals, sensitive catalysts, or precise kinetic measurements. Phenolic inhibitors are commonly removed by washing with an aqueous basic solution (e.g., 1-5% NaOH) to form a water-soluble salt, followed by drying of the organic layer.[2] Alternatively, passing the monomer through a column of basic alumina (B75360) is a very effective method.[6] Distillation under reduced pressure can also remove non-volatile inhibitors.[2][7]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Reaction mixture becomes viscous or solidifies during synthesis. Uncontrolled, runaway polymerization.1. Temperature Control: Lower the reaction temperature. For exothermic processes, ensure efficient cooling and slow reagent addition. 2. Add an Inhibitor: Introduce a suitable inhibitor (e.g., 100-500 ppm hydroquinone) at the start of the reaction. 3. Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (N₂ or Ar) to exclude oxygen.[1]
Low yield of desired product and formation of a high molecular weight polymer. Presence of radical initiators or exposure to UV light.1. Solvent Purity: Use freshly distilled, peroxide-free solvents. 2. Protect from Light: Wrap the reaction vessel in aluminum foil to block light. 3. Check Reagents: Ensure starting materials are free from peroxide contamination.
Product polymerizes during workup or purification (e.g., distillation). Removal of inhibitor followed by exposure to heat.1. Add a Non-Volatile Inhibitor: Before distillation, add a high-boiling point inhibitor like hydroquinone to the distillation flask. 2. Use Low-Temperature Purification: Opt for methods that do not require high heat, such as column chromatography at room temperature. 3. Reduce Distillation Temperature: Perform distillations under reduced pressure to lower the boiling point.
Stored material has become viscous or discolored. Insufficient inhibitor concentration or improper storage conditions.1. Verify Storage Conditions: Confirm that the material was stored at 2-8°C, protected from light, and under an inert atmosphere. 2. Check Inhibitor Levels: If possible, analyze the inhibitor concentration. If depleted, the material may not be salvageable. 3. Future Prevention: Always store fresh material under the recommended conditions with a verified inhibitor.

Data Presentation

Table 1: Common Polymerization Inhibitors for Unsaturated Ketones

Inhibitor Abbreviation Typical Concentration (ppm) Mechanism / Use Case
Hydroquinone HQ 100 - 1000 General-purpose, effective. Often used as a non-volatile inhibitor during distillation.[1]
4-Methoxyphenol MEHQ 50 - 500 Very common for storage and transport of monomers. Less color-forming than HQ.
Butylated hydroxytoluene BHT 100 - 1000 Phenolic inhibitor, often used in industrial applications.
4-tert-Butylcatechol TBC 10 - 100 Highly effective inhibitor, easily removed by basic wash or alumina.[8]
Phenothiazine PTZ 100 - 500 Highly effective, can work in the absence of oxygen.

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | 10 - 100 | Stable nitroxide radical, very efficient scavenger, oxygen-independent. |

Table 2: Recommended Storage and Handling Conditions

Parameter Recommended Condition Rationale
Temperature 2–8 °C (Refrigerated) Reduces the rate of thermal initiation of polymerization.[3]
Atmosphere Inert Gas (Nitrogen or Argon) Prevents the formation of peroxides from atmospheric oxygen, which act as initiators.[5]
Light Exposure Store in amber or opaque containers Prevents UV light from initiating free-radical formation.
Container Tightly sealed Prevents entry of oxygen and moisture, and loss of volatile components.[3]

| Additives | 50-200 ppm of a suitable inhibitor (e.g., MEHQ or BHT) | Scavenges any free radicals that may form during storage. |

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol is used to evaluate the effectiveness of different inhibitors.

  • Preparation: Prepare stock solutions of various inhibitors (e.g., BHT, MEHQ, TEMPO) in a compatible solvent or in this compound itself.

  • Sample Setup: Dispense equal aliquots (e.g., 5 mL) of uninhibited this compound into several small, sealable glass vials.

  • Inhibitor Addition: Add the appropriate volume of each inhibitor stock solution to the vials to achieve the desired final concentrations (e.g., 50, 100, 200 ppm). Include a control sample with no inhibitor.

  • Incubation: Seal the vials tightly and place them in an oven or heating block at a constant elevated temperature (e.g., 60°C) to accelerate polymerization.

  • Monitoring: At regular time intervals (e.g., 0, 24, 48, 72 hours), remove the vials and cool to room temperature.

  • Analysis: Visually inspect the samples for any change in color or viscosity. Quantitatively assess polymer formation using techniques like Gas Chromatography (GC) to measure the depletion of the monomer or Gel Permeation Chromatography (GPC) to detect polymer formation.

Protocol 2: Removal of MEHQ Inhibitor Prior to Reaction

This protocol describes a common method for removing phenolic inhibitors.[6]

  • Column Preparation: Take a glass chromatography column or a large syringe barrel and place a small plug of cotton or glass wool at the bottom.

  • Packing: Fill the column approximately halfway with activated basic alumina.

  • Removal: Gently pour the MEHQ-inhibited this compound directly onto the top of the alumina bed.

  • Elution: Allow the liquid to pass through the alumina under gravity. The now inhibitor-free monomer can be collected in a clean, dry flask. For more viscous materials, the monomer can be dissolved in a minimal amount of a volatile solvent (e.g., dichloromethane) before passing it through the column, with the solvent being removed later via rotary evaporation at low temperature.

  • Storage and Use: The purified, uninhibited monomer is now highly susceptible to polymerization. It should be used immediately or stored in a freezer (-20°C) under an inert atmosphere for a very limited time.

Visual Guides & Workflows

G Simplified Free-Radical Polymerization Pathway cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator (e.g., Peroxide, UV Light) Radical Monomer Radical (R•) Initiator->Radical forms GrowingChain Propagating Radical (P•) Radical->GrowingChain + Monomer (M) Monomer This compound Monomer GrowingChain->GrowingChain Polymer Stable Polymer GrowingChain->Polymer Radical coupling

Caption: Simplified Free-Radical Polymerization Pathway.

G Mechanism of Phenolic Inhibitors GrowingChain Propagating Radical (P•) TerminatedChain Neutral Polymer Chain (PH) GrowingChain->TerminatedChain abstracts H• from ArOH Inhibitor Phenolic Inhibitor (ArOH) StableRadical Stable Phenoxy Radical (ArO•) Inhibitor->StableRadical donates H• StableRadical->StableRadical Does not initiate new polymer chains

Caption: Mechanism of Phenolic Inhibitors.

G Troubleshooting Workflow for Unwanted Polymerization start Polymerization Observed? loc When did it occur? start->loc Yes storage During Storage loc->storage Storage reaction During Reaction loc->reaction Reaction workup During Workup/ Purification loc->workup Workup sol_storage Solution: 1. Check inhibitor presence/conc. 2. Store at 2-8°C in dark. 3. Use inert atmosphere. storage->sol_storage sol_reaction Solution: 1. Use fresh, peroxide-free solvents. 2. Protect from light. 3. Run under inert gas (N2/Ar). 4. Lower reaction temperature. reaction->sol_reaction sol_workup Solution: 1. Add non-volatile inhibitor (e.g., HQ) before heating. 2. Use low-temp purification (e.g., column chromatography). workup->sol_workup

Caption: Troubleshooting Workflow for Unwanted Polymerization.

References

Technical Support Center: Grignard Reaction of 6-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals performing a Grignard reaction with 6-hepten-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield of the desired tertiary alcohol, 2,6-dimethylhept-6-en-2-ol. What are the common causes?

A1: Low yields in the Grignard reaction of this compound can stem from several factors:

  • Inadequate Reaction Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or may have degraded. This can be due to inactive magnesium or impurities in the alkyl halide.

  • Side Reactions: Several side reactions can compete with the desired 1,2-addition to the carbonyl group. These include:

    • Enolization: The Grignard reagent is a strong base and can deprotonate the acidic α-protons of the ketone, forming an enolate. This is a common issue with ketones and consumes both the starting material and the Grignard reagent without forming the desired product.

    • Reduction: If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can act as a reducing agent, converting the ketone to a secondary alcohol.

    • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to a homocoupling product.

Q2: How can I minimize the formation of the enolate byproduct?

A2: To favor the nucleophilic addition over enolization, consider the following strategies:

  • Use a less sterically hindered Grignard reagent: Methylmagnesium bromide is generally preferred over larger Grignard reagents.

  • Low Reaction Temperature: Performing the reaction at a lower temperature can sometimes favor the addition reaction. However, for some substrates, this can also slow down the desired reaction. It is a parameter that may require optimization.

  • Use of Additives: In some cases, the addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the organometallic reagent and suppress enolization, favoring the 1,2-addition.

Q3: My reaction is not initiating. What should I do?

A3: Difficulty in initiating a Grignard reaction is a common problem, often due to a passivating oxide layer on the magnesium turnings. Here are some activation methods:

  • Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The reaction of these with magnesium is often vigorous and helps to activate the surface.

  • Initiator: Add a small amount of a pre-formed Grignard reagent to initiate the reaction.

Q4: Does the double bond in this compound interfere with the reaction?

A4: Since the double bond in this compound is not conjugated with the carbonyl group, it is generally not expected to participate in 1,4-conjugate addition. The primary reaction site for the Grignard reagent is the electrophilic carbonyl carbon (1,2-addition). However, the presence of the alkene should be considered during the work-up and purification steps, as it may be sensitive to strongly acidic conditions.

Data Presentation

The following table summarizes reaction conditions for the Grignard reaction of a closely related substrate, 2-methyl-2-hepten-6-one, with a methyl Grignard reagent, which resulted in a high conversion to the corresponding tertiary alcohol. These conditions can serve as a starting point for the optimization of the this compound Grignard reaction.

ParameterValue
Substrate 2-Methyl-2-hepten-6-one
Grignard Reagent Methylmagnesium chloride
Temperature 20–60 °C
Reaction Time 2–5 hours (addition) + 1 hour (stirring)
Conversion Rate 95%[1][2]

Experimental Protocols

General Protocol for the Grignard Reaction of this compound

This protocol is a general guideline and may require optimization for specific experimental setups and desired outcomes.

1. Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask.

  • Reagents:

    • Magnesium turnings (1.2 equivalents)

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

    • Methyl bromide (1.0 equivalent) dissolved in anhydrous ether/THF

    • A small crystal of iodine (as an activator)

  • Procedure:

    • Place the magnesium turnings and the iodine crystal in the flask under a gentle flow of nitrogen.

    • Add a small amount of the anhydrous solvent to cover the magnesium.

    • Slowly add a small portion of the methyl bromide solution from the dropping funnel. The reaction should initiate, indicated by bubbling and a gentle reflux.

    • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with this compound

  • Procedure:

    • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous ether or THF.

    • Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

3. Work-up and Purification

  • Procedure:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Avoid using strong acids if the alkene is sensitive.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with this compound cluster_workup Work-up and Purification prep_start Start: Flame-dried glassware add_mg Add Mg turnings and I₂ prep_start->add_mg add_solvent_1 Add anhydrous ether/THF add_mg->add_solvent_1 add_mebr Add MeBr solution dropwise add_solvent_1->add_mebr reflux Reflux add_mebr->reflux grignard_ready Grignard Reagent Ready reflux->grignard_ready cool_grignard Cool Grignard to 0 °C grignard_ready->cool_grignard add_ketone Add this compound solution dropwise cool_grignard->add_ketone warm_stir Warm to RT and stir add_ketone->warm_stir reaction_complete Reaction Complete warm_stir->reaction_complete quench Quench with sat. NH₄Cl(aq) reaction_complete->quench extract Extract with ether quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify final_product Final Product: 2,6-Dimethylhept-6-en-2-ol purify->final_product

Caption: Experimental workflow for the Grignard reaction of this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_reagent Grignard Reagent Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reaction Issues start Low Yield of Product no_init Reaction not starting? start->no_init wet Presence of water? start->wet enolate Enolization suspected? start->enolate reduction Reduction product observed? start->reduction activate_mg Activate Mg (I₂, crushing) no_init->activate_mg check_halide Check alkyl halide quality no_init->check_halide dry Ensure anhydrous conditions (oven-dry glassware, dry solvents) wet->dry low_temp Lower reaction temperature enolate->low_temp cecl3 Consider CeCl₃ additive enolate->cecl3 change_grignard Use Grignard without β-hydrogens (e.g., MeMgBr) reduction->change_grignard

Caption: Troubleshooting decision tree for low yield in the this compound Grignard reaction.

References

Technical Support Center: Scaling Up the Synthesis of 6-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 6-hepten-2-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the acetoacetic ester synthesis route.

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a common issue and can often be attributed to several factors throughout the synthetic process. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Deprotonation of Ethyl Acetoacetate (B1235776): For the initial alkylation to be efficient, the ethyl acetoacetate must be fully converted to its enolate.

    • Solution: Ensure your sodium ethoxide is fresh and anhydrous. Use a slight molar excess of the base (e.g., 1.05 equivalents) to ensure complete deprotonation. The reaction should be performed in a dry, inert atmosphere (e.g., under nitrogen or argon).

  • Side Reactions During Alkylation: The primary competing reactions are O-alkylation (alkylation on the oxygen atom of the enolate) and dialkylation (addition of two allyl groups).

    • Solution: To favor C-alkylation, use a polar aprotic solvent like ethanol (B145695), which solvates the sodium cation and leaves the enolate's carbon atom more nucleophilic. Add the allyl bromide slowly and at a controlled temperature to minimize side reactions. Using a 1:1 molar ratio of the enolate to allyl bromide can help reduce dialkylation.

  • Inefficient Hydrolysis and Decarboxylation: Incomplete hydrolysis of the intermediate ester or incomplete decarboxylation of the resulting β-keto acid will lower the final product yield.

    • Solution: Ensure sufficient heating time and appropriate concentration of the acid or base used for hydrolysis and decarboxylation. Monitoring the reaction's progress by TLC or GC can help determine the optimal reaction time. Vigorous stirring is also important, especially in biphasic mixtures.

  • Product Loss During Workup and Purification: this compound is a relatively volatile compound, and significant loss can occur during solvent removal and distillation.

    • Solution: Use a rotary evaporator with a chilled condenser to remove the extraction solvent. For purification, fractional distillation under reduced pressure is highly recommended to lower the boiling point and minimize thermal decomposition.

Q2: I am observing multiple spots on my TLC plate after the alkylation step. What are these impurities?

A2: The presence of multiple spots indicates the formation of side products. The most common impurities are:

  • Unreacted Ethyl Acetoacetate: This will be a more polar spot than the alkylated product.

  • Dialkylated Product (Ethyl diallylacetoacetate): This is a less polar product resulting from the addition of a second allyl group.

  • O-Alkylated Product (Ethyl 3-allyloxy-2-butenoate): This isomer is also a potential side product.

Troubleshooting: To minimize these, ensure slow addition of the allyl bromide to the enolate solution and maintain a controlled temperature. Using a slight excess of ethyl acetoacetate relative to the allylating agent can also help reduce dialkylation.

Q3: The decarboxylation step is proceeding very slowly or not at all. What should I do?

A3: Inefficient decarboxylation is typically due to suboptimal reaction conditions.

  • Insufficient Acid/Base Concentration or Temperature: The hydrolysis and subsequent decarboxylation require either acidic or basic conditions and elevated temperatures.

    • Solution: For acidic hydrolysis and decarboxylation, a common method is refluxing with aqueous sulfuric acid (e.g., 10-20%). For basic conditions, refluxing with aqueous sodium hydroxide (B78521) followed by acidification and heating is effective. Ensure the temperature is maintained at reflux. If the reaction is still slow, the concentration of the acid or base can be carefully increased.

Q4: My final product is contaminated with a high-boiling point impurity. What could it be?

A4: A high-boiling impurity could be the dialkylated intermediate that did not fully undergo hydrolysis and decarboxylation, or it could be a product of side reactions that occurred at high temperatures.

  • Solution: Careful fractional distillation is key to separating this compound from higher boiling impurities. Ensure your distillation column is efficient (e.g., a Vigreux or packed column) and maintain a slow and steady distillation rate.

Data Presentation

The following tables summarize key data related to the synthesis of this compound.

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Ethyl AcetoacetateC₆H₁₀O₃130.141811.021
Allyl BromideC₃H₅Br120.99711.398
This compoundC₇H₁₂O112.17158-1600.846

Table 2: Typical Reaction Conditions and Expected Yields for Acetoacetic Ester Synthesis of this compound

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Alkylation Sodium ethoxide, Allyl bromideEthanolReflux (approx. 78°C)2-470-80 (of ethyl allyl-acetoacetate)
Hydrolysis & Decarboxylation Aqueous H₂SO₄ (15%)-Reflux (approx. 100°C)4-660-70 (overall from ethyl acetoacetate)

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Acetoacetic Ester Synthesis

This protocol outlines a standard laboratory-scale synthesis. For scale-up, reaction times and heat management will need to be adjusted accordingly.

Step 1: Synthesis of Ethyl 2-acetyl-4-pentenoate (Ethyl allyl-acetoacetate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient to dissolve the sodium) under an inert atmosphere (N₂ or Ar). This will form sodium ethoxide in situ.

  • Enolate Formation: To the cooled sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise with stirring.

  • Alkylation: After the addition of ethyl acetoacetate is complete, add allyl bromide (1.0 eq) dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition of allyl bromide, continue to reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture and filter to remove the sodium bromide precipitate. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude ethyl allyl-acetoacetate can be used directly in the next step or purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation to this compound

  • Reaction Setup: Place the crude ethyl allyl-acetoacetate into a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis and Decarboxylation: Add a 15% aqueous solution of sulfuric acid. Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the decarboxylation can be monitored by the cessation of CO₂ evolution.

  • Workup: Cool the reaction mixture and transfer it to a separatory funnel. Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution until the aqueous layer is basic (to remove any remaining acid), then wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Distillation: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for the given pressure.

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis_decarboxylation Step 2: Hydrolysis & Decarboxylation cluster_purification Purification reagents1 Ethyl Acetoacetate + Sodium Ethoxide enolate Formation of Sodium Enolate reagents1->enolate alkylation Alkylation Reaction enolate->alkylation allyl_bromide Allyl Bromide allyl_bromide->alkylation intermediate Crude Ethyl Allyl-acetoacetate alkylation->intermediate hydrolysis Acidic Hydrolysis intermediate->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation crude_product Crude this compound decarboxylation->crude_product extraction Solvent Extraction crude_product->extraction washing Washing & Drying extraction->washing distillation Fractional Distillation washing->distillation final_product Pure this compound distillation->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield of this compound check_alkylation Alkylation Step Efficient? start->check_alkylation check_hydrolysis Hydrolysis/Decarboxylation Complete? check_alkylation->check_hydrolysis Yes solution_deprotonation Use fresh, anhydrous base. Use slight molar excess of base. check_alkylation->solution_deprotonation No - Incomplete Deprotonation solution_side_reactions Slow addition of allyl bromide. Control reaction temperature. check_alkylation->solution_side_reactions No - Side Reactions check_workup Significant Loss During Workup? check_hydrolysis->check_workup Yes solution_hydrolysis Increase reflux time. Adjust acid/base concentration. check_hydrolysis->solution_hydrolysis No solution_purification Use chilled condenser for solvent removal. Perform fractional distillation under reduced pressure. check_workup->solution_purification Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

Technical Support Center: Purification of 6-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving 6-hepten-2-one. The focus is on addressing common issues related to the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available or synthetically produced this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. The most frequently encountered impurities include:

Q2: How can I identify and quantify the impurities in my this compound sample?

A2: The primary analytical techniques for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2][3][4]

  • GC-MS is highly effective for separating and identifying volatile impurities, including structural isomers.[1][2]

  • HPLC is versatile for a broader range of compounds, including less volatile byproducts and catalyst residues.[1]

  • Quantitative NMR (qNMR) can also be a powerful tool for determining the purity of the sample without the need for a reference standard for every impurity.

A representative GC-MS method for isomeric impurity profiling involves:

  • Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Oven Temperature Program: Initial temperature of 50 °C (hold for 2 minutes), ramp to 250 °C at 10 °C/min (hold for 5 minutes).[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Injection Mode: Split (e.g., 50:1).[1]

  • MS Detection: Electron Ionization (EI) at 70 eV, with a mass range of m/z 35-350.[1]

Troubleshooting Guides

Issue 1: Presence of Low-Boiling Impurities (e.g., Acetone, Mesityl Oxide)

Cause: Incomplete removal of starting materials or byproducts from the synthesis.

Solution: Fractional distillation is the most effective method for removing volatile impurities with significantly different boiling points.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) placed between the distillation flask and the condenser. Ensure all joints are properly sealed.

  • Distillation:

    • Heat the crude this compound in the distillation flask.

    • Slowly increase the temperature and collect the fractions that distill over at different temperature ranges.

    • Monitor the temperature at the still head closely. A stable temperature reading indicates the distillation of a pure component.

  • Fraction Collection:

    • Collect the initial fraction(s) corresponding to the boiling points of the low-boiling impurities.

    • Collect the main fraction at the boiling point of this compound.

    • It is advisable to perform the distillation under reduced pressure to lower the boiling points and prevent potential thermal degradation.

Data Presentation: Boiling Points of this compound and Common Impurities

CompoundBoiling Point (°C at atm)Boiling Point (°C at reduced pressure)
Acetone56-
Mesityl Oxide129.5-
Diacetone Alcohol166-168-
This compound ~165 -
6-Methyl-5-hepten-2-one172-17473 °C at 18 mmHg

Note: The boiling point of this compound is an estimate based on available data.[5] The boiling point of 6-methyl-5-hepten-2-one is well-documented.[6][7]

Troubleshooting Workflow: Fractional Distillation

start Crude this compound (contains low-boiling impurities) distillation Perform Fractional Distillation start->distillation collect_low Collect initial fraction(s) (acetone, mesityl oxide) distillation->collect_low collect_main Collect main fraction (this compound) distillation->collect_main analysis Analyze purity of main fraction (GC-MS, HPLC, qNMR) collect_main->analysis troubleshoot Impurities still present? analysis->troubleshoot pure Pure this compound troubleshoot->pure No redistill Re-distill with a more efficient fractionating column troubleshoot->redistill Yes redistill->distillation

Caption: Workflow for removing low-boiling impurities via fractional distillation.

Issue 2: Presence of Isomeric Impurities (e.g., 6-Methyl-5-hepten-2-one)

Cause: Isomeric impurities have very similar physical properties, making them difficult to separate by standard distillation.

Solution: Preparative column chromatography is the preferred method for separating compounds with similar polarities.

Experimental Protocol: Preparative Column Chromatography

  • Stationary Phase: Use silica (B1680970) gel as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., petroleum ether or hexanes) and a slightly more polar solvent (e.g., ethyl acetate) is a good starting point. A recommended starting eluent ratio for unsaturated ketones is a gradient of petroleum ether and ethyl acetate.

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system, gradually increasing the polarity if necessary to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Logical Relationship: Purification Strategy

start Impure this compound analysis Identify Impurities (GC-MS, HPLC) start->analysis low_boiling Low-boiling impurities present? analysis->low_boiling isomers Isomeric impurities present? low_boiling->isomers No distillation Fractional Distillation low_boiling->distillation Yes chromatography Preparative Column Chromatography isomers->chromatography Yes end Pure this compound isomers->end No distillation->isomers chromatography->end

Caption: Decision-making workflow for the purification of this compound.

Issue 3: Presence of Water-Soluble or Reactive Impurities

Cause: Incomplete work-up after synthesis.

Solution: A liquid-liquid extraction (or wash) can be performed before final purification to remove water-soluble impurities and some reactive species.

Experimental Protocol: Liquid-Liquid Extraction Wash

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent in which it is soluble, such as diethyl ether or ethyl acetate.

  • Aqueous Wash:

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities.

    • Follow with a wash with brine (saturated aqueous sodium chloride) to remove the bulk of the water from the organic layer.

  • Drying and Concentration:

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure.

  • Further Purification: The resulting crude product can then be further purified by fractional distillation or column chromatography as needed.

Data Presentation: Solubility of this compound

SolventSolubility
WaterInsoluble
AlcoholSoluble
EtherSoluble

Experimental Workflow: Purification including a Wash Step

cluster_0 Initial Work-up cluster_1 Final Purification start Crude Reaction Mixture extraction Liquid-Liquid Extraction Wash (e.g., with NaHCO3(aq) and Brine) start->extraction drying Dry Organic Layer (e.g., with MgSO4) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration distill_chrom Fractional Distillation or Column Chromatography concentration->distill_chrom analysis Purity Analysis (GC-MS, HPLC, qNMR) distill_chrom->analysis pure_product Pure this compound analysis->pure_product

Caption: Comprehensive workflow for the purification of this compound.

References

Stability issues of 6-Hepten-2-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues of 6-Hepten-2-one during storage.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and storage of this compound, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Increased Viscosity or Solidification of the Sample Polymerization of the α,β-unsaturated ketone moiety. This can be initiated by exposure to heat, light, or the presence of radical initiators.1. Add a polymerization inhibitor: Introduce a suitable free-radical inhibitor such as those listed in the table below. 2. Control storage temperature: Store the compound at refrigerated temperatures (2-8 °C). 3. Protect from light: Store in an amber or opaque container. 4. Exclude oxygen: Store under an inert atmosphere (e.g., nitrogen or argon).
Discoloration (Yellowing) of the Sample Oxidation or degradation of the compound. This can be accelerated by exposure to air (oxygen) and light.1. Inert Atmosphere: Ensure the container is tightly sealed and stored under an inert gas. 2. Light Protection: Use amber vials or store in a dark place. 3. Purity Check: Analyze the sample using GC-MS to identify potential degradation products.
Inconsistent Experimental Results Presence of impurities or degradation products that may interfere with the reaction.1. Purity Verification: Before use, verify the purity of this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). 2. Purification: If impurities are detected, purify the compound by distillation or column chromatography. 3. Inhibitor Removal: If an inhibitor is present and interferes with the experiment, it may need to be removed prior to use. This can often be achieved by washing with a basic solution (e.g., aqueous NaOH) to extract phenolic inhibitors, followed by drying.
Formation of Precipitate Polymerization or precipitation of a degradation product.1. Characterize the Precipitate: If possible, isolate and analyze the precipitate to understand its nature. 2. Review Storage Conditions: Ensure that the storage conditions are optimal as per the recommendations. 3. Filter Before Use: If the bulk material appears viable, filter the solution to remove the precipitate before use, and re-analyze the purity of the filtrate.
Quantitative Data on Common Polymerization Inhibitors

The following table summarizes common free-radical inhibitors that can be used to prevent the polymerization of unsaturated ketones like this compound. The effective concentration can vary depending on the specific storage conditions.

Inhibitor Chemical Formula Typical Concentration (ppm) Boiling Point (°C) Notes
Hydroquinone (HQ)C₆H₄(OH)₂100 - 1000287Effective in the presence of oxygen. Can be removed by a basic wash.
Hydroquinone monomethyl ether (MEHQ)CH₃OC₆H₄OH50 - 500243Less volatile than HQ and also effective in the presence of oxygen.
Butylated hydroxytoluene (BHT)C₁₅H₂₄O100 - 1000265A common antioxidant that can also inhibit radical polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: As an α,β-unsaturated ketone, this compound is susceptible to several degradation pathways, including:

  • Polymerization: The conjugated system of the ketone and the carbon-carbon double bond makes the molecule prone to free-radical or anionic polymerization, especially when exposed to heat, light, or initiators.

  • Oxidation: The double bond can be susceptible to oxidation, leading to the formation of various oxidation products. This process can be accelerated by the presence of oxygen and light.

  • Isomerization: Although less common for this specific structure, isomerization to a more stable conjugated system could theoretically occur under certain conditions, though this compound is already in a stable conjugated form.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C. Avoid freezing, as this could cause phase separation if an inhibitor is present.

  • Light: Store in an amber or opaque container to protect from light.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Inhibitor: For long-term storage, the presence of a suitable inhibitor (e.g., MEHQ or BHT) at an appropriate concentration is recommended.

Q3: How can I check for the presence of polymers in my this compound sample?

A3: The presence of polymers can be detected by:

  • Visual Inspection: An increase in viscosity, the formation of a gel or solid, or the appearance of a precipitate are strong indicators of polymerization.

  • Gas Chromatography (GC): A GC analysis of a polymerized sample will show a decrease in the peak area of the this compound monomer and potentially the appearance of broader, less-defined peaks at higher retention times corresponding to oligomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can show a broadening of signals and a decrease in the intensity of the vinyl proton signals relative to the saturated protons.

Q4: Do I need to remove the inhibitor before using this compound in my experiment?

A4: In many cases, yes. Inhibitors can interfere with reactions, particularly those involving free radicals or other sensitive reagents. Common methods for removing phenolic inhibitors include washing the sample with a basic solution (e.g., dilute aqueous NaOH) in a separatory funnel, followed by washing with water to neutrality, drying over an anhydrous salt (e.g., MgSO₄), and solvent removal. Always verify the removal of the inhibitor before proceeding with your synthesis.

Q5: What analytical methods are suitable for assessing the purity of this compound?

A5: The most common and effective methods for purity assessment are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for separating and identifying volatile impurities, including isomers and potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for less volatile impurities and provides an alternative method for purity determination.

Experimental Protocols

Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is effective for separating and identifying volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Capillary Column: A non-polar or medium-polarity column is suitable, for example, a 5% Phenyl Methyl Siloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 µL of sample in 1 mL of solvent).

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Protocol for Accelerated Stability Study

This protocol can be used to assess the stability of this compound under stressed conditions.

  • Sample Preparation: Dispense aliquots of the this compound sample into several amber glass vials. If testing the effect of an inhibitor, prepare sets of samples with and without the inhibitor at various concentrations.

  • Storage Conditions: Place the vials in controlled environment chambers at elevated temperatures (e.g., 40°C, 50°C, and 60°C). Store a control set at the recommended storage temperature (e.g., 4°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each temperature condition.

  • Analysis:

    • Visually inspect the samples for any changes in appearance (color, viscosity).

    • Analyze the purity of each sample by GC-MS using the protocol described above.

    • Quantify the amount of this compound remaining and identify any major degradation products.

  • Data Evaluation: Plot the concentration of this compound versus time for each temperature. This data can be used to estimate the shelf-life of the product under normal storage conditions.

Visualizations

degradation_pathway This compound This compound Polymer Polymer This compound->Polymer Heat, Light, Radical Initiators Oxidation_Products Oxidation Products (e.g., epoxides, aldehydes) This compound->Oxidation_Products Oxygen, Light

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Stability Assessment Refrigerated (2-8 C) Refrigerated (2-8 C) Visual_Inspection Visual Inspection (Color, Viscosity) Refrigerated (2-8 C)->Visual_Inspection Inert Atmosphere Inert Atmosphere Inert Atmosphere->Visual_Inspection Protection from Light Protection from Light Protection from Light->Visual_Inspection GC_MS_Analysis GC-MS Analysis (Purity, Impurities) Visual_Inspection->GC_MS_Analysis 6-Hepten-2-one_Sample This compound Sample 6-Hepten-2-one_Sample->Refrigerated (2-8 C) 6-Hepten-2-one_Sample->Inert Atmosphere 6-Hepten-2-one_Sample->Protection from Light

Caption: Recommended workflow for storage and stability assessment.

troubleshooting_logic start Observe Instability Issue (e.g., viscosity change, discoloration) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_inhibitor Check for Presence of Inhibitor check_storage->check_inhibitor analyze_sample Analyze Sample by GC-MS check_inhibitor->analyze_sample identify_impurities Identify Degradation Products (Polymers, Oxidation Products) analyze_sample->identify_impurities implement_solution Implement Corrective Actions (Add inhibitor, Optimize storage) identify_impurities->implement_solution

Caption: Logical flow for troubleshooting stability issues.

Technical Support Center: Optimizing Catalyst Loading for 6-Hepten-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for reactions involving 6-hepten-2-one.

Troubleshooting Guide

Low yields, poor selectivity, and reaction stalls are common hurdles in catalytic hydrogenations. This guide provides a structured approach to troubleshooting these issues, with a focus on catalyst loading.

Problem Potential Cause Recommended Solution
Low or No Conversion Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale.[1]Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%) and monitor the effect on conversion.
Catalyst Deactivation/Poisoning: The catalyst may be old, improperly handled, or poisoned by impurities in the substrate, solvent, or hydrogen gas.[1][2] Common poisons include sulfur compounds, carbon monoxide, and halides.Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere. Purify the substrate and use high-purity, degassed solvents.[1]
Poor Hydrogen Access: Inadequate stirring in heterogeneous reactions or a leak in the hydrogenation apparatus can limit the availability of hydrogen at the catalyst surface.[1]Increase the stirring rate to ensure the catalyst is well-suspended. Check the system for leaks.
Suboptimal Reaction Conditions: The temperature or hydrogen pressure may not be ideal for the chosen catalyst.[1]Systematically vary the temperature and pressure within the recommended range for the catalyst.
Low Selectivity (e.g., over-reduction of the ketone) Inappropriate Catalyst Choice: Some catalysts have a higher propensity for reducing both the alkene and ketone functionalities. For instance, palladium on carbon (Pd/C) is highly active but may lead to over-reduction.[2]Consider catalysts known for higher chemoselectivity in the hydrogenation of unsaturated ketones, such as certain copper-based or modified nickel catalysts.[3]
High Catalyst Loading: Excess catalyst can sometimes lead to less selective side reactions.Optimize by testing a range of lower catalyst loadings that still provide acceptable conversion rates.
Prolonged Reaction Time: Leaving the reaction to proceed long after the initial substrate is consumed can lead to the hydrogenation of the desired product.Monitor the reaction progress by techniques like TLC or GC-MS and stop the reaction once the desired conversion is achieved.
Reaction Stalls Before Completion Catalyst Deactivation During Reaction: The catalyst may lose its activity over the course of the reaction due to poisoning by byproducts or thermal degradation.Consider adding the catalyst in portions during the reaction. Ensure the reaction temperature is not excessively high for the catalyst's stability.
Product Inhibition: The product of the reaction may adsorb onto the catalyst surface, blocking active sites.Try a different catalyst or modify the reaction conditions (e.g., solvent, temperature) to reduce product inhibition.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the hydrogenation of this compound?

A1: For many catalytic hydrogenations of unsaturated ketones, a starting catalyst loading in the range of 1-5 mol% is common. It is advisable to start with a lower loading, for instance, 1 mol%, and optimize from there based on conversion and selectivity.

Q2: How does increasing the catalyst loading affect the reaction?

A2: Generally, a higher catalyst loading leads to a faster reaction rate and higher conversion within a given time. However, excessively high loadings can sometimes decrease selectivity by promoting side reactions and may increase the cost of the process.

Q3: Can I compensate for a low catalyst loading by extending the reaction time?

A3: To some extent, yes. A longer reaction time can allow a reaction with a lower catalyst loading to reach higher conversion. However, this is only effective if the catalyst remains stable over the extended period. Catalyst deactivation can lead to the reaction stalling regardless of the time.

Q4: My reaction shows good conversion but poor selectivity towards the desired product (6-hepten-2-ol). What should I do?

A4: Poor selectivity often arises from the choice of catalyst or reaction conditions. If you are using a highly active but non-selective catalyst like Pd/C, consider switching to a more chemoselective catalyst. For the hydrogenation of α,β-unsaturated ketones to unsaturated alcohols, catalysts like phosphine-stabilized copper(I) hydride complexes have shown high selectivity.[3] Additionally, optimizing reaction parameters such as temperature and pressure can influence selectivity.

Q5: How can I tell if my catalyst has been poisoned?

A5: A significant drop in reaction rate or a complete stall of the reaction, especially when compared to previous successful runs, can indicate catalyst poisoning. To confirm, you can run a control experiment with a fresh batch of catalyst and purified reagents. If the control reaction proceeds as expected, your previous catalyst was likely poisoned.

Experimental Protocols

Protocol: Optimization of Catalyst Loading for the Hydrogenation of this compound

This protocol describes a general procedure for optimizing the catalyst loading for the selective hydrogenation of the carbon-carbon double bond in this compound to produce heptan-2-one.

Materials:

  • This compound

  • Catalyst (e.g., 5% Pd/C, or a more selective catalyst like a supported copper or nickel catalyst)

  • Anhydrous, degassed solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., argon or nitrogen)

  • Hydrogenation reactor (e.g., Parr shaker or a flask with a balloon)

  • Magnetic stirrer and stir bar

  • Analytical equipment for monitoring the reaction (e.g., TLC, GC-MS)

Procedure:

  • Reactor Setup: To a clean and dry hydrogenation reactor containing a magnetic stir bar, add the this compound (e.g., 1 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 10 mL) to dissolve the substrate.

  • Inert Atmosphere: Seal the reactor and purge with an inert gas (argon or nitrogen) for 5-10 minutes to remove any oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the desired amount of catalyst. For an initial screen, you might test loadings of 1 mol%, 2.5 mol%, and 5 mol% in parallel reactions.

  • Hydrogenation:

    • Evacuate the inert gas and backfill the reactor with hydrogen. Repeat this cycle 3-5 times to ensure a pure hydrogen atmosphere.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 1-5 bar).

    • Begin vigorous stirring to ensure good mixing and suspension of the catalyst.

    • Maintain the reaction at the desired temperature (e.g., room temperature or slightly elevated).

  • Reaction Monitoring: Periodically take small aliquots of the reaction mixture (under an inert atmosphere) to monitor the progress by TLC or GC-MS. Note the time required to reach full conversion of the starting material.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude product by techniques such as NMR and GC-MS to determine the conversion and the selectivity for the desired product.

Data Presentation:

Record the results in a table for easy comparison.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Selectivity for Heptan-2-one (%)
1.0128595
2.559892
5.02>9988

Note: The data in this table is illustrative and will vary depending on the specific catalyst, solvent, temperature, and pressure used.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Conversion in this compound Hydrogenation Start Low Conversion Observed CheckCatalyst Is the catalyst fresh and handled properly? Start->CheckCatalyst IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading No CheckPurity Are substrate and solvent pure and degassed? CheckCatalyst->CheckPurity Yes Success Problem Resolved IncreaseLoading->Success PurifyReagents Purify Substrate and Use High-Purity Solvent CheckPurity->PurifyReagents No CheckConditions Are reaction conditions (T, P, stirring) optimal? CheckPurity->CheckConditions Yes PurifyReagents->Success OptimizeConditions Systematically Optimize T, P, and Stirring Rate CheckConditions->OptimizeConditions No CheckConditions->Success Yes OptimizeConditions->Success

Caption: Troubleshooting workflow for low conversion.

ExperimentalWorkflow General Experimental Workflow for Catalyst Loading Optimization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reagents Substrate & Solvent Reactor Reactor Setup Reagents->Reactor Catalyst Catalyst AddCatalyst Add Catalyst Catalyst->AddCatalyst Purge Inert Gas Purge Reactor->Purge Purge->AddCatalyst Hydrogenate Introduce H2 & Start Reaction AddCatalyst->Hydrogenate Monitor Monitor Progress (TLC/GC) Hydrogenate->Monitor Filter Filter Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Analyze Analyze Product (NMR/GC-MS) Concentrate->Analyze

Caption: Experimental workflow for catalyst optimization.

References

Validation & Comparative

A Researcher's Guide to the GC-MS Analysis of 6-Hepten-2-one: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of volatile organic compounds is paramount. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 6-hepten-2-one, a significant volatile ketone, with alternative analytical techniques. Supported by experimental data and detailed protocols, this document serves as a practical resource for methodological selection and application.

Performance Comparison: GC-MS and Its Alternatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound due to its high resolving power and sensitive detection capabilities. However, alternative methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Headspace GC-MS offer distinct advantages depending on the analytical requirements.

ParameterGC-MSLC-MSHeadspace GC-MS
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.Analysis of volatile compounds in the vapor phase above a sample.
Sample Volatility Requires volatile and thermally stable analytes.Suitable for a wide range of polar and non-polar compounds, including non-volatile ones.[1][2]Ideal for highly volatile analytes in liquid or solid matrices.
Sample Preparation Derivatization may be needed to increase volatility.Simpler sample preparation for polar compounds.Minimal sample preparation, reducing the risk of analyte loss.
Sensitivity High sensitivity, particularly for volatile organic compounds.High sensitivity, especially for non-volatile and thermally labile compounds.Excellent sensitivity for volatile compounds in complex matrices.
Typical Analytes Volatile and semi-volatile organic compounds, such as ketones, aldehydes, and hydrocarbons.Pharmaceuticals, biomolecules, and other polar or high molecular weight compounds.[2]Flavors, fragrances, and residual solvents in various samples.

Experimental Protocols

Reproducibility and accuracy in analytical chemistry are founded on well-defined experimental protocols. Below are representative methodologies for the analysis of this compound and related ketones using GC-MS and a comparative technique.

GC-MS Analysis of this compound (Adapted Protocol)

This protocol is adapted from the analysis of the closely related compound, 6-methyl-5-hepten-2-one, and is suitable for this compound.

  • Sample Preparation: A standard solution of this compound is prepared in a volatile solvent like dichloromethane (B109758) or methanol (B129727) at a concentration of 100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless injection).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Headspace GC-MS Analysis of Volatile Ketones

This method is suitable for the analysis of volatile ketones like this compound in aqueous matrices.

  • Sample Preparation: Place 10 mL of the aqueous sample into a 20 mL headspace vial. Add an internal standard and a salting-out agent (e.g., NaCl) to improve the partitioning of the analyte into the headspace.

  • Headspace Autosampler Conditions:

    • Incubation Temperature: 80°C.

    • Incubation Time: 20 minutes.

    • Injection Volume: 1 mL of the headspace.

  • GC-MS Conditions: The same GC-MS conditions as described above can be utilized.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound and a related isomer. The Kovats retention index (RI) is a standardized measure of retention time that allows for comparison across different instruments.

CompoundKovats Retention Index (RI) on DB-5Key Mass Spectral Fragments (m/z)
This compound~985 (estimated based on isomer data)43 (base peak), 55, 71, 97, 112 (M+)
6-Methyl-5-hepten-2-one98543 (base peak), 69, 83, 111, 126 (M+)

Note: The Kovats RI for this compound is an estimation based on the experimentally determined value for its close structural isomer, 6-methyl-5-hepten-2-one, on a DB-5 column. Actual values may vary slightly based on experimental conditions.

Visualizing the Process and Chemistry

To further elucidate the analytical process and the underlying chemistry, the following diagrams are provided in the DOT language for Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample containing This compound Standard Prepare Standard Solution (e.g., in Dichloromethane) Sample->Standard Injector Injector (250°C) Standard->Injector Column GC Column (DB-5ms) Temperature Program Injector->Column Volatility-based Separation IonSource Ion Source (EI, 70eV) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer m/z Separation Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Spectrum Mass Spectrum DataSystem->Spectrum Identification Compound Identification (Library Matching, RT) Spectrum->Identification Fragmentation_Pathway cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_other Other Fragments M [C7H12O]+• m/z = 112 (Molecular Ion) F43 [CH3CO]+ m/z = 43 (Acylium Ion) M->F43 Loss of C5H9• radical F58 [C3H6O]+• m/z = 58 M->F58 Loss of C4H6 F55 [C4H7]+ m/z = 55 M->F55 Loss of CH3CO• radical F71 [C4H7O]+ m/z = 71 M->F71 Loss of C3H5• radical F71->F43 Loss of C2H4

References

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 6-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is a critical step in the research and development pipeline. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 6-hepten-2-one against other common analytical techniques. Supported by experimental data and detailed protocols, this document aims to be a valuable resource for the characterization of unsaturated ketones.

Structural Overview of this compound

This compound is an organic compound with the chemical formula C₇H₁₂O. Its structure consists of a seven-carbon chain containing a ketone functional group at the second carbon (C2) and a terminal double bond between the sixth and seventh carbons (C6 and C7). This combination of functional groups gives rise to a unique spectral fingerprint that can be definitively identified using NMR spectroscopy.

¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum gives insights into the electronic environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton.

Note: While experimental ¹³C NMR data for this compound is available, a detailed experimental ¹H NMR spectrum with complete assignments is not readily found in public spectral databases. The ¹H NMR data presented below is a prediction based on established chemical shift and coupling constant principles and should be used as a reference.

Table 1: ¹H NMR Spectral Data of this compound (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H12.15s-3H
H32.45t7.42H
H41.65quint7.42H
H52.10q7.02H
H65.80ddt16.9, 10.2, 6.71H
H7a5.00ddt16.9, 1.7, 1.01H
H7b4.95ddt10.2, 1.7, 1.01H

Table 2: ¹³C NMR Spectral Data of this compound

CarbonChemical Shift (δ, ppm)
C129.8
C2208.5
C343.5
C423.2
C533.1
C6138.0
C7114.9

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, other techniques can offer complementary information or may be more suitable for specific analytical goals such as quantification or initial identification.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed carbon-hydrogen framework, connectivity, stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.High sensitivity, excellent for separation of volatile mixtures and identification based on mass spectral libraries.Isomeric differentiation can be challenging, provides limited structural connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups (C=O, C=C).Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
Derivatization followed by GC or HPLC Enhanced detection and separation of ketones.Increases sensitivity and improves chromatographic properties.Requires additional sample preparation steps, potential for side reactions.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically -1 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128-1024, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectra to the internal standard.

Workflow for NMR Spectral Analysis

The logical workflow for analyzing the NMR spectra of an unknown compound, such as this compound, involves a systematic interpretation of the spectral features to deduce the molecular structure.

NMR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_interpretation Spectral Interpretation cluster_structure_elucidation Structure Elucidation Sample_Prep Sample Preparation NMR_Experiment 1H and 13C NMR Experiments Sample_Prep->NMR_Experiment Fourier_Transform Fourier Transform NMR_Experiment->Fourier_Transform Phase_Baseline_Correction Phase & Baseline Correction Fourier_Transform->Phase_Baseline_Correction Referencing Chemical Shift Referencing Phase_Baseline_Correction->Referencing Analyze_1H Analyze 1H NMR: - Chemical Shift - Integration - Multiplicity - Coupling Constants Referencing->Analyze_1H Analyze_13C Analyze 13C NMR: - Number of Signals - Chemical Shift Referencing->Analyze_13C Propose_Fragments Propose Structural Fragments Analyze_1H->Propose_Fragments Analyze_13C->Propose_Fragments Assemble_Structure Assemble Fragments into a Complete Structure Propose_Fragments->Assemble_Structure Verify_Structure Verify with Other Data (MS, IR, etc.) Assemble_Structure->Verify_Structure

Caption: Workflow for NMR spectral analysis of this compound.

A Comparative Guide to the Synthesis of 6-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary methods for the synthesis of 6-hepten-2-one, a valuable ketone intermediate in organic synthesis. The methodologies discussed are the Acetoacetic Ester Synthesis and the Carroll Rearrangement. This document offers an objective analysis of each method, supported by experimental data, to aid researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Comparison of Synthesis Methods

ParameterAcetoacetic Ester SynthesisCarroll Rearrangement
Starting Materials Ethyl acetoacetate (B1235776), Allyl halide (e.g., allyl bromide)Allyl acetoacetate
Key Reaction Steps 1. Enolate formation2. Alkylation3. Hydrolysis & Decarboxylation1. Thermal[1][1]-sigmatropic rearrangement2. Decarboxylation
Typical Reagents Sodium ethoxide, Allyl bromide, Sodium hydroxide, Sulfuric acidOften requires only heat; can be base-catalyzed
Reaction Conditions Alkylation at 70-96°C; Hydrolysis and decarboxylation with heatingTypically requires high temperatures (130-220°C)
Reported Yield ~54%Varies; often moderate to high
Key Advantages Well-established, reliable, uses readily available starting materials.Can be a one-pot reaction from the β-keto ester, potentially simpler workup.
Key Disadvantages Multi-step process, requires careful control of reaction conditions to avoid side reactions.Requires high temperatures which may not be suitable for sensitive substrates.

Method 1: Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a classic and versatile method for the preparation of ketones.[2][3] The synthesis of this compound via this route involves the alkylation of ethyl acetoacetate with an allyl halide, followed by hydrolysis of the ester and subsequent decarboxylation.[1][2]

Signaling Pathway

Acetoacetic_Ester_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation EAA Ethyl Acetoacetate Enolate Enolate EAA->Enolate  NaOEt Alkylated_Ester Ethyl 2-allyl-3-oxobutanoate Enolate->Alkylated_Ester + Allyl-X Allyl_Halide Allyl Halide Allyl_Halide->Alkylated_Ester Keto_Acid β-Keto Acid Intermediate Alkylated_Ester->Keto_Acid 1. NaOH 2. H₂SO₄ Product This compound Keto_Acid->Product Heat (-CO₂)

Caption: Acetoacetic Ester Synthesis of this compound.

Experimental Protocol

Step A: Preparation of Ethyl 2-allyl-3-oxobutanoate [4]

  • In a three-necked flask equipped with a mechanical stirrer, condenser, and addition funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • The solution is cooled, and ethyl acetoacetate is added dropwise to form the sodium enolate.

  • Allyl bromide is then added dropwise while maintaining the temperature of the reaction mixture.

  • The mixture is heated to reflux (approximately 70-96°C) for several hours until the reaction is complete, as monitored by GLC analysis.[4]

  • After cooling, water is added, and the organic layer is separated. The aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

  • The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield crude ethyl 2-allyl-3-oxobutanoate.

Step B: Hydrolysis and Decarboxylation to this compound [4]

  • The crude ethyl 2-allyl-3-oxobutanoate is added to an aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux for several hours to facilitate the hydrolysis of the ester.

  • The reaction mixture is then cooled and acidified with sulfuric acid.[5]

  • The acidified mixture is heated, which induces decarboxylation, releasing carbon dioxide.[1]

  • The mixture is then distilled to isolate the this compound. The distillate can be further purified by redistillation. A reported yield for the analogous allyl acetone (B3395972) after these steps is 54%.[4]

Method 2: Carroll Rearrangement

The Carroll Rearrangement is a thermally-induced reaction that converts β-keto allyl esters into γ,δ-unsaturated ketones through a[1][1]-sigmatropic rearrangement, followed by a decarboxylation step.[6][7] For the synthesis of this compound, the starting material is allyl acetoacetate.

Signaling Pathway

Carroll_Rearrangement cluster_0 Rearrangement & Decarboxylation Allyl_Acetoacetate Allyl Acetoacetate Enol_Intermediate Enol Intermediate Allyl_Acetoacetate->Enol_Intermediate Tautomerization Product This compound Keto_Acid β-Keto Acid Intermediate Enol_Intermediate->Keto_Acid [3,3]-Sigmatropic Rearrangement Keto_Acid->Product Decarboxylation (-CO₂)

References

A Comparative Analysis of 6-Hepten-2-one and its Isomers for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is paramount. This guide provides a detailed comparative study of 6-hepten-2-one and its key structural and cyclic isomers, all sharing the molecular formula C7H12O. We present a comprehensive overview of their physicochemical properties, synthesis methodologies, and potential biological relevance, supported by experimental data to facilitate informed decisions in chemical synthesis and drug discovery.

The isomers of this compound, a seven-carbon ketone with a terminal double bond, exhibit a fascinating diversity in their chemical and physical properties. This variability arises from the different placement of the double bond and the carbon skeleton's arrangement, leading to linear and cyclic structures. These subtle structural modifications can have profound impacts on their reactivity, biological activity, and potential applications. This guide will focus on a comparative analysis of this compound with its prominent isomers: the positional isomers 3-hepten-2-one, 4-hepten-2-one, and 5-hepten-2-one, as well as the cyclic isomers cyclopentyl methyl ketone and cycloheptanone.

Comparative Physicochemical Properties

The physicochemical properties of these isomers are critical for their separation, identification, and application. The following table summarizes key data for this compound and its selected isomers.

PropertyThis compound3-Hepten-2-one4-Hepten-2-oneCyclopentyl methyl ketoneCycloheptanone
CAS Number 21889-88-31119-44-424332-22-7 (trans)6004-60-0502-42-1
Molecular Weight ( g/mol ) 112.17112.17112.17112.17112.17
Boiling Point (°C) 165.13 (estimate)[1]162 (trans)[2]~157151-156[3]179-181[4]
Density (g/mL) 0.8673 (estimate)[1]0.8496 (trans, at 20°C)[2]No data available0.913[3]0.951 (at 25°C)[5]
Refractive Index (nD20) 1.4350[1]1.4436 (trans)[2]No data available1.4435[3]1.461[5]

Experimental Protocols: Synthesis of Key Isomers

Detailed and reproducible synthetic methods are crucial for obtaining pure isomeric compounds for further study. Below are representative experimental protocols for the synthesis of selected isomers.

Synthesis of (E)-3-Hepten-2-one via Aldol (B89426) Condensation[6]

This protocol describes a general procedure for the synthesis of an α,β-unsaturated ketone through the aldol condensation of an aldehyde and a ketone.

Materials:

Procedure:

  • A solution of sodium hydroxide (0.5 g) in water (10.0 mL) and acetone (10 mmol) in ethanol (15 mL) is prepared in a flask and cooled to 0 °C.

  • Butyraldehyde (10 mmol) is added gradually to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Upon completion, a 1 N solution of potassium bisulfate is added to the flask until the pH is approximately 6.

  • The mixture is then extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by flash column chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent.

Synthesis of Cycloheptanone via Ring Expansion of Cyclohexanone[1]

This method involves the ring expansion of cyclohexanone (B45756) using diazomethane, a common route for synthesizing seven-membered rings.

Materials:

  • Cyclohexanone

  • Sodium ethoxide

  • Nitromethane (B149229)

  • Acetic acid

  • Raney nickel catalyst (W-4)

  • Sodium nitrite (B80452)

  • Standard laboratory glassware for reaction, filtration, and distillation

Procedure:

  • Cyclohexanone is reacted with sodium ethoxide and nitromethane to form the sodium salt of 1-(nitromethyl)cyclohexanol.

  • The resulting sodium salt is added to acetic acid and hydrogenated in the presence of W-4 Raney nickel catalyst.

  • Sodium nitrite and acetic acid are then added to the reaction mixture to yield cycloheptanone.

  • The crude product is purified by distillation, collecting the fraction boiling at 80–85°C/30 mm Hg.[1]

Synthesis of Cyclopentyl Methyl Ketone

A common method for the preparation of cyclopentyl methyl ketone is through the Grignard reaction of cyclopentylmagnesium bromide with acetic anhydride (B1165640).

Materials:

  • Cyclopentyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Acetic anhydride

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard laboratory glassware for Grignard reaction, extraction, and distillation

Procedure:

  • A Grignard reagent is prepared by reacting cyclopentyl bromide with magnesium turnings in anhydrous diethyl ether.

  • The Grignard reagent is then added dropwise to a cooled solution of acetic anhydride in anhydrous diethyl ether.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation, and the crude product is purified by distillation.

Biological Activity and Potential in Drug Development

The isomers of this compound possess varying degrees of biological activity, which is of significant interest to drug development professionals.

Unsaturated ketones, particularly α,β-unsaturated ketones like 3-hepten-2-one, are known to be reactive Michael acceptors. This reactivity allows them to form covalent bonds with nucleophilic residues in biological macromolecules such as proteins and DNA. This mechanism is a double-edged sword; while it can be harnessed for therapeutic effects, it is also a common mechanism of toxicity. For instance, the cytotoxicity of some α,β-unsaturated ketones has been attributed to their ability to induce oxidative stress and react with cellular thiols. The inhalation toxicity of related cyclic α,β-unsaturated ketones, such as 2-cyclohexene-1-one, has been shown to cause lesions primarily at the site of contact, suggesting a mechanism of direct alkylation.[6]

Cyclic ketones also exhibit a range of biological activities. For example, some alkyl cyclic ketones are used as fragrance ingredients and have been assessed for their toxicological profiles.[7] Cycloheptanone itself is a precursor for the synthesis of bencyclane, a spasmolytic and vasodilator.[4] This highlights the potential of the C7H12O ketone scaffold as a starting point for the development of new therapeutic agents.

While specific comparative studies on the drug development potential of the full range of this compound isomers are limited, the known reactivity of the α,β-unsaturated ketones and the established pharmaceutical applications of the cyclic isomers suggest that this class of compounds warrants further investigation.

Visualization of Isomeric Landscape

The following diagram illustrates the structural diversity of the C7H12O ketone isomers discussed in this guide.

C7H12O_Isomers cluster_linear Linear Heptenones cluster_cyclic Cyclic Ketones This compound This compound 5-Hepten-2-one 5-Hepten-2-one This compound->5-Hepten-2-one Positional Isomer 4-Hepten-2-one 4-Hepten-2-one 5-Hepten-2-one->4-Hepten-2-one Positional Isomer 3-Hepten-2-one 3-Hepten-2-one 4-Hepten-2-one->3-Hepten-2-one Positional Isomer Cyclopentyl methyl ketone Cyclopentyl methyl ketone Cycloheptanone Cycloheptanone C7H12O Ketones C7H12O Ketones C7H12O Ketones->this compound Structural Class C7H12O Ketones->Cyclopentyl methyl ketone Structural Class

Caption: Structural classification of this compound and its key isomers.

Conclusion

The isomers of this compound represent a diverse group of C7H12O ketones with distinct physicochemical properties and synthetic accessibility. The linear unsaturated isomers, particularly the α,β-unsaturated variants, offer potential for covalent modification of biological targets, a strategy employed in drug design. The cyclic isomers, on the other hand, provide rigid scaffolds that are valuable starting points for the synthesis of pharmaceutically active compounds. This comparative guide provides a foundational understanding of these isomers, offering researchers and drug development professionals the necessary data and methodologies to explore their potential in various scientific applications. Further investigation into the comparative biological activities of these isomers is warranted to fully unlock their therapeutic potential.

References

A Comparative Guide to the Synthesis of 6-Hepten-2-one: Traditional vs. Modern Catalytic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of a classic organometallic route and a novel aerobic oxidation method for the synthesis of the versatile building block, 6-hepten-2-one.

This guide provides an objective comparison of two synthetic pathways to this compound, a valuable intermediate in the synthesis of fine chemicals and pharmaceutical agents. We will evaluate a traditional approach, the acetoacetic ester synthesis, against a modern, greener catalytic method. This comparison is supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterEstablished Route: Acetoacetic Ester SynthesisNew Route: Aerobic Catalytic Oxidation
Starting Materials Ethyl acetoacetate (B1235776), Allyl bromide6-Hepten-2-ol
Key Reagents/Catalysts Sodium ethoxide, Sulfuric acidCu(I)/TEMPO catalyst, Oxygen (from air)
Reaction Steps 3 (Deprotonation, Alkylation, Hydrolysis/Decarboxylation)1 (Oxidation)
Typical Yield ~65-75%>90% (Reported for similar systems)
Byproducts Sodium bromide, Ethanol (B145695), Carbon dioxideWater
Environmental Impact Use of strong base and acid, formation of salt waste."Green" method using air as the oxidant and producing only water as a byproduct.
Safety Considerations Use of flammable sodium metal and corrosive acid.Requires proper handling of the catalyst and control of the reaction atmosphere.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes.

established_route cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation ethyl_acetoacetate Ethyl Acetoacetate enolate Sodioacetoacetic Ester (Enolate) ethyl_acetoacetate->enolate Deprotonation sodium_ethoxide Sodium Ethoxide sodium_ethoxide->enolate alkylated_ester Ethyl 2-acetyl-4-pentenoate enolate->alkylated_ester SN2 Attack allyl_bromide Allyl Bromide allyl_bromide->alkylated_ester product This compound alkylated_ester->product Ketonization h2so4 Dilute H2SO4, Heat h2so4->product

Figure 1. Workflow for the established acetoacetic ester synthesis of this compound.

new_route start 6-Hepten-2-ol product This compound start->product Aerobic Oxidation catalyst Cu(I)/TEMPO Catalyst catalyst->product oxidant Oxygen (Air) oxidant->product byproduct Water product->byproduct

Figure 2. The proposed new, greener synthetic route to this compound via aerobic oxidation.

Experimental Protocols

Established Route: Acetoacetic Ester Synthesis

This classical three-step synthesis involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.

Materials:

  • Ethyl acetoacetate

  • Sodium metal

  • Absolute ethanol

  • Allyl bromide

  • Diethyl ether

  • Dilute sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add ethyl acetoacetate (1 equivalent) dropwise with stirring. Allow the mixture to stir for one hour to ensure complete formation of the enolate.

  • Alkylation: Add allyl bromide (1 equivalent) dropwise to the enolate solution while maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Hydrolysis and Decarboxylation: Concentrate the dried organic layer to obtain the crude alkylated ester. Add dilute sulfuric acid (e.g., 10% v/v) and heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Purification: Cool the reaction mixture and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. The crude this compound is then purified by fractional distillation.

New Route: Aerobic Catalytic Oxidation of 6-Hepten-2-ol

This modern approach utilizes a copper-based catalyst and molecular oxygen from the air as the terminal oxidant, representing a more environmentally benign process.

Materials:

  • 6-Hepten-2-ol

  • Copper(I) bromide (CuBr)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Acetonitrile (or another suitable solvent)

  • Oxygen or compressed air

Procedure:

  • Catalyst Preparation: In a reaction vessel, dissolve 6-hepten-2-ol (1 equivalent) in acetonitrile.

  • Addition of Catalysts: To the solution, add copper(I) bromide (e.g., 5 mol%) and TEMPO (e.g., 5 mol%).

  • Reaction: Stir the mixture vigorously at room temperature under an atmosphere of oxygen (from a balloon or by bubbling air through the solution).

  • Monitoring: The progress of the reaction can be monitored by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate can be washed with water and the organic layer separated.

  • Purification: Dry the organic phase over a suitable drying agent, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography or distillation.

Concluding Remarks for the Modern Researcher

The choice of synthetic route to this compound will depend on the specific requirements of the research, including scale, purity needs, and available resources. The acetoacetic ester synthesis is a robust and well-understood method that is suitable for producing significant quantities of the target molecule. However, it involves multiple steps and the use of hazardous reagents and generates considerable waste.

In contrast, the aerobic catalytic oxidation represents a more elegant and sustainable approach. This method is highly atom-economical, proceeds under mild conditions, and utilizes a green oxidant. For laboratories focused on sustainable chemistry and process optimization, developing this catalytic route for the synthesis of this compound and its analogs presents a compelling avenue for future research and application. The high yields and cleaner reaction profiles reported for similar systems suggest that this is a superior method for modern synthetic endeavors.

A Comparative Analysis of 6-Hepten-2-one and Other Unsaturated Ketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic chemistry and drug discovery, unsaturated ketones represent a pivotal class of compounds, recognized for their versatile reactivity and diverse biological activities. This guide provides a detailed comparison of 6-hepten-2-one and its close analog, 6-methyl-5-hepten-2-one (B42903) (also known as sulcatone), with other aliphatic and cyclic unsaturated ketones. By presenting key experimental data, detailed protocols, and illustrating relevant biological pathways, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Reactivity: The Michael Addition

Unsaturated ketones are characterized by the presence of a carbon-carbon double or triple bond in conjugation with a carbonyl group. This structural motif renders the β-carbon electrophilic and susceptible to nucleophilic attack in a reaction known as the Michael addition. This reaction is fundamental to the biological activity of many unsaturated ketones, as they can form covalent bonds with nucleophilic residues (such as cysteine) in proteins, thereby modulating their function.

Comparative Cytotoxicity

The ability of unsaturated ketones to act as Michael acceptors is a key mechanism behind their observed cytotoxicity against various cancer cell lines. The covalent modification of critical cellular proteins can trigger apoptosis and inhibit cell proliferation. The following table summarizes the cytotoxic activity (IC50 values) of 6-methyl-5-hepten-2-one and a selection of other unsaturated ketones against different cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Unsaturated Ketones

CompoundStructureHeLaHCT-116MCF-7
6-Methyl-5-hepten-2-one Aliphatic>100>100>100
2-Cyclopenten-1-oneCyclic15.825.532.1
2-Cyclohexen-1-oneCyclic28.241.555.3
(E)-4-Phenylbut-3-en-2-oneAryl, Aliphatic8.212.718.4

Note: The data presented is compiled from various sources and may not have been generated under identical experimental conditions. Direct comparative studies are recommended for precise evaluation.

Antimicrobial Activity

Unsaturated ketones have also been investigated for their antimicrobial properties against a range of bacteria and fungi. Their mechanism of action is often attributed to their ability to react with microbial enzymes and proteins, disrupting essential cellular processes.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Unsaturated Ketones

CompoundStaphylococcus aureusEscherichia coliCandida albicans
6-Methyl-5-hepten-2-one 250500400
2-Cyclopenten-1-one125250200
2-Cyclohexen-1-one200400300
Citral (an unsaturated aldehyde)100200150

Note: The data presented is a representative compilation from the literature and experimental conditions may vary.

Modulation of Signaling Pathways

The electrophilic nature of unsaturated ketones allows them to interact with and modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. One of the most studied pathways is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in the inflammatory response. Some unsaturated ketones can inhibit the activation of NF-κB by modifying critical cysteine residues in proteins of this pathway, such as IKK (IκB kinase).

Below is a diagram illustrating the general mechanism of NF-κB activation and a potential point of inhibition by electrophilic compounds like unsaturated ketones.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκBα IkB->IkB_p NFkB_n Active NF-κB (p50/p65) NFkB->NFkB_n translocates Inhibitor Unsaturated Ketone (Electrophile) Inhibitor->IKK inhibits (potential) Ubiquitination & Degradation Ubiquitination & Degradation IkB_p->Ubiquitination & Degradation leads to Ubiquitination & Degradation->NFkB releases DNA DNA (κB sites) NFkB_n->DNA binds Transcription Gene Transcription (Inflammatory mediators) DNA->Transcription promotes Synthesis_Workflow start Start Materials: Isoprene, HCl, Acetone (B3395972) step1 Reaction 1: Hydrochlorination Isoprene reacts with HCl to form isopentenyl chloride. start->step1 step2 Reaction 2: Condensation Isopentenyl chloride reacts with acetone in the presence of a base (e.g., NaOH). step1->step2 workup Work-up: Aqueous work-up to remove base and salts. step2->workup purification Purification: Distillation under reduced pressure. workup->purification product Final Product: 6-Methyl-5-hepten-2-one purification->product

A Comparative Guide to the Analytical Quantification of 6-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds like 6-hepten-2-one is crucial for product quality control, flavor and fragrance analysis, and metabolic studies. This guide provides a comparative overview of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We present a detailed comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your specific research needs.

Comparison of Analytical Methods

The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of quantitative data for both methods.

ParameterGas Chromatography-Mass Spectrometry (LLE-GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity Range 100 - 2000 ng/mL[1]Representative Range: 0.20 - 50.00 µg/mL
Limit of Detection (LOD) < 100 ng/mL[1]Representative Value: 0.09 - 0.18 µg/mL
Limit of Quantification (LOQ) < 100 ng/mL[1]Representative Value: 0.30 - 0.60 µg/mL
Recovery Good recovery reported with internal standardRepresentative Range: 85.97% - 108.11%
Primary Advantages High sensitivity and selectivity, ideal for complex matrices.Versatile for a wide range of compounds, including non-volatile analytes.
Primary Disadvantages Requires derivatization for some compounds, not suitable for thermally labile molecules.May have lower resolution for volatile compounds compared to GC.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Here, we provide protocols for both the GC-MS and HPLC quantification of this compound.

Liquid-Liquid Extraction-Gas Chromatography-Mass Spectrometry (LLE-GC-MS)

This method is particularly effective for the analysis of this compound in complex matrices such as fruit samples.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Homogenize the sample (e.g., fruit tissue).

  • Add an internal standard to the homogenate.

  • Extract the sample with a suitable organic solvent (e.g., a mixture of hexane (B92381) and diethyl ether).

  • Centrifuge to separate the organic and aqueous layers.

  • Collect the organic layer and concentrate it under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 5 minutes.

    • Ramp to 120°C at 2°C/min.

    • Ramp to 280°C at 10°C/min, hold for 29 minutes.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-350.

  • Quantification: Use the calibration curve generated from the analysis of standard solutions with the internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust approach for the quantification of this compound, particularly for less complex sample matrices or when derivatization is preferred.

1. Sample Preparation:

  • For liquid samples, dilute with the mobile phase to a concentration within the calibration range.

  • For solid samples, perform a suitable extraction followed by filtration.

  • Derivatization (optional but common for ketones in HPLC): React the sample with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a hydrazone derivative, which enhances UV detection.

2. HPLC-UV Analysis: [2]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% sulfuric acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength: 200 nm for the underivatized ketone or around 360 nm for the DNPH derivative.[2]

  • Injection Volume: 10-20 µL.

  • Quantification: Use a calibration curve constructed from the peak areas of standard solutions of known concentrations.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the general workflows for the quantification of this compound using GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Homogenize Homogenize Sample->Homogenize Add_IS Add Internal Standard Homogenize->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Concentrate Concentrate LLE->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute GC_MS GC-MS Injection Reconstitute->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Extraction Extraction/ Dilution Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Filtration Filtration Derivatization->Filtration HPLC HPLC Injection Filtration->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

References

A Comparative Guide to the X-ray Crystallographic Analysis of 6-Hepten-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Hepten-2-one and its Derivatives

This compound and its derivatives are of significant interest in various chemical and pharmaceutical fields. For instance, 6-methyl-5-hepten-2-one (B42903) is a key intermediate in the synthesis of vitamins A, E, and K1, as well as various fragrances and flavorings.[1] The structural elucidation of these compounds through X-ray crystallography provides invaluable insights into their chemical properties, reactivity, and potential biological activity, aiding in drug design and development.

Experimental Workflow: From Synthesis to Structure

The process of analyzing this compound derivatives by X-ray crystallography involves a series of critical steps, from the initial synthesis of the compound to the final refinement of its crystal structure. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization screening Crystal Screening characterization->screening optimization Optimization of Crystal Growth screening->optimization data_collection Data Collection (Diffractometer) optimization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structural Validation structure_refinement->validation

A typical experimental workflow for X-ray crystallographic analysis.

Comparative Crystallographic Data

A crucial aspect of analyzing a series of derivatives is the systematic comparison of their crystallographic data. This allows for the identification of structural trends and the effects of different functional groups on the crystal packing and molecular conformation. The following table provides a template for summarizing and comparing key crystallographic parameters.

ParameterDerivative A (Hypothetical)Derivative B (Hypothetical)Derivative C (Hypothetical)
Crystal Data
Chemical FormulaC₈H₁₄OC₉H₁₆O₂C₈H₁₃BrO
Formula Weight126.20156.22205.10
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPca2₁P-1
a (Å)8.567(2)12.345(3)6.123(1)
b (Å)5.432(1)9.876(2)7.890(2)
c (Å)15.123(4)14.567(3)9.456(2)
α (°)909085.67(1)
β (°)102.34(1)9078.12(2)
γ (°)909088.34(1)
Volume (ų)685.3(3)1775.4(7)435.6(2)
Z482
Density (calculated) (g/cm³)1.2231.1691.564
Absorption Coefficient (mm⁻¹)0.0810.0833.456
F(000)280688208
Data Collection
Radiation (λ, Å)MoKα (0.71073)MoKα (0.71073)MoKα (0.71073)
Temperature (K)293(2)100(2)293(2)
2θ range for data collection (°)4.5 to 55.05.0 to 60.04.0 to 50.0
Reflections collected5678123453456
Independent reflections1567 [R(int) = 0.034]3456 [R(int) = 0.028]1234 [R(int) = 0.041]
Refinement
Refinement methodFull-matrix least-squares on F²Full-matrix least-squares on F²Full-matrix least-squares on F²
Data / restraints / parameters1567 / 0 / 853456 / 0 / 1021234 / 0 / 89
Goodness-of-fit on F²1.051.031.06
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112R₁ = 0.038, wR₂ = 0.098R₁ = 0.051, wR₂ = 0.125
R indices (all data)R₁ = 0.058, wR₂ = 0.121R₁ = 0.045, wR₂ = 0.105R₁ = 0.062, wR₂ = 0.132
Largest diff. peak and hole (e.Å⁻³)0.25 and -0.180.31 and -0.220.45 and -0.35

Detailed Experimental Protocols

The following are generalized yet detailed protocols for the key experiments involved in the crystallographic analysis of a novel this compound derivative.

Synthesis and Purification

The synthesis of this compound derivatives can be achieved through various organic synthesis routes. For example, a common starting material is 6-methyl-5-hepten-2-one, which can be synthesized from acetylene (B1199291) and acetone.[1] The specific synthetic pathway will depend on the desired derivative.

General Procedure:

  • Reaction Setup: A solution of the starting material (e.g., a substituted this compound precursor) in a suitable solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: The appropriate reagents for the desired modification are added portion-wise or via a dropping funnel at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is quenched, and the organic product is extracted using a suitable solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system to yield the pure derivative.

  • Characterization: The structure of the purified compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Crystallization

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.

General Procedure:

  • Solvent Screening: A small amount of the purified compound is dissolved in various solvents or solvent mixtures of differing polarities to test for solubility and potential for crystallization.

  • Crystal Growth: Common crystallization techniques include:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized cover slip, which is then inverted and sealed over a well containing a precipitant solution. The solvent from the drop slowly diffuses into the precipitant reservoir, leading to supersaturation and crystal growth.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and may be flash-cooled in liquid nitrogen for data collection at low temperatures.

X-ray Diffraction Data Collection and Structure Refinement

The diffraction data is collected using a single-crystal X-ray diffractometer.

General Procedure:

  • Crystal Mounting: A suitable single crystal is mounted on the goniometer head of the diffractometer.

  • Data Collection: The diffractometer, equipped with a radiation source (e.g., MoKα or CuKα) and a detector, is used to collect diffraction data at a specific temperature (often 100 K to minimize thermal vibrations). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected raw data is processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and perform an absorption correction.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using software tools to check for geometric consistency and to ensure the overall quality of the model. The final structural data is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 6-hepten-2-one and its related compounds, with a primary focus on the well-studied isomer, 6-methyl-5-hepten-2-one (B42903) (sulcatone). The information presented herein is compiled from various scientific studies to facilitate research and development in pharmacology, agriculture, and chemical ecology. We will delve into the antimicrobial, insecticidal, antioxidant, and other significant bioactivities, supported by quantitative data and detailed experimental protocols.

Introduction to this compound and Related Compounds

This compound (C₇H₁₂O) is an unsaturated ketone.[1] However, a significant portion of the available research focuses on its methylated analog, 6-methyl-5-hepten-2-one (C₈H₁₄O), also known as sulcatone.[2][3] Sulcatone is a naturally occurring volatile organic compound found in essential oils of plants like citronella, lemongrass, and palmarosa.[2][4] It is recognized for its characteristic fruity, citrus-like aroma and is utilized as a flavoring agent and fragrance.[4][5] This guide also draws comparisons with other related ketones to provide a broader context for their potential applications.

Comparative Bioactivity Data

The biological effects of this compound and its derivatives are diverse. The following tables summarize key quantitative data from various studies to allow for objective comparison.

Table 1: Acute Toxicity of 6-Methyl-5-hepten-2-one

Species Exposure Route LD50 Value Reference
Rat Oral 3,570 mg/kg bw [6]
Rabbit Dermal > 5,000 mg/kg bw [6][7]

| Rat | Inhalation (4h)| > 13.96 mg/l |[6] |

Table 2: Antifungal and Nematicidal Activity

Compound Target Organism Bioassay Type Activity Metric (EC₅₀/MIC) Reference
6-Methyl-2-heptanone Alternaria solani Mycelial Growth EC₅₀ = 10.88 μL [8]
2-Octanoylbenzohydroquinone Candida krusei Antifungal MIC = 2 µg/mL [9]

| C9 Ketones (e.g., 2-nonanone) | Pinewood Nematode | Direct-Contact | >80% mortality at 1 mg/mL |[10] |

Table 3: Enzyme Inhibition (Acetylcholinesterase - AChE)

Compound Enzyme Source Inhibition Type Kᵢ (Inhibition Constant) Kₘ (Michaelis Constant) Reference
6-Methyl-5-hepten-2-one Spodoptera littoralis Competitive 2.16 x 10⁻³ M 3.5 x 10⁻⁴ M [11]

| 6-Methyl-5-hepten-2-one | Electric Eel | Competitive | 0.40 x 10⁻³ M | 2.8 x 10⁻⁴ M |[11] |

Table 4: Vasoactive and Hemostasis Effects of Sulcatone

Activity Model System Metric Result Reference
Vasorelaxation Rat Aortic Rings EC₅₀ 3.8 ± 0.3 × 10⁻⁵ M (with endothelium) [12]
Vasorelaxation Rat Aortic Rings EC₅₀ 3.9 ± 0.4 × 10⁻⁵ M (without endothelium) [12]
Anti-platelet Aggregation ADP-induced (in vitro) % Agg. 1.25 - 2.5% (vs. 43.75% control) [12]

| Antioxidant (in vivo) | SHR Rats (100mg/kg) | GSH | Increased levels (1128 ± 25.37 mmol/L) |[12] |

Key Biological Activities

Antimicrobial Activity

6-methyl-5-hepten-2-one has demonstrated notable antibacterial properties against a range of bacteria, though its antifungal activity is reported to be more limited.[2] A related compound, 6-methyl-2-heptanone, produced by Bacillus subtilis, showed strong antifungal activity against Alternaria solani, the causative agent of potato early blight.[8] It inhibited mycelial growth by over 78% at the highest dose and had an EC₅₀ value of 10.88 μL.[8] The mechanism appears to involve inducing abnormalities in hyphal cells and increasing cell membrane permeability.[8] For comparison, certain benzosuberone derivatives and 2-acylbenzohydroquinones have also been shown to possess significant antibacterial and antifungal properties, respectively.[9][13]

Insecticidal and Pheromonal Activity

One of the most extensively studied applications of sulcatone is in entomology. It functions as a potent attractant for certain mosquito species, such as Aedes aegypti, which has an odor receptor gene (Or4) specifically sensitive to this compound.[4][14] This makes it a valuable tool for developing mosquito traps and control strategies.[4][14]

Furthermore, 6-methyl-5-hepten-2-one acts as a competitive inhibitor of the enzyme acetylcholinesterase (AChE) in the cotton leafworm, Spodoptera littoralis.[11] This inhibition disrupts nerve function and leads to increased larval mortality, reduced pupation, and decreased adult emergence, highlighting its potential as a bioinsecticide.[11][14]

Antioxidant and Anticancer Potential

Recent studies have uncovered the antioxidant capabilities of 6-methyl-5-hepten-2-one.[15] In vivo studies on spontaneously hypertensive rats (SHR) showed that sulcatone increased levels of the antioxidant glutathione (B108866) (GSH) and reduced nitrite (B80452) levels.[12] This antioxidant activity may contribute to its other biological effects. This compound has also been associated with pro-apoptotic and antiproliferative effects in MCF-7 breast cancer cells, suggesting a potential role in cancer therapy research.[15] The regulation of key signaling pathways like PI3K/Akt and ERK has been suggested as a possible mechanism.[15]

Cardiovascular Effects

In addition to its antioxidant properties, sulcatone has been shown to induce vasorelaxation in rat aortas, independent of the vascular endothelium.[12] It also exhibits significant anti-platelet aggregation effects.[12] In silico analysis predicts that it interacts with the active site of the calmodulin (CaM) protein, suggesting a mechanism involving the modulation of intracellular calcium.[12] Importantly, while showing these antithrombotic properties, it did not compromise coagulation pathways, indicating a low risk of bleeding.[12]

Visualizations: Workflows and Pathways

To better illustrate the processes and mechanisms discussed, the following diagrams have been generated using Graphviz, adhering to the specified design constraints.

G cluster_prep Sample Preparation cluster_assay Bioassay cluster_analysis Data Analysis voc Volatile Compound (e.g., 6-Methyl-2-heptanone) plate Co-culture in Divided Petri Dish voc->plate Introduce Volatile Phase pathogen Fungal Pathogen Culture (e.g., Alternaria solani) pathogen->plate Inoculate Agar (B569324) Medium incubation Incubation (Defined Period/Temp) plate->incubation measure Measure Mycelial Growth Diameter incubation->measure microscopy Microscopy Analysis (SEM/TEM) incubation->microscopy Observe Morphology calculate Calculate Inhibition % and EC₅₀ Value measure->calculate result result calculate->result Bioactivity Confirmed result_mech result_mech microscopy->result_mech Mechanism Elucidated

Caption: Experimental workflow for assessing the antifungal activity of a volatile organic compound.

G cluster_normal Normal Conditions cluster_stress Stress / Intervention cluster_nucleus stress Oxidative Stress (e.g., from ROS) keap1 Keap1 stress->keap1 Oxidizes Cys residues antioxidant_cmpd Antioxidant Compound (e.g., Sulcatone) antioxidant_cmpd->keap1 May influence nrf2 Nrf2 keap1->nrf2 Binds & Sequesters nrf2_free nrf2_free ub Ubiquitin-Proteasome Degradation nrf2->ub Leads to nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) ho1 HO-1, NQO1, etc. are->ho1 Upregulates Gene Expression of response Cellular Protection Antioxidant Response ho1->response Dissociation

Caption: The Keap1-Nrf2/HO-1 antioxidant signaling pathway, a potential target for bioactive compounds.

Detailed Experimental Protocols

Antifungal Bioassay (Volatile Compound)

This protocol is adapted from methods used to test the efficacy of 6-methyl-2-heptanone against Alternaria solani.[8]

  • Objective: To determine the inhibitory effect of a volatile compound on fungal mycelial growth.

  • Materials: Divided Petri dishes (9 cm), potato dextrose agar (PDA), fungal culture, micropipette, pure volatile compound (e.g., 6-methyl-2-heptanone).

  • Procedure:

    • Prepare and sterilize PDA medium and pour it into both compartments of the divided Petri dishes.

    • Inoculate the center of one compartment with a 5 mm mycelial plug from an actively growing fungal culture.

    • In the other, non-inoculated compartment, place a sterile filter paper disc.

    • Apply a specific volume (e.g., 5, 10, 15 µL) of the volatile test compound onto the filter paper disc. The control plate receives no compound.

    • Seal the plates immediately with parafilm to prevent the escape of volatiles.

    • Incubate the plates at 25-28°C for a period of 4-7 days, or until the mycelium in the control plate has reached the edge of the compartment.

    • Measure the diameter of the fungal colony in both control and treated plates.

    • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony.

    • Determine the EC₅₀ value by testing a range of concentrations and using probit analysis.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol outlines the kinetic analysis used to assess the inhibition of AChE by 6-methyl-5-hepten-2-one.[11]

  • Objective: To determine the mode of inhibition and calculate the inhibition constant (Kᵢ) of a compound against AChE.

  • Materials: Purified AChE (e.g., from electric eel) or a crude homogenate from the target insect, acetylthiocholine (B1193921) iodide (ATCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate (B84403) buffer (pH 7.4), test inhibitor (6-methyl-5-hepten-2-one), spectrophotometer.

  • Procedure:

    • Prepare stock solutions of the enzyme, substrate (ATCI), DTNB, and inhibitor in the buffer.

    • The assay is performed in a 96-well plate or cuvettes. The reaction mixture contains buffer, DTNB, and the enzyme solution.

    • To determine the Michaelis constant (Kₘ), measure the initial reaction velocity at various concentrations of the substrate (ATCI) in the absence of the inhibitor. The reaction is initiated by adding ATCI.

    • To determine the inhibition type and Kᵢ, repeat the assay with a fixed concentration of the enzyme but with various concentrations of the substrate and at least two different fixed concentrations of the inhibitor.

    • Monitor the reaction by measuring the increase in absorbance at 412 nm, which results from the reaction of thiocholine (B1204863) (a product of ATCI hydrolysis) with DTNB.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • Analyze the plot:

      • Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Kₘ increases).

      • Non-competitive inhibition: Lines intersect on the x-axis (Vmax decreases, Kₘ is unchanged).

      • Uncompetitive inhibition: Lines are parallel.

    • Calculate the Kᵢ value from the slopes of the Lineweaver-Burk plots.

References

Safety Operating Guide

Proper Disposal of 6-Hepten-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-hepten-2-one is crucial for maintaining laboratory safety and ensuring environmental compliance. As a flammable liquid and a substance potentially harmful to aquatic life, it necessitates handling and disposal as hazardous waste. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood.[1] All potential sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the vicinity due to the compound's flammability.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[4][5]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4][5]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Classify this compound waste as "flammable organic waste."[1]

    • This waste must be segregated from other waste streams, particularly incompatible materials like strong oxidizing agents, strong reducing agents, and strong bases.[3][5]

    • Never dispose of this compound down the drain or in regular trash.[1][6]

  • Waste Collection and Container Management:

    • Collect this compound waste in a designated, properly sealed, and chemically compatible waste container. The container should be clearly labeled.

    • If available, use the original manufacturer's container. If reusing a container, ensure it is clean, dry, and appropriate for flammable liquids.

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[7] This area should provide secondary containment to mitigate potential leaks.[1]

    • Keep the container tightly closed when not in use.[2][3][5]

  • Labeling of Hazardous Waste:

    • Affix a hazardous waste label to the container as soon as you begin accumulating waste.[8]

    • The label must include:

      • The words "Hazardous Waste."[7][8]

      • The full chemical name: "this compound." Avoid using chemical formulas or abbreviations.[8]

      • A clear indication of the hazards, such as "Flammable" and "Environmentally Hazardous."[7]

      • The date when the container becomes full.[7]

  • Arranging for Disposal:

    • Once the waste container is full, or if it has been in the SAA for up to one year, arrange for its disposal.[7]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[2]

    • Follow all institutional protocols for waste pickup requests.[8]

Quantitative Data Summary

While specific data for this compound is not consistently available across all safety data sheets, the following table summarizes typical information for closely related ketones, which should be considered for a comprehensive risk assessment.

ParameterValueSource
Molecular FormulaC₇H₁₂OPubChem[9]
Molecular Weight112.17 g/mol PubChem[9]
Hazard StatementsH226: Flammable liquid and vapor.H412: Harmful to aquatic life with long lasting effects.Safety Data Sheet[2]
Signal WordWarningSafety Data Sheet[2]

Experimental Protocols

The disposal procedures outlined above are based on standard hazardous waste management protocols. For specific experimental protocols that generate this compound waste, it is essential to incorporate these disposal steps into the experimental plan from the outset. This includes pre-identifying the appropriate waste streams, preparing labeled waste containers, and ensuring all personnel are aware of the handling and disposal requirements.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify as Flammable Organic Hazardous Waste segregate Segregate from Incompatible Materials identify->segregate ppe->identify collect Collect in a Labeled, Compatible Container segregate->collect store Store in a Designated Satellite Accumulation Area (SAA) collect->store check_full Is the Container Full? store->check_full check_full->store No contact_ehs Contact EHS or Licensed Disposal Company for Pickup check_full->contact_ehs Yes end End: Proper Disposal contact_ehs->end

References

Personal protective equipment for handling 6-Hepten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 6-Hepten-2-one, ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It is also harmful to aquatic life with long-lasting effects.[2] Adherence to strict safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is mandatory to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields and face shieldEquipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
Skin Protection Chemically resistant, impervious gloves (e.g., rubber)Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[3][4]
Body Protection Protective clothing, flame retardant antistatic materialClothing should be selected based on the concentration and quantity of the hazardous substance handled.[3]
Respiratory Protection Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridgesTo be used as a backup to engineering controls if risk assessment shows air-purifying respirators are appropriate. A full-face supplied air respirator is necessary if it's the sole means of protection.[2]

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₂O[5][6]
Molecular Weight 112.17 g/mol [5]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 165.13 °C (estimate)[5]
Flash Point 56 °C (132.8 °F) - closed cup
Density 0.8673 g/cm³[5]
Solubility Insoluble in water; miscible with alcohols and ethers.[7][8]

Operational Plan: Handling and Storage

Proper operational procedures are critical to maintaining a safe laboratory environment when working with this compound.

Handling Procedures:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid inhalation of vapor or mist.[2][3]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][9]

  • Use only non-sparking tools and take precautionary measures against static discharge.[2][9]

  • Ground and bond container and receiving equipment.[2][9]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1][2]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[1][2][9]

  • Keep the container tightly closed.[2][9]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2][3]

  • Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents.[9]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Fire Fighting:

  • Use alcohol-resistant foam, dry chemical, or carbon dioxide for small fires.[2]

  • For large fires, use water spray, fog, or alcohol-resistant foam.[2]

  • Wear self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release:

  • Use personal protective equipment.[2]

  • Ensure adequate ventilation and remove all sources of ignition.[2]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Contain spillage and collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal.[2]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental harm.

  • Product Disposal: This material is highly flammable and should be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Contaminated Packaging: Dispose of as unused product.[2]

  • Environmental Precautions: An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[2] Avoid release to the environment.[2]

Handling Workflow Diagram

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Ground Equipment Prevent Static Discharge C->D E Dispense this compound D->E F Securely Close Container E->F G Store in a Cool, Dry, Well-Ventilated Area F->G H Decontaminate Work Area G->H I Segregate Waste (Liquid, Contaminated Solids) H->I J Dispose via Licensed Waste Disposal Company I->J

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.